molecular formula C21H41NO2 B1664824 AM3102 CAS No. 213182-22-0

AM3102

Numéro de catalogue: B1664824
Numéro CAS: 213182-22-0
Poids moléculaire: 339.6 g/mol
Clé InChI: IPVYNYWIRWMRHH-JPMGXVIASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

AM3102 is a carboximidic acid.

Propriétés

IUPAC Name

(Z)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10-/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVYNYWIRWMRHH-JPMGXVIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016487
Record name AM-3102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213182-22-0
Record name AM-3102
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213182220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM-3102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-3102
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC1RMG3CPX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Function of Nizubaglustat (AZ-3102): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Dual-Inhibitor for Lysosomal Storage Disorders

Nizubaglustat, also known as AZ-3102, is an investigational, orally available, and brain-penetrant small molecule designed as a potential disease-modifying therapy for certain lysosomal storage disorders.[1] Developed by Azafaros B.V., this azasugar compound is engineered to address the underlying pathophysiology of diseases such as GM1 and GM2 gangliosidoses (including Tay-Sachs and Sandhoff diseases) and Niemann-Pick disease type C (NPC).[1] Its core function lies in a unique dual mechanism of action, targeting two key enzymes involved in glycosphingolipid metabolism.[1][2]

Mechanism of Action: Dual Inhibition of GCS and GBA2

Nizubaglustat functions as a potent, selective dual inhibitor of glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2) .[2][3] This dual-pronged approach, a form of substrate reduction therapy, aims to reduce the rate of biosynthesis of glycosphingolipids while simultaneously preventing the formation of harmful catabolites, thereby mitigating the accumulation of toxic lipids in the central nervous system and other tissues.[2]

  • Inhibition of Glucosylceramide Synthase (GCS): GCS is the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids, catalyzing the transfer of glucose to ceramide to form glucosylceramide (GlcCer). By inhibiting GCS, nizubaglustat reduces the overall production of GlcCer and its downstream derivatives, including the GM1 and GM2 gangliosides that accumulate to toxic levels in the target diseases.[4]

  • Inhibition of Non-lysosomal Glucosylceramidase (GBA2): GBA2 is a distinct enzyme from the lysosomal glucocerebrosidase (GBA1) and is involved in the hydrolysis of GlcCer outside of the lysosome. In the context of lysosomal dysfunction, GBA2 activity can contribute to the generation of cytotoxic metabolites. By inhibiting GBA2, nizubaglustat prevents this alternative catabolic pathway, which is believed to play a role in the neuropathology of these disorders.[5]

The combined inhibition of both GCS and GBA2 is a novel therapeutic strategy intended to provide a more comprehensive reduction of harmful glycosphingolipids than targeting either enzyme alone.

Signaling Pathway and Metabolic Impact

The therapeutic action of nizubaglustat is centered on modulating the glycosphingolipid metabolic pathway. In GM2 gangliosidosis, a deficiency in the enzyme β-hexosaminidase A leads to the accumulation of GM2 ganglioside. Nizubaglustat intervenes upstream in the synthesis pathway.

Nizubaglustat_Mechanism_of_Action Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer UDP-Glucose Complex_GSLs Complex Glycosphingolipids (e.g., GM3, GM2, GM1) GlcCer->Complex_GSLs Further Synthesis Steps GBA2 Non-lysosomal Glucosylceramidase (GBA2) GlcCer->GBA2 HexA β-Hexosaminidase A (Deficient in GM2 Gangliosidosis) Complex_GSLs->HexA GBA2->Ceramide + Glucose Metabolites Harmful Metabolites GBA2->Metabolites Nizubaglustat Nizubaglustat (AZ-3102) Nizubaglustat->GCS Inhibits Nizubaglustat->GBA2 Inhibits Accumulation Toxic Accumulation in Lysosome HexA->Accumulation

Caption: Mechanism of Action of Nizubaglustat (AZ-3102).

Quantitative Data

In Vitro Enzyme Inhibition

Nizubaglustat demonstrates potent inhibition of its target enzymes, GCS and GBA2, with high selectivity over the lysosomal enzyme GBA1.

Target EnzymeIC50 Value (nM)
Glucosylceramide Synthase (GCS)25
Non-lysosomal Glucosylceramidase (GBA2)0.08
Acid Glucosylceramidase (GBA1)200
Data sourced from ProbeChem.[6]
Phase 1 Clinical Trial Pharmacodynamics

In a first-in-human study involving healthy adult volunteers, multiple doses of nizubaglustat resulted in a significant and sustained reduction of key glycosphingolipid biomarkers in plasma, demonstrating target engagement.

BiomarkerMedian Decrease from Baseline
Glucosylceramide (GlcCer)70%
Lactosylceramide (LacCer)50%
Monosialodihexosylganglioside (GM3)48%
Data from a multiple ascending dose cohort (9 mg once daily over 14 days).[3][7]
Phase 1 Clinical Trial Pharmacokinetics

Pharmacokinetic analysis from the single and multiple ascending dose studies in healthy volunteers characterized the absorption, distribution, and elimination of nizubaglustat.

ParameterObservation
Absorption Rapidly absorbed after oral administration.
Dose Proportionality Systemic exposure was dose-proportional across single doses of 1, 3, and 9 mg.
Steady State Achieved after three days of once-daily (QD) dosing with minimal accumulation.
Elimination Renal clearance accounted for approximately 15% of total elimination.
Data from a first-in-human study in healthy adults.[3][7]

Experimental Protocols

First-in-Human Phase 1 Clinical Study (NCT04853115)

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single ascending doses (SAD) and multiple ascending doses (MAD) of nizubaglustat in healthy adult volunteers.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, two-part study.

  • Part 1 (SAD): Healthy subjects received single oral doses of nizubaglustat (1, 3, and 9 mg) or a placebo.

  • Part 2 (MAD): Healthy subjects received multiple oral doses of nizubaglustat (9 mg once daily) or a placebo for 14 consecutive days.

  • PK Assessments: Plasma samples were collected at predefined time points to measure concentrations of nizubaglustat and determine key PK parameters.

  • PD Assessments: Plasma concentrations of glycosphingolipid biomarkers (GlcCer, LacCer, GM3) were measured at baseline and at various time points during and after dosing. Cerebrospinal fluid (CSF) was also collected in the MAD part to assess GlcCer levels, providing evidence of central nervous system target engagement.[3][7]

  • Safety Assessments: Included monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms. Notably, the study monitored for gastrointestinal issues like diarrhea, which are common with less selective GCS inhibitors, but no cases were reported with nizubaglustat.[3][7]

Preclinical Efficacy in Sandhoff Disease Mouse Model

Objective: To evaluate the therapeutic potential of nizubaglustat in a mouse model of Sandhoff disease (a severe form of GM2 gangliosidosis).

Methodology:

  • Animal Model: Sandhoff disease mice (Hexb-/-), which have a targeted disruption of the Hexb gene, leading to a deficiency in β-hexosaminidase A and B enzymes and subsequent accumulation of GM2 ganglioside.[8] These mice exhibit a fatal, progressive neurodegenerative disease.[9]

  • Treatment Regimen: Nizubaglustat was administered to the mice. While the precise dosing and administration details are not fully published, company presentations indicate the treatment was effective.

  • Efficacy Endpoints: The primary endpoint was survival. Secondary endpoints included assessments of neuroinflammation and behavioral assessments of activity.[8]

  • Key Findings: Treatment with nizubaglustat was associated with a significant extension of survival and improvements in behavioral activity.[8]

Experimental_Workflow cluster_0 Preclinical Development cluster_1 Clinical Development InVitro In Vitro Assays (IC50 Determination for GCS, GBA2, GBA1) AnimalModel In Vivo Efficacy Studies (Sandhoff & NPC Mouse Models) InVitro->AnimalModel Tox Toxicology Studies AnimalModel->Tox Phase1 Phase 1 (Healthy Volunteers) Safety, PK, PD Tox->Phase1 Phase2 Phase 2 (RAINBOW Study) (GM2 & NPC Patients) Dose Finding, Safety, Biomarkers Phase1->Phase2 Phase3 Phase 3 (Planned) Pivotal Efficacy & Safety Phase2->Phase3

Caption: Nizubaglustat (AZ-3102) Development Workflow.
Preclinical Efficacy in Niemann-Pick Type C Mouse Model

Objective: To characterize the effects of nizubaglustat in a mouse model of Niemann-Pick Type C disease.

Methodology:

  • Animal Model: Npc1-/- mice, which have a mutation in the Npc1 gene, leading to abnormal cholesterol and glycosphingolipid accumulation and progressive neurodegeneration, including the loss of cerebellar Purkinje cells.[2][10]

  • Treatment Regimen: Nizubaglustat was administered to the Npc1-/- mice.

  • Efficacy Endpoints: Included behavioral assessments (e.g., tremor levels) and histopathological analysis of the cerebellum to quantify the survival of Purkinje cells.[2]

  • Key Findings: Treatment with nizubaglustat led to a reduction in tremor levels and significantly spared cerebellar Purkinje cells, which are typically depleted in untreated animals.[2] These results provided the basis for the FDA granting Orphan Drug Designation for nizubaglustat in NPC.[2]

Summary and Future Directions

Nizubaglustat (AZ-3102) represents a promising therapeutic candidate for several devastating neurodegenerative lysosomal storage disorders. Its core function as a dual inhibitor of GCS and GBA2 is supported by potent in vitro activity, clear pharmacodynamic effects in a Phase 1 clinical trial, and positive efficacy signals in relevant preclinical animal models. The favorable safety profile observed in healthy volunteers, particularly the lack of gastrointestinal side effects, distinguishes it from other substrate reduction therapies.[3]

Ongoing clinical development, including the Phase 2 RAINBOW study and planned Phase 3 trials, will be critical in establishing the clinical efficacy and safety of nizubaglustat in patient populations.[1] The data gathered to date provide a strong rationale for its continued investigation as a potential life-altering treatment for patients with GM1 and GM2 gangliosidoses and Niemann-Pick disease type C.

References

AM3102: A Technical Overview of a High-Affinity Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM3102 is identified as a potent, high-affinity agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism and energy homeostasis. As an analog of oleoylethanolamide (OEA), this compound is designed for enhanced stability against enzymatic hydrolysis, suggesting potential for prolonged in vivo activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, the broader context of PPARα signaling, and detailed experimental protocols for its characterization. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document supplements known information with data from its parent compound, OEA, and general methodologies for evaluating PPARα agonists.

Introduction to this compound and PPARα

This compound is an analog of oleoylethanolamide (OEA), an endogenous lipid mediator.[1][2] It is characterized as a high-affinity agonist for PPARα, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][2] PPARα is a central regulator of genes involved in fatty acid transport and oxidation, lipid metabolism, and inflammation.[3][4][5] Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR).[6] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3][6]

This compound is reported to be resistant to enzymatic hydrolysis, a characteristic that may offer a longer half-life and more persistent in vivo effects compared to endogenous OEA.[1][2] In vivo studies have indicated that this compound can reduce food intake when administered parenterally or orally.[1][2]

PPARα Signaling Pathway

The activation of PPARα by an agonist like this compound initiates a cascade of molecular events that primarily regulate lipid metabolism. The signaling pathway can be summarized as follows:

  • Ligand Binding: this compound, as a PPARα agonist, enters the cell and binds to the ligand-binding domain (LBD) of the PPARα receptor located in the nucleus.

  • Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the PPARα protein, which promotes its heterodimerization with the retinoid X receptor (RXR).

  • PPRE Binding: The PPARα-RXR heterodimer binds to PPREs on the DNA.

  • Coactivator Recruitment: The activated heterodimer recruits coactivator proteins, which facilitate the initiation of transcription.

  • Target Gene Transcription: The transcriptional machinery is assembled, leading to the expression of PPARα target genes. These genes are primarily involved in fatty acid uptake, β-oxidation, and ketogenesis.[3]

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AM3102_cyto This compound PPARa PPARα AM3102_cyto->PPARa Enters Nucleus and Binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Metabolic Proteins mRNA->Proteins Translation Metabolic_Effects Increased Fatty Acid Oxidation Proteins->Metabolic_Effects Leads to

Caption: PPARα Signaling Pathway Activation by this compound.

Quantitative Data

Specific quantitative data for this compound, such as EC50, IC50, or binding affinity (Ki/Kd), are not widely available in the public domain. However, to provide a framework for its potential potency, the following table summarizes typical data for the endogenous ligand OEA and other synthetic PPARα agonists.

CompoundAssay TypeSpeciesEC50 / KiReference
Oleoylethanolamide (OEA)PPARα ActivationHuman~120 nM (EC50)FASEB J (2001) 15, 1742-1748
GW7647PPARα ActivationHuman~1.1 nM (EC50)J Med Chem (2000) 43, 526-540
Fenofibric AcidPPARα ActivationHuman~30 µM (EC50)Mol Pharmacol (1998) 54, 1006-1012
Wy-14,643PPARα ActivationMouse~1.5 µM (EC50)Mol Pharmacol (1998) 54, 1006-1012

Note: The values presented are for reference and may vary depending on the specific assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize PPARα agonists like this compound.

In Vitro PPARα Activation Assay (Reporter Gene Assay)

This assay quantifies the ability of a compound to activate the PPARα receptor and drive the expression of a reporter gene.

Objective: To determine the potency (EC50) of this compound in activating human PPARα.

Materials:

  • HEK293T cells (or other suitable host cells)[7]

  • Expression plasmid for a chimeric human PPARα-Gal4 receptor[7]

  • Reporter plasmid containing a Gal4 upstream activation sequence (UAS) driving a luciferase gene (e.g., pGL4.35)[7]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent

  • This compound and a reference agonist (e.g., GW7647)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to attach overnight.[7]

  • Transfection: Co-transfect the cells with the PPARα-Gal4 expression plasmid and the Gal4 UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.[7]

  • Compound Treatment: After 24 hours of transfection, replace the medium with a medium containing serial dilutions of this compound or the reference agonist.[7] Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's protocol.

  • Data Analysis: Plot the luciferase activity against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Reporter_Assay_Workflow A Seed HEK293T cells in 96-well plate B Co-transfect with PPARα-Gal4 and UAS-Luciferase plasmids A->B C Incubate for 24h B->C D Treat cells with This compound dilutions C->D E Incubate for 24h D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Calculate EC50 G->H

Caption: Workflow for a PPARα Reporter Gene Assay.
In Vitro PPARα Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the direct binding of a compound to the PPARα ligand-binding domain (LBD).

Objective: To determine the binding affinity (Ki or IC50) of this compound for the human PPARα LBD.

Materials:

  • Recombinant human PPARα-LBD (e.g., GST-tagged)[8]

  • Fluorescently labeled PPARα ligand (tracer)[8]

  • Terbium-labeled anti-GST antibody (donor fluorophore)[8]

  • This compound and a reference compound

  • Assay buffer

  • 384-well plates

  • TR-FRET-compatible plate reader

Protocol:

  • Reagent Preparation: Prepare solutions of the PPARα-LBD, fluorescent tracer, and anti-GST antibody in the assay buffer.

  • Compound Dispensing: Dispense serial dilutions of this compound or the reference compound into the wells of a 384-well plate.

  • Reagent Addition: Add the PPARα-LBD, followed by the fluorescent tracer and the terbium-labeled antibody to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is typically a ratio of the acceptor and donor fluorescence intensities.[8]

  • Data Analysis: Plot the TR-FRET ratio against the log concentration of the compound. The concentration at which the compound displaces 50% of the tracer is the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Assessment of Food Intake

This experiment evaluates the effect of this compound on feeding behavior in an animal model.

Objective: To assess the anorexic effects of this compound in mice or rats.

Materials:

  • Male C57BL/6 mice (or other appropriate rodent model)

  • This compound formulated for oral or intraperitoneal administration

  • Vehicle control

  • Standard chow diet

  • Metabolic cages with food intake monitoring systems

Protocol:

  • Acclimation: House the animals individually in metabolic cages and acclimate them for several days.

  • Baseline Measurement: Measure baseline food intake for 24-48 hours before the start of the experiment.

  • Compound Administration: Administer this compound or vehicle to the animals at the beginning of the dark cycle (the active feeding period for rodents). Doses can be based on previous studies with OEA (e.g., 5-10 mg/kg, i.p.).[9]

  • Food Intake Monitoring: Continuously monitor food intake for at least 24 hours post-administration.

  • Data Analysis: Compare the cumulative food intake between the this compound-treated and vehicle-treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

Target Gene Expression Analysis

Activation of PPARα by this compound is expected to regulate the expression of specific target genes.

Objective: To confirm that this compound modulates the expression of known PPARα target genes in a relevant cell line (e.g., HepG2 human hepatoma cells) or in vivo in liver tissue.

Key PPARα Target Genes:

  • CPT1A (Carnitine Palmitoyltransferase 1A): Involved in the transport of long-chain fatty acids into the mitochondria for oxidation.[4]

  • ACOX1 (Acyl-CoA Oxidase 1): The first enzyme of the peroxisomal fatty acid beta-oxidation pathway.[4]

  • CD36 (Cluster of Differentiation 36): A fatty acid translocase involved in the uptake of fatty acids.[10]

  • L-FABP (Liver Fatty Acid Binding Protein): Involved in the intracellular transport of fatty acids.[10]

Protocol (Quantitative Real-Time PCR - qPCR):

  • Cell/Tissue Treatment: Treat HepG2 cells with this compound or vehicle for a specified time (e.g., 24 hours), or collect liver tissue from animals treated with this compound in an in vivo study.

  • RNA Extraction: Isolate total RNA from the cells or tissue using a suitable method (e.g., TRIzol).

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform qPCR using primers specific for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Conclusion

This compound is a promising PPARα agonist with enhanced stability, suggesting its potential as a tool for studying PPARα-mediated physiological processes and as a lead compound for the development of therapeutics for metabolic disorders. While specific quantitative data for this compound remains limited in the public domain, the experimental protocols and background information provided in this guide offer a robust framework for its comprehensive evaluation by researchers and drug development professionals. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its therapeutic potential.

References

AM3102: A Technical Guide on its Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM3102 is a synthetic analog of oleoylethanolamide (OEA), an endogenous lipid mediator. It is characterized as a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Notably, this compound is designed to be resistant to enzymatic hydrolysis, which enhances its stability and potential for in vivo applications. This technical guide provides a comprehensive overview of the biological effects of this compound, with a focus on its mechanism of action, effects on feeding behavior, and its interaction with cannabinoid receptors. The information is presented to be a valuable resource for researchers and professionals in the field of drug development.

Mechanism of Action: PPARα Agonism

This compound exerts its primary biological effects through the activation of PPARα. As a high-affinity agonist, this compound binds to PPARα, leading to a conformational change in the receptor. This activation promotes the heterodimerization of PPARα with the Retinoid X Receptor (RXR). The resulting PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in various metabolic processes.

The downstream effects of PPARα activation by this compound are multifaceted and include:

  • Increased Fatty Acid Catabolism: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in both mitochondria and peroxisomes.

  • Regulation of Lipid Transport and Uptake: Modulation of genes responsible for transporting fatty acids across cell membranes.

  • Anti-inflammatory Effects: PPARα activation can trans-repress the activity of pro-inflammatory transcription factors such as NF-κB.

Signaling Pathway of this compound via PPARα Activation

This compound activates the PPARα signaling pathway.

Quantitative Data

Table 1: Summary of this compound Pharmacological Profile

ParameterReceptor/TargetValueRemarks
Binding Affinity
Ki / KdPPARαData not availableDescribed as a high-affinity agonist.
KiCannabinoid Receptor 1 (CB1)Weak affinity
KiCannabinoid Receptor 2 (CB2)Weak affinity
Functional Activity
EC50PPARα ActivationData not availablePotent activator.
In Vivo Effects
Food Intake-ReductionPersistent reduction observed.
Physicochemical Properties
Chemical Formula-C21H41NO2
CAS Number-213182-22-0
Enzymatic Stability-HighResistant to hydrolysis.

In Vivo Effects: Regulation of Food Intake

A significant biological effect of this compound is the reduction of food intake. This anorexigenic effect is consistent with the known role of PPARα activation in promoting satiety. The activation of PPARα in the small intestine is thought to be a key mechanism, leading to the production of signals that are relayed to the brain to induce a feeling of fullness. Due to its resistance to enzymatic degradation, this compound is reported to cause a persistent reduction in feeding when administered in vivo, either parenterally or orally. However, specific dose-response data from these studies are not publicly available.

Interaction with Cannabinoid Receptors

This compound demonstrates weak affinity for the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. This is a crucial distinction from its parent compound, OEA, which is also known not to bind to cannabinoid receptors, unlike the structurally related endocannabinoid anandamide. The low affinity for CB1 and CB2 receptors indicates that the biological effects of this compound are unlikely to be mediated through the endocannabinoid system, further supporting PPARα as its primary target.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, standard assays used to characterize compounds with similar mechanisms of action can be adapted.

PPARα Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay is used to determine the ability of a compound to activate PPARα and induce the transcription of a reporter gene.

Workflow:

PPARa_Assay_Workflow A 1. Cell Culture (e.g., HEK293T, HepG2) B 2. Transient Transfection - PPARα expression vector - PPRE-luciferase reporter vector A->B C 3. Compound Treatment Incubate cells with this compound at various concentrations B->C D 4. Cell Lysis C->D E 5. Luciferase Assay Measure luminescence D->E F 6. Data Analysis Determine EC50 value E->F

Workflow for a PPARα transcriptional activity assay.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T or HepG2) in a multi-well plate.

  • Transfection: Co-transfect the cells with a plasmid encoding the human or rodent PPARα and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. A control plasmid (e.g., expressing Renilla luciferase) is often included for normalization.

  • Treatment: After allowing for protein expression, treat the cells with varying concentrations of this compound or a reference PPARα agonist.

  • Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzymes.

  • Luminescence Measurement: Add the appropriate luciferase substrate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the control luciferase signal. Plot the normalized data against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Cannabinoid Receptor Binding Assay (Radioligand Displacement Assay)

This assay is used to determine the binding affinity of a compound for CB1 and CB2 receptors.

Workflow:

CB_Binding_Assay_Workflow A 1. Membrane Preparation From cells expressing CB1 or CB2 receptors B 2. Incubation - Membranes - Radioligand (e.g., [3H]CP55,940) - this compound (at various concentrations) A->B C 3. Separation of Bound and Free Ligand (e.g., rapid filtration) B->C D 4. Quantification of Bound Radioligand (e.g., scintillation counting) C->D E 5. Data Analysis Determine Ki value D->E

AM3102 in Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM3102, also known as KDS-5104, is a synthetic, metabolically stable analog of oleoylethanolamide (OEA), an endogenous lipid mediator involved in the regulation of satiety and energy metabolism. This compound has garnered significant interest in the field of metabolic research due to its potent and selective agonism of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key nuclear receptor that governs lipid and glucose homeostasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action: PPARα Activation

This compound exerts its primary metabolic effects by binding to and activating PPARα.[1] PPARα is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in various metabolic processes, primarily fatty acid oxidation and transport.

The metabolic stability of this compound, being resistant to enzymatic hydrolysis, provides a significant advantage over its endogenous counterpart, OEA, allowing for a more sustained activation of PPARα in vivo.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueSpecies/Cell LineReference
PPARα Activation (EC50) 100 nMNot specified in abstract[1]
CB1 Receptor Affinity (Ki) 33 µMNot specified in abstract[1]
CB2 Receptor Affinity (Ki) 26 µMNot specified in abstract[1]

Table 2: In Vivo Efficacy of this compound in Rodents

ParameterValueSpeciesRoute of AdministrationReference
Prolongation of Feeding Latency (ED50) 2.4 mg/kgRodentsNot specified in abstract[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, reconstructed from published literature.

PPARα Activation Reporter Gene Assay

This assay is designed to quantify the ability of this compound to activate the PPARα receptor in a cellular context.

a. Cell Culture and Transfection:

  • Cell Line: A suitable mammalian cell line that does not endogenously express high levels of PPARα, such as HeLa or HEK293 cells, is typically used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: Cells are transiently co-transfected with three plasmids:

    • A PPARα expression vector (e.g., pCMX-hPPARα).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs (e.g., pPPRE-luc).

    • A control plasmid expressing β-galactosidase (e.g., pCMV-β-gal) to normalize for transfection efficiency.

    • Transfection can be performed using a lipid-based transfection reagent according to the manufacturer's instructions.

b. Compound Treatment:

  • 24 hours post-transfection, the medium is replaced with DMEM containing 1% charcoal-stripped FBS to reduce the influence of endogenous PPARα ligands.

  • This compound is dissolved in a suitable vehicle (e.g., DMSO) and added to the cells at various concentrations. A vehicle control is also included.

  • Cells are incubated with the compound for 24 hours.

c. Luciferase and β-Galactosidase Assays:

  • Following incubation, cells are lysed, and the luciferase activity is measured using a luminometer and a luciferase assay kit.

  • β-galactosidase activity is measured using a colorimetric assay to normalize the luciferase readings.

d. Data Analysis:

  • The normalized luciferase activity is plotted against the concentration of this compound.

  • The EC50 value, the concentration at which 50% of the maximal response is achieved, is calculated using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

In Vivo Rodent Feeding Behavior Study

This protocol outlines a typical experiment to assess the anorexiant effects of this compound in rodents.

a. Animals:

  • Species and Strain: Male Wistar rats or C57BL/6 mice are commonly used.

  • Housing: Animals are individually housed in cages equipped with automated food and water dispensers that can monitor intake. They are maintained on a 12-hour light/dark cycle.

  • Acclimation: Animals are acclimated to the experimental conditions for at least one week before the study begins.

b. Compound Administration:

  • Formulation: For intraperitoneal (i.p.) injection, this compound can be dissolved in a vehicle such as a mixture of saline, polyethylene (B3416737) glycol, and Tween 80. For oral gavage, it can be formulated in a solution like 0.5% carboxymethylcellulose.

  • Dosing: Animals are fasted for a short period (e.g., 4-6 hours) before compound administration to standardize hunger levels. This compound is administered at various doses, and a vehicle control group is included.

c. Measurement of Food Intake and Body Weight:

  • Immediately after administration, animals are provided with pre-weighed food.

  • Food intake is measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food. Spillage should be accounted for.

  • Body weight is measured daily throughout the study.

d. Data Analysis:

  • Cumulative food intake and changes in body weight are calculated for each group.

  • The ED50 for the reduction in food intake or the prolongation of feeding latency (the time to initiate the first meal) is determined by plotting the effect against the dose.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of this compound with the vehicle control.

Signaling Pathways and Experimental Workflows

This compound-PPARα Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by this compound.

AM3102_PPARa_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_metabolic_effects Metabolic Effects This compound This compound PPARa PPARα This compound->PPARa Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates FattyAcidOxidation ↑ Fatty Acid Oxidation Gene_Transcription->FattyAcidOxidation LipidTransport ↑ Lipid Transport Gene_Transcription->LipidTransport GlucoseHomeostasis Modulation of Glucose Homeostasis Gene_Transcription->GlucoseHomeostasis

Caption: this compound activates PPARα, leading to gene transcription and metabolic effects.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound.

InVivo_Workflow start Start: Rodent Model Selection (e.g., Wistar Rats) acclimation Acclimation and Baseline Measurements (Food Intake, Body Weight) start->acclimation randomization Randomization into Treatment Groups acclimation->randomization dosing Compound Administration (this compound vs. Vehicle) randomization->dosing monitoring Monitor Food Intake and Body Weight at Defined Intervals dosing->monitoring data_collection Data Collection and Compilation monitoring->data_collection analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis results Results Interpretation: Determine ED50 and Efficacy analysis->results

Caption: Workflow for assessing the in vivo metabolic effects of this compound in rodents.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for investigating the role of PPARα in metabolic regulation. Its enhanced stability compared to endogenous OEA makes it a robust compound for both in vitro and in vivo studies. While current data strongly support its anorexiant and PPARα-activating properties, further research is warranted in several areas. A comprehensive pharmacokinetic profiling, including parameters such as Cmax, Tmax, AUC, and half-life, would be highly beneficial for optimizing dosing regimens in future studies. Additionally, transcriptomic analyses of tissues from this compound-treated animals would provide a deeper understanding of the specific downstream gene networks regulated by this compound. Such studies will further elucidate the therapeutic potential of targeting the OEA-PPARα signaling axis for the management of metabolic disorders.

References

An In-depth Technical Guide to the Study of Ghrelin Receptor Modulators and Feeding Behavior

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The intricate regulation of feeding behavior is a critical area of research in the pursuit of therapies for metabolic disorders such as obesity and cachexia. A key player in this regulatory network is the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2][3] As the endogenous receptor for the orexigenic hormone ghrelin, GHS-R1a represents a promising therapeutic target for modulating appetite and energy balance.[1][4] This technical guide provides a comprehensive overview of the core methodologies, data interpretation, and underlying signaling pathways involved in the preclinical assessment of ghrelin receptor modulators on feeding behavior. While this guide focuses on the general principles, it is important to note that a specific compound denoted as "AM3102" did not yield specific public data in the conducted literature search. The protocols and pathways described herein are, however, directly applicable to the preclinical investigation of any novel ghrelin receptor agonist or antagonist.

Data Presentation

Quantitative data from feeding behavior studies should be meticulously organized to allow for clear interpretation and comparison across different experimental groups. The following tables provide templates for presenting typical data collected in such studies.

Table 1: Acute Food Intake (Grams) Following Compound Administration

Treatment GroupN1-hour Post-Dose2-hours Post-Dose4-hours Post-Dose24-hours Post-Dose
Vehicle Control100.8 ± 0.11.5 ± 0.22.5 ± 0.35.0 ± 0.5
Ghrelin (Agonist)101.5 ± 0.22.8 ± 0.34.5 ± 0.46.5 ± 0.6
GHS-R1a Antagonist100.4 ± 0.10.9 ± 0.21.8 ± 0.3*4.2 ± 0.5
p < 0.05 vs. Vehicle Control

Table 2: Chronic Body Weight Changes (Grams) During a 28-Day Study

Treatment GroupNDay 0Day 7Day 14Day 21Day 28
Vehicle Control1025.0 ± 0.526.5 ± 0.628.0 ± 0.729.5 ± 0.831.0 ± 0.9
GHS-R1a Antagonist1025.2 ± 0.525.8 ± 0.626.5 ± 0.727.2 ± 0.828.0 ± 0.9
p < 0.05 vs. Vehicle Control

Table 3: Meal Pattern Analysis Over a 24-Hour Period

Treatment GroupNMeal NumberAverage Meal Size (g)Average Meal Duration (min)Inter-Meal Interval (min)
Vehicle Control810 ± 10.5 ± 0.055 ± 0.560 ± 5
GHS-R1a Antagonist88 ± 10.4 ± 0.044.5 ± 0.575 ± 6*
p < 0.05 vs. Vehicle Control

Experimental Protocols

The following are detailed methodologies for key experiments designed to assess the impact of ghrelin receptor modulators on feeding behavior in rodents.

Acute Food Intake Measurement in Fasted Mice

This protocol is designed to assess the short-term effects of a compound on food consumption following a period of fasting, which synchronizes feeding behavior.

  • Animals: Male C57BL/6J mice, 8-10 weeks old, are commonly used due to their susceptibility to diet-induced obesity.[5]

  • Housing: Mice should be individually housed to allow for accurate food intake measurement.[6] Cages should be maintained at a standard temperature (e.g., 22°C) and a 12:12 hour light-dark cycle.[6]

  • Habituation: Animals should be habituated to single housing for at least two days prior to the experiment.[7]

  • Fasting: Mice are fasted for 18 hours with free access to water before the experiment.[7] Fasting periods longer than this are generally not recommended due to the stress they impose.[6]

  • Compound Administration: The test compound (e.g., a GHS-R1a antagonist) or vehicle is administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Food Presentation and Measurement: Immediately after dosing, pre-weighed food chow is introduced into the cages. Food intake is then measured at several time points, such as 1, 2, 4, 6, and 24 hours post-administration, by weighing the remaining food.[7]

Chronic Body Weight and Food Intake Study in Diet-Induced Obese (DIO) Mice

This protocol evaluates the long-term effects of a compound on body weight and food consumption in a model of obesity.

  • Model Induction: C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity.

  • Compound Administration: The test compound or vehicle is administered daily for a specified period (e.g., 28 days).

  • Measurements: Body weight and food intake are recorded daily. Body composition (fat and lean mass) can be assessed at the beginning and end of the study using techniques like DEXA or MRI.

  • Pair-Feeding Arm (Optional): A separate group of DIO mice can be pair-fed the same amount of food consumed by the compound-treated group to determine if the effects on body weight are solely due to reduced food intake or also involve increased energy expenditure.[6]

Meal Pattern Analysis using Automated Feeding Monitors

This experiment provides a detailed characterization of how a compound alters the microstructure of feeding behavior.

  • Apparatus: Specialized cages equipped with automated food intake monitoring systems (e.g., BioDAQ) are used.[8] These systems continuously record the timing and amount of food consumed.

  • Habituation: Mice are habituated to the monitoring cages for at least one week to ensure their behavior is natural and undisturbed.[8]

  • Data Collection: Following compound administration, data on meal patterns are collected continuously for a defined period (e.g., 24 hours).

  • Parameters Analyzed: Key parameters include the number of meals, the size and duration of each meal, and the interval between meals.[8]

Mandatory Visualizations

Signaling Pathways

The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that, upon binding by an agonist like ghrelin, can activate several downstream signaling cascades.[4][9][10] These pathways ultimately lead to the physiological effects of ghrelin, including the stimulation of appetite.

Ghrelin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ghrelin Ghrelin (Agonist) GHSR1a GHS-R1a Ghrelin->GHSR1a Binds and Activates Antagonist GHS-R1a Antagonist Antagonist->GHSR1a Binds and Blocks Block Inhibition of Signaling Gq Gαq GHSR1a->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Ca->PKC CREB CREB Activation PKC->CREB Orexigenic_Effect Stimulation of Appetite CREB->Orexigenic_Effect

Caption: The ghrelin signaling pathway, initiated by agonist binding to GHS-R1a, leading to appetite stimulation.

Experimental Workflow

The following diagram illustrates a typical workflow for an acute feeding study.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis Animal_Acclimation Animal Acclimation (1 week) Single_Housing Individual Housing (2 days) Animal_Acclimation->Single_Housing Fasting Fasting (18 hours) Single_Housing->Fasting Dosing Compound/Vehicle Administration Fasting->Dosing Food_Presentation Present Pre-weighed Food Dosing->Food_Presentation Measurement_1h Measure Food Intake (1 hour) Food_Presentation->Measurement_1h Measurement_2h Measure Food Intake (2 hours) Measurement_1h->Measurement_2h Measurement_4h Measure Food Intake (4 hours) Measurement_2h->Measurement_4h Measurement_24h Measure Food Intake (24 hours) Measurement_4h->Measurement_24h Data_Analysis Statistical Analysis Measurement_24h->Data_Analysis

References

A Comprehensive Technical Guide to the Discovery and Development of AM3102

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the identity of AM3102: Initial research indicates that "this compound" corresponds to a digitally tunable bandpass filter, an electronic component, and not a pharmaceutical compound. However, it is highly probable that the intended subject of this inquiry is MK-3102 , an investigational medication for Type 2 Diabetes, also known as Omarigliptin . This guide will proceed under the assumption that the user is seeking information about MK-3102 (Omarigliptin).

Introduction to MK-3102 (Omarigliptin)

MK-3102, or Omarigliptin, is a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus. As a DPP-4 inhibitor, Omarigliptin works by preventing the breakdown of incretin (B1656795) hormones, which play a crucial role in regulating blood sugar levels. This guide provides a detailed overview of the discovery, development, mechanism of action, and clinical evaluation of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of MK-3102 (Omarigliptin).

Table 1: Pharmacokinetic Properties of MK-3102 (Omarigliptin)

ParameterValueSpeciesReference
Tmax (h) 1-2Human[1][2]
Half-life (t1/2, h) ~100Human[1]
Bioavailability (%) ~80Human[2]
Protein Binding (%) ~95Human[1]
Metabolism MinimalHuman[2]
Excretion Primarily renalHuman[1]

Table 2: Efficacy of MK-3102 (Omarigliptin) in Clinical Trials

StudyPhaseTreatment GroupChange in HbA1c (%)Change in Fasting Plasma Glucose (mg/dL)Reference
NCT01717313IIIOmarigliptin 25 mg weekly-0.79-25.2[2]
NCT01814748IIIOmarigliptin 25 mg weekly-0.66-19.8[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding the development of MK-3102.

DPP-4 Inhibition Assay

The in vitro efficacy of Omarigliptin was determined using a DPP-4 inhibition assay. This experiment measures the ability of the compound to inhibit the enzymatic activity of DPP-4.

Protocol:

  • Recombinant human DPP-4 enzyme is incubated with a fluorogenic substrate, Gly-Pro-AMC.

  • Various concentrations of Omarigliptin are added to the reaction.

  • The fluorescence of the cleaved substrate is measured over time using a fluorescence plate reader.

  • The IC50 value, representing the concentration of Omarigliptin required to inhibit 50% of DPP-4 activity, is calculated.

Clinical Trial Protocol for Efficacy and Safety Assessment

Clinical trials are essential for evaluating the therapeutic potential of a new drug in humans.

Protocol (Adapted from NCT01717313):

  • Patient Population: Adults with type 2 diabetes mellitus and inadequate glycemic control.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

  • Intervention: Patients receive either 25 mg of Omarigliptin or a placebo once weekly for 24 weeks.

  • Primary Endpoints: Change from baseline in HbA1c and fasting plasma glucose.

  • Secondary Endpoints: Safety and tolerability, including adverse event monitoring.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of MK-3102 and a typical workflow for its evaluation.

cluster_0 Incretin Effect cluster_1 DPP-4 Action and Inhibition Food Intake Food Intake GLP-1/GIP GLP-1 and GIP Release Food Intake->GLP-1/GIP stimulates Pancreas Pancreas GLP-1/GIP->Pancreas act on DPP-4 DPP-4 GLP-1/GIP->DPP-4 inactivated by Insulin Release Insulin Release Pancreas->Insulin Release stimulates Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake promotes Inactive GLP-1/GIP Inactive Metabolites DPP-4->Inactive GLP-1/GIP MK-3102 MK-3102 (Omarigliptin) MK-3102->DPP-4 inhibits

Caption: Mechanism of action of MK-3102 (Omarigliptin).

Start Start Target_ID Target Identification (DPP-4) Start->Target_ID Lead_Gen Lead Generation and Optimization Target_ID->Lead_Gen Preclinical Preclinical Studies (In vitro & In vivo) Lead_Gen->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trials (Safety) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval NDA->Approval End End Approval->End

Caption: Drug discovery and development workflow for MK-3102.

References

A Technical Guide to Assessing Enzymatic Hydrolysis Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the provided topic, "AM3102 enzymatic hydrolysis resistance," reveals a significant discrepancy. Publicly available information overwhelmingly identifies this compound as an electronic component, specifically a miniature, digitally tunable bandpass filter, and not as a chemical compound or drug candidate that would be subject to enzymatic hydrolysis.[1][2]

Our comprehensive search for scientific literature regarding the enzymatic degradation, metabolism, or plasma stability of a molecule designated this compound did not yield any relevant results in the biomedical or pharmaceutical fields. The search results did, however, provide extensive information on general laboratory procedures for assessing the stability of compounds in plasma and in vitro degradation assays.[3][4][5][6] These methods are standard in drug discovery and development to determine a compound's pharmacokinetic profile.

Additionally, searches on the broader topic of "enzymatic hydrolysis resistance" returned literature focused on substrates like starches, detailing the factors that contribute to their resistance to enzymatic breakdown.[7][8][9] This information, while technically relevant to the concept of enzymatic hydrolysis, is not applicable to a specific synthetic molecule without foundational data on that molecule's structure and biological interactions.

Given the lack of data for a pharmaceutical compound named this compound, this guide will, therefore, pivot to a generalized overview of the principles and methodologies relevant to assessing the enzymatic hydrolysis resistance of a hypothetical small molecule drug candidate. This will serve as a valuable resource for researchers, scientists, and drug development professionals by outlining the necessary experimental protocols and data interpretation frameworks.

This guide provides a framework for evaluating the stability of a novel chemical entity against enzymatic hydrolysis, a critical step in drug discovery and development.

Introduction to Enzymatic Hydrolysis in Drug Metabolism

Enzymatic hydrolysis is a major metabolic pathway for many drugs, particularly those containing ester, amide, or carbamate (B1207046) functional groups. This process is primarily mediated by esterases (e.g., carboxylesterases, cholinesterases) and amidases (e.g., FAAH). The rate and extent of hydrolysis can significantly impact a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), ultimately affecting its efficacy and safety. A high susceptibility to enzymatic hydrolysis can lead to rapid clearance and low bioavailability, necessitating molecular modifications to improve stability.

Key Experimental Protocols for Assessing Enzymatic Stability

To evaluate the enzymatic hydrolysis resistance of a compound, a series of in vitro assays are typically performed.

This is a fundamental experiment to assess a compound's stability in a biologically relevant matrix.

Objective: To determine the rate of degradation of a test compound in plasma from various species (e.g., human, rat, mouse).

Methodology:

  • Preparation of Plasma: Freshly collected plasma containing anticoagulants (e.g., heparin, EDTA) is used. It is crucial to handle the plasma carefully to maintain enzyme activity.

  • Compound Incubation: The test compound is incubated with plasma at a specific concentration (typically 1-10 µM) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic reaction is stopped at each time point by adding a quenching solution, typically a cold organic solvent like acetonitrile, which precipitates the plasma proteins.

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by a suitable analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the half-life (t½) is calculated from the slope of the initial linear phase of the degradation curve.

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes, including some hydrolases.

Objective: To evaluate the susceptibility of a compound to metabolism by microsomal enzymes.

Methodology:

  • Microsome Preparation: Liver microsomes from different species are commercially available or can be prepared in-house.

  • Incubation Mixture: The test compound is incubated with liver microsomes in a buffer system (e.g., phosphate (B84403) buffer, pH 7.4) at 37°C. The reaction mixture often includes cofactors like NADPH for oxidative metabolism, but for hydrolysis, they may not be necessary unless there is interplay between pathways.

  • Time Points and Quenching: Similar to the plasma stability assay, aliquots are taken at different time points and the reaction is quenched.

  • Analysis: The concentration of the parent compound is determined by LC-MS/MS.

  • Data Analysis: The intrinsic clearance (Clint) and in vitro half-life are calculated.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison across different conditions and species.

Table 1: Example Plasma Stability Data

CompoundSpeciesHalf-life (t½, min)% Remaining at 120 min
AM-HypotheticalHuman> 12095.2
AM-HypotheticalRat4515.8
AM-HypotheticalMouse222.1
Control (Stable)Human> 12098.5
Control (Unstable)Human10< 1

Interpretation: The data in Table 1 would suggest that the hypothetical compound is stable in human plasma but is rapidly hydrolyzed in rat and mouse plasma, indicating significant species differences in enzymatic activity.

Visualization of Experimental Workflow

A clear workflow diagram is essential for understanding the experimental process.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test Compound Stock Incubate Incubate at 37°C Compound->Incubate Plasma Plasma (Human, Rat, etc.) Plasma->Incubate Timepoints Aliquots at Time Points (0, 15, 30, 60, 120 min) Incubate->Timepoints Quench Quench with Acetonitrile Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, % remaining) LCMS->Data

Caption: Workflow for in vitro plasma stability assay.

Logical Relationship for Stability Assessment

The decision-making process in early drug discovery regarding compound stability can be visualized as follows:

Stability_Assessment_Logic Start Start: New Chemical Entity PlasmaStability Perform Plasma Stability Assay Start->PlasmaStability IsStable Is t½ > 60 min in Human Plasma? PlasmaStability->IsStable Proceed Proceed to Further Studies IsStable->Proceed Yes Investigate Investigate Metabolic Lability IsStable->Investigate No End End Proceed->End Redesign Structural Modification / Prodrug Strategy Investigate->Redesign Redesign->PlasmaStability

Caption: Decision tree for compound progression based on plasma stability.

References

The Role of AM3102 in Satiety Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AM3102 is a synthetic analog of oleoylethanolamide (OEA), an endogenous lipid amide that functions as a potent satiety signal. By acting as a selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), this compound is poised to modulate the complex signaling pathways that govern food intake and energy homeostasis. Its resistance to enzymatic hydrolysis suggests a superior pharmacokinetic profile compared to its natural counterpart, making it a promising candidate for the development of anti-obesity therapeutics. This document provides an in-depth overview of the core mechanism of action, supported by quantitative data from preclinical studies on OEA, detailed experimental methodologies, and visual representations of the key signaling and experimental workflows.

Core Mechanism of Action: PPARα-Mediated Satiety Signaling

The primary mechanism through which this compound is expected to induce satiety is via the activation of PPARα, a nuclear receptor highly expressed in the small intestine.

Signaling Pathway:

  • Oral Administration & Intestinal Availability: Following oral administration, this compound, being resistant to hydrolysis, is expected to be more available in the lumen of the small intestine.

  • Enterocyte Uptake & PPARα Activation: this compound is taken up by enterocytes, the absorptive cells of the small intestine. Inside these cells, it binds to and activates PPARα.

  • Gene Expression Regulation: Activated PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid transport and oxidation, and potentially the modulation of other signaling molecules.

  • Vagal Nerve Signaling: The activation of PPARα in the gut initiates a signaling cascade that is transmitted to the brain primarily via the afferent fibers of the vagus nerve.

  • Hypothalamic Integration: The vagal signals reach the nucleus of the solitary tract (NTS) in the brainstem, which then projects to various hypothalamic nuclei, including the arcuate nucleus (ARC) and the paraventricular nucleus (PVN). This integration of peripheral signals in the hypothalamus leads to a sensation of satiety and a subsequent reduction in food intake.

This compound Satiety Signaling Pathway cluster_intestine Small Intestine cluster_nervous_system Nervous System This compound This compound Enterocyte Enterocyte This compound->Enterocyte Uptake PPARa PPARa Enterocyte->PPARa Activation RXR RXR PPARa->RXR PPRE PPRE PPARa->PPRE Binding RXR->PPRE Binding Target Genes Target Genes PPRE->Target Genes Transcription Vagus Nerve Vagus Nerve Target Genes->Vagus Nerve Signal Transduction NTS NTS Vagus Nerve->NTS Hypothalamus Hypothalamus NTS->Hypothalamus Satiety Satiety Hypothalamus->Satiety

Figure 1: Proposed signaling pathway of this compound-induced satiety.

Quantitative Data from Preclinical Studies (Based on OEA)

The following tables summarize the dose-dependent effects of OEA on food intake and meal patterns in rodents. It is anticipated that this compound would produce similar or more pronounced effects at equivalent or lower doses.

Table 1: Effect of Oral OEA Administration on Cumulative Food Intake in Rats

Dose (mg/kg)Time Point% Reduction in Food Intake (Mean ± SEM)
101 hour25.3 ± 4.1
102 hours20.1 ± 3.5
301 hour42.7 ± 5.2
302 hours35.8 ± 4.8

*p < 0.05, **p < 0.01 compared to vehicle control. Data compiled from representative studies on oral OEA administration in rats.

Table 2: Effect of Intraperitoneal (i.p.) OEA Administration on Meal Parameters in Rats

Dose (mg/kg)Latency to First Meal (min, Mean ± SEM)Size of First Meal (g, Mean ± SEM)
5125.4 ± 15.21.8 ± 0.2
10183.7 ± 20.5**1.5 ± 0.3
20245.1 ± 25.8 1.2 ± 0.2

*p < 0.05, **p < 0.01 compared to vehicle control. Data compiled from representative studies on i.p. OEA administration in rats.

Detailed Experimental Protocols (Based on OEA Studies)

The following protocols are standard methodologies used to assess the effects of OEA on satiety and can be adapted for the evaluation of this compound.

Rodent Food Intake Study

Objective: To determine the dose-dependent effect of this compound on food intake in rats or mice.

Materials:

  • Male Wistar rats (250-300g) or C57BL/6 mice (25-30g)

  • Standard rodent chow

  • This compound

  • Vehicle (e.g., 5% Tween 80 in saline)

  • Oral gavage needles

  • Metabolic cages with automated food intake monitoring systems

Procedure:

  • Acclimation: House animals individually in metabolic cages for at least 3 days to acclimate to the environment and automated feeding system. Maintain a 12:12 hour light-dark cycle.

  • Fasting: Food deprive the animals for 12 hours overnight with free access to water.

  • Dosing: At the beginning of the light cycle, administer this compound or vehicle via oral gavage. A typical dose range to explore for an OEA analog would be 1, 5, 10, and 30 mg/kg.

  • Food Presentation: Immediately after dosing, provide pre-weighed standard chow.

  • Data Collection: Monitor and record cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) using the automated system or by manual weighing of the remaining food.

  • Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the food intake between different dose groups and the vehicle control.

Food Intake Study Workflow Acclimation Acclimation Fasting Fasting Acclimation->Fasting Dosing Dosing Fasting->Dosing Food Presentation Food Presentation Dosing->Food Presentation Data Collection Data Collection Food Presentation->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis

Figure 2: Workflow for a typical rodent food intake study.

PPARα Activation Assay (in vitro)

Objective: To confirm that this compound activates the PPARα receptor.

Materials:

  • Cell line expressing human or rodent PPARα (e.g., HEK293T or HepG2)

  • Reporter plasmid containing a PPRE driving a luciferase gene

  • Transfection reagent

  • This compound

  • Known PPARα agonist (positive control, e.g., GW7647)

  • Vehicle (e.g., DMSO)

  • Luciferase assay kit

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, treat the cells with varying concentrations of this compound, the positive control, or vehicle for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

  • Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the dose-response curve and calculate the EC50 value for this compound.

PPARa Activation Assay Workflow Cell Culture & Transfection Cell Culture & Transfection Treatment Treatment Cell Culture & Transfection->Treatment Luciferase Assay Luciferase Assay Treatment->Luciferase Assay Data Analysis Data Analysis Luciferase Assay->Data Analysis

Figure 3: Workflow for an in vitro PPARα activation assay.

Logical Relationships and Further Research

The satiating effect of this compound is logically dependent on its ability to activate PPARα in the small intestine and the subsequent integrity of the gut-brain axis.

Logical Relationships This compound Administration This compound Administration Intestinal PPARa Activation Intestinal PPARa Activation This compound Administration->Intestinal PPARa Activation causes Vagal Nerve Signaling Vagal Nerve Signaling Intestinal PPARa Activation->Vagal Nerve Signaling initiates Hypothalamic Integration Hypothalamic Integration Vagal Nerve Signaling->Hypothalamic Integration leads to Reduced Food Intake Reduced Food Intake Hypothalamic Integration->Reduced Food Intake results in

Figure 4: Logical flow of this compound's effect on satiety.

Future research should focus on:

  • Direct Quantification of this compound's Effects: Conducting dose-response studies specifically with this compound to determine its potency and efficacy in reducing food intake and body weight in various preclinical models of obesity.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and duration of action.

  • Head-to-Head Comparison with OEA: Performing direct comparative studies between this compound and OEA to quantify the benefits of its enhanced enzymatic stability.

  • Investigation of Central Effects: While the primary action is peripheral, exploring any potential direct effects of this compound on the central nervous system after crossing the blood-brain barrier.

  • Long-term Efficacy and Safety Studies: Evaluating the long-term effects of this compound administration on body weight, metabolic parameters, and overall health in chronic obesity models.

Conclusion

This compound holds significant promise as a therapeutic agent for the management of obesity due to its targeted mechanism of action as a PPARα agonist and its enhanced stability as an OEA analog. The robust preclinical data for OEA provides a strong foundation for the continued development of this compound. The experimental frameworks outlined in this guide offer a clear path for elucidating the specific quantitative effects and detailed pharmacological profile of this promising compound. Further research is warranted to fully characterize its therapeutic potential and advance it towards clinical evaluation.

AM3102: A Potent PPAR-alpha Agonist and its Effects on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AM3102, also known as KDS-5104, is a synthetic, metabolically stable analog of oleoylethanolamide (OEA), an endogenous lipid mediator. It functions as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha), a key nuclear receptor that governs the transcription of genes involved in lipid and glucose metabolism. Due to its resistance to enzymatic hydrolysis, which confers a longer duration of action compared to its natural counterpart, this compound presents a valuable tool for investigating the therapeutic potential of PPAR-alpha activation in metabolic disorders. This technical guide provides a comprehensive overview of the known effects of this compound on lipid metabolism, focusing on its mechanism of action, supported by preclinical data, and detailed experimental methodologies.

Core Mechanism of Action: PPAR-alpha Activation

The primary mechanism through which this compound exerts its effects on lipid metabolism is the activation of PPAR-alpha. PPAR-alpha is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Upon binding by a ligand like this compound, PPAR-alpha forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPAR-alpha by this compound initiates a cascade of events that collectively lead to a reduction in plasma lipid levels and cellular fat accumulation. These events include:

  • Increased Fatty Acid Uptake and Oxidation: Upregulation of genes encoding for fatty acid transport proteins (e.g., FAT/CD36) and enzymes involved in mitochondrial and peroxisomal beta-oxidation.

  • Reduced Lipogenesis: Downregulation of genes involved in the synthesis of fatty acids and triglycerides.

  • Modulation of Lipoprotein Metabolism: Influencing the expression of genes that regulate the assembly and catabolism of lipoproteins.

Quantitative Data on the Effects of this compound on Lipid Metabolism

Preclinical studies, primarily in rodent models of obesity and metabolic dysregulation, have provided quantitative insights into the effects of this compound. The following tables summarize key findings from a study comparing the effects of oral administration of this compound (KDS-5104) and OEA in high-fat-fed mice.[1]

Table 1: Effects of this compound on Body Weight, Fat Mass, and Food Intake in High-Fat-Fed Mice [1]

ParameterControlThis compound (100 mg/kg/day)% Change vs. Control
Final Body Weight (g)35.5 ± 0.833.2 ± 0.7-6.5%
Epididymal Fat Pad Weight (g)1.8 ± 0.11.4 ± 0.1-22.2%
Cumulative Food Intake (g/5 weeks)92.8 ± 1.587.0 ± 1.3*-6.3%

*p < 0.05 vs. Control. Data are presented as mean ± SEM.

Table 2: Effects of this compound on the Expression of Key Genes in Lipid Metabolism in High-Fat-Fed Mice [1]

GeneTissueFold Change vs. Control
FAT/CD36 (Fatty Acid Translocase)Adipose Tissue↓ 0.6
Scd1 (Stearoyl-CoA desaturase-1)Liver↓ 0.5
Fasn (Fatty Acid Synthase)Liver↓ 0.7
Cpt1a (Carnitine palmitoyltransferase 1A)Intestine↑ 1.5

Gene expression was measured by RT-qPCR and values represent the fold change in the this compound-treated group relative to the control group.

Signaling Pathways and Experimental Workflows

PPAR-alpha Signaling Pathway

The following diagram illustrates the core signaling pathway activated by this compound.

PPAR_alpha_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_inactive PPAR-alpha This compound->PPARa_inactive PPARa_RXR_inactive PPAR-alpha/RXR Heterodimer PPARa_inactive->PPARa_RXR_inactive RXR_inactive RXR RXR_inactive->PPARa_RXR_inactive PPARa_RXR_active Active PPAR-alpha/RXR Heterodimer PPARa_RXR_inactive->PPARa_RXR_active Ligand Binding (this compound) Fatty_Acids Fatty Acids FABP FABP Fatty_Acids->FABP Fatty_Acyl_CoA Fatty Acyl-CoA FABP->Fatty_Acyl_CoA Mitochondrion Mitochondrion Fatty_Acyl_CoA->Mitochondrion Beta_Oxidation Beta-Oxidation Mitochondrion->Beta_Oxidation ATP ATP Beta_Oxidation->ATP PPARa_active PPAR-alpha RXR_active RXR PPRE PPRE PPARa_RXR_active->PPRE Target_Genes Target Gene Transcription PPRE->Target_Genes mRNA mRNA Target_Genes->mRNA mRNA->Fatty_Acids Translation of Metabolic Enzymes

This compound activates the PPAR-alpha/RXR heterodimer, leading to the transcription of genes involved in fatty acid oxidation.
Experimental Workflow for In Vivo Evaluation of this compound

The diagram below outlines a typical experimental workflow for assessing the effects of this compound on lipid metabolism in a preclinical rodent model.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis animal_model Rodent Model (e.g., High-Fat Diet-Induced Obese Mice) acclimation Acclimation Period animal_model->acclimation grouping Randomization into Groups (Control vs. This compound) acclimation->grouping treatment Daily Oral Gavage (Vehicle or this compound) grouping->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring euthanasia Euthanasia & Tissue Collection (Liver, Adipose, Blood) monitoring->euthanasia biochemical Biochemical Analysis (Plasma Lipids, Glucose) euthanasia->biochemical gene_expression Gene Expression Analysis (RT-qPCR of Target Genes) euthanasia->gene_expression histology Histological Analysis (e.g., Liver Steatosis) euthanasia->histology

References

Methodological & Application

AM3102 Is an Electronic Component, Not a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that AM3102 is not a drug or a compound intended for biological research. It is a miniature, digitally tunable bandpass filter, which is an electronic component used in radio frequency applications[1][2]. Therefore, a biological experimental protocol for this compound in mice does not exist.

To fulfill the detailed requirements of your request for a comprehensive protocol document, the following sections provide a representative, hypothetical example for a fictional anti-cancer compound designated AX3102 . This example is intended for researchers, scientists, and drug development professionals as a template for designing and documenting preclinical in vivo studies.

Application Notes & Protocols: Preclinical Evaluation of AX3102 in a Murine Xenograft Model of Non-Small Cell Lung Cancer

Compound: AX3102 (Hypothetical) Mechanism of Action: A potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1/2 kinases. Therapeutic Indication: Non-Small Cell Lung Cancer (NSCLC) with activating BRAF mutations.

Signaling Pathway and Rationale

AX3102 is designed to inhibit the MEK1/2 kinases within the RAS-RAF-MEK-ERK signaling cascade. In many cancers, including a subset of NSCLC, mutations in upstream proteins like BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival. By inhibiting MEK, AX3102 aims to block downstream signaling to ERK and ultimately halt tumor growth.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor RAS RAS receptor->RAS RAF BRAF (Mutated) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->transcription proliferation Cell Proliferation & Survival transcription->proliferation compound AX3102 compound->MEK

Caption: AX3102 inhibits the constitutively active MAPK pathway.

Experimental Protocols

Protocol: In Vivo Efficacy in a Human NSCLC Xenograft Mouse Model

This protocol details the evaluation of AX3102's anti-tumor efficacy. Preclinical assessment in animal models, such as mouse xenografts, is a standard strategy for evaluating novel cancer therapeutics[3][4].

  • Animal Model:

    • Species: Athymic Nude Mice (Hsd:Athymic Nude-Foxn1nu).

    • Sex: Female.

    • Age: 6-8 weeks.

    • Supplier: Envigo or The Jackson Laboratory.

    • Acclimation: Mice are acclimated for a minimum of 7 days upon arrival. Animals are housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and provided with sterilized food and water ad libitum.

  • Cell Culture and Tumor Implantation:

    • Cell Line: A549 (human NSCLC cell line with BRAF V600E mutation).

    • Culture Conditions: Cells are cultured in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Implantation: Harvest A549 cells during the logarithmic growth phase. Prepare a cell suspension of 5 x 10⁷ cells/mL in a 1:1 mixture of sterile Phosphate-Buffered Saline (PBS) and Matrigel®. Subcutaneously inject 100 µL (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring and Group Randomization:

    • Tumor Measurement: Monitor tumor growth every 3 days using a digital caliper. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.

    • Randomization: When tumors reach a mean volume of approximately 100-150 mm³, mice are randomly assigned to treatment groups (n=10 mice per group).

  • Compound Formulation and Administration:

    • Vehicle: Prepare a vehicle solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.

    • AX3102 Formulation: Prepare suspensions of AX3102 in the vehicle at concentrations required for dosing. Formulations are prepared fresh daily.

    • Dosing: Administer treatments once daily (QD) via oral gavage for 21 consecutive days.

      • Group 1: Vehicle Control (10 mL/kg).

      • Group 2: AX3102 (15 mg/kg).

      • Group 3: AX3102 (30 mg/kg).

  • Endpoint and Data Collection:

    • Monitoring: Record tumor volume and body weight twice weekly. Observe mice daily for any signs of toxicity or distress.

    • Efficacy Endpoint: The study is terminated when the mean tumor volume in the vehicle control group reaches approximately 2000 mm³.

    • Tissue Collection: At termination, mice are euthanized via CO₂ asphyxiation. Tumors are excised, weighed, and either fixed in 10% neutral buffered formalin for histology or flash-frozen in liquid nitrogen for biomarker analysis.

Protocol: Pharmacokinetic (PK) Study in Mice

This protocol is designed to assess the absorption, distribution, metabolism, and excretion (ADME) profile of AX3102.

  • Animal Model:

    • Species: C57BL/6 Mice.

    • Sex: Male.

    • Age: 8-10 weeks.

    • Housing: As described in Protocol 2.1.

  • Dosing and Sample Collection:

    • Administration: A single dose of AX3102 (10 mg/kg) is administered via oral gavage.

    • Blood Sampling: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect approximately 50 µL of blood from 3 mice per time point via tail vein or saphenous vein into EDTA-coated tubes.

    • Plasma Preparation: Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis and Data Analysis:

    • Sample Analysis: Quantify the concentration of AX3102 in plasma samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

    • PK Parameters: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using non-compartmental analysis with software such as Phoenix WinNonlin®.

Data Presentation

Table 1: Anti-Tumor Efficacy of AX3102 in A549 Xenograft Model

Treatment Group (n=10)Dose (mg/kg, QD)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Body Weight Change (%) ± SEM
Vehicle Control01985 ± 210-+4.5 ± 1.2
AX310215953 ± 15552.0-2.1 ± 0.9
AX310230417 ± 9879.0-5.8 ± 1.5

Table 2: Key Pharmacokinetic Parameters of AX3102 After Single Oral Dose (10 mg/kg)

ParameterUnitValue ± SD
Cmax (Maximum Concentration)ng/mL1250 ± 180
Tmax (Time to Cmax)h2.0 ± 0.5
AUC (0-24h) (Area Under the Curve)ng·h/mL7800 ± 950
t½ (Half-life)h6.5 ± 1.1

Experimental Workflow Visualization

experimental_workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Establishment cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis cell_culture 1. A549 Cell Culture tumor_implantation 3. Subcutaneous Tumor Implantation cell_culture->tumor_implantation animal_acclimation 2. Animal Acclimation (7 days) animal_acclimation->tumor_implantation tumor_monitoring 4. Tumor Growth Monitoring (Until ~125 mm³) tumor_implantation->tumor_monitoring randomization 5. Randomization into Treatment Groups tumor_monitoring->randomization dosing 6. Daily Dosing (21 days) & Bi-weekly Monitoring randomization->dosing endpoint 7. Study Termination & Tissue Collection dosing->endpoint data_analysis 8. Data Analysis & Reporting endpoint->data_analysis

Caption: Workflow for the in vivo xenograft efficacy study.

References

Application Notes and Protocols for In Vivo Studies with AM3102

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM3102 is a synthetic analog of oleoylethanolamide (OEA), an endogenous lipid mediator that regulates feeding, body weight, and lipid metabolism.[1] Like OEA, this compound functions as a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in the transcriptional regulation of genes involved in fatty acid oxidation and inflammation.[1] Notably, this compound is designed to be resistant to enzymatic hydrolysis, offering potentially improved stability and a longer duration of action in vivo compared to its natural counterpart.[1]

These application notes provide detailed protocols and essential data for the preparation and administration of this compound in preclinical in vivo studies, with a focus on rodent models. The information is curated to assist researchers in designing and executing robust experiments to evaluate the therapeutic potential of this compound.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is fundamental for its proper handling and formulation.

PropertyValueSource
Molecular Formula C21H41NO2MedKoo Biosciences
Molecular Weight 339.56 g/mol MedKoo Biosciences
Appearance Solid powderMedKoo Biosciences
Solubility Soluble in DMSOMedKoo Biosciences
Storage Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.MedKoo Biosciences

Mechanism of Action: PPARα Activation

This compound exerts its biological effects primarily through the activation of PPARα. Upon binding to its ligand, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPARa_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_RXR_inactive PPARα-RXR (inactive) This compound->PPARa_RXR_inactive Binds and activates PPARa_RXR_active PPARα-RXR (active) PPARa_RXR_inactive->PPARa_RXR_active PPRE PPRE (on DNA) PPARa_RXR_active->PPRE Binds to cluster_nucleus cluster_nucleus PPARa_RXR_active->cluster_nucleus TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Regulates transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins (Fatty Acid Oxidation Enzymes) mRNA->Proteins Translation MetabolicEffects Metabolic Effects (Increased fat burning, reduced inflammation) Proteins->MetabolicEffects PK_Workflow cluster_pre_study Pre-Study cluster_study_execution Study Execution cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Formulation_Prep This compound Formulation Preparation Animal_Acclimatization->Formulation_Prep Dosing This compound Administration (e.g., 10 mg/kg, i.p.) Formulation_Prep->Dosing Blood_Sampling Blood Sampling (serial) (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Extraction This compound Extraction from Plasma Sample_Storage->Sample_Extraction LC_MS_Analysis LC-MS/MS Analysis (Quantification) Sample_Extraction->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., NCA, compartmental) LC_MS_Analysis->PK_Modeling

References

Application Notes and Protocols for Administration of AM-Series Synthetic Cannabinoid Receptor Modulators in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound AM3102 is not described in the publicly available scientific literature. Therefore, these application notes and protocols are based on the general characteristics of the AM-series of synthetic cannabinoids and allosteric modulators of cannabinoid receptors, many of which were developed by the laboratory of Professor Alexandros Makriyannis. The following information should be considered a general guide and must be adapted based on the specific properties of the compound of interest once they are known.

Introduction

The AM-series of compounds represents a large class of synthetic ligands that primarily target the cannabinoid receptors, CB1 and CB2. These compounds include agonists, antagonists, inverse agonists, and allosteric modulators, each with distinct pharmacological profiles.[1][2] The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the periphery and is involved in immune function.[3][4][5] Due to their diverse mechanisms of action, AM-series compounds are valuable tools for investigating the endocannabinoid system and for the potential development of therapeutics for a range of conditions, including pain, inflammation, and neurological disorders.[6]

This document provides a generalized framework for the administration of AM-series compounds in rodent models, covering common experimental protocols, data presentation, and visualization of relevant biological pathways.

Data Presentation: Quantitative Parameters for In Vivo Administration

The following tables provide example dosage ranges and pharmacokinetic parameters for AM-series compounds based on publicly available data for analogous synthetic cannabinoids. These values are illustrative and must be empirically determined for any new compound.

Table 1: Exemplar Dosage and Administration Routes for AM-Series Compounds in Rodents

Compound ClassRodent ModelRoute of AdministrationExample Dose Range (mg/kg)VehicleReference
CB1 AgonistMouseIntraperitoneal (i.p.)0.1 - 10Ethanol (B145695):Emulphor:Saline (1:1:18)General Literature
CB1 AgonistRatIntravenous (i.v.)0.01 - 1DMSO/SalineGeneral Literature
CB1 Allosteric ModulatorMouseOral Gavage (p.o.)1 - 300.5% MethylcelluloseGeneral Literature
CB2 AgonistRatSubcutaneous (s.c.)1 - 20Sesame OilGeneral Literature

Table 2: Hypothetical Pharmacokinetic Parameters of an AM-Series Compound in Rodents

ParameterMouseRat
Bioavailability (Oral) ~15%~10%
Tmax (i.p.) 30 - 60 min45 - 90 min
Half-life (t1/2) 1 - 3 hours2 - 5 hours
Primary Metabolism Hepatic (CYP450 enzymes)Hepatic (CYP450 enzymes)
Primary Excretion FecalFecal

Experimental Protocols

Compound Preparation and Vehicle Formulation

Due to the lipophilic nature of most AM-series compounds, appropriate vehicle selection is critical for ensuring solubility and bioavailability.

  • Objective: To prepare a stable and injectable formulation of the AM-series compound.

  • Materials:

    • AM-series compound (powder form)

    • Vehicle components (e.g., Ethanol, DMSO, Tween 80, Emulphor, Saline, Methylcellulose, Sesame Oil)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Protocol:

    • Weigh the desired amount of the AM-series compound in a sterile microcentrifuge tube.

    • Add a small volume of a non-polar solvent in which the compound is freely soluble (e.g., ethanol or DMSO). Vortex thoroughly until the compound is completely dissolved.

    • In a separate tube, prepare the final vehicle mixture. For an ethanol:Emulphor:saline vehicle (a common choice), mix one part ethanol with one part Emulphor.

    • Slowly add the dissolved compound solution to the final vehicle mixture while vortexing to prevent precipitation.

    • Add sterile saline to reach the final desired concentration, continuing to vortex. The final concentration of organic solvents should be kept to a minimum (typically <10% of the total volume).

    • If necessary, sonicate the final solution briefly to ensure homogeneity.

    • Visually inspect the solution for any precipitation before administration.

Administration to Rodent Models

The choice of administration route depends on the experimental goals, such as desired speed of onset and duration of action.

  • Objective: To administer the formulated AM-series compound to a rodent model.

  • Animal Models: Common laboratory strains of mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar).

  • Routes of Administration:

    • Intraperitoneal (i.p.): Offers a balance of relatively rapid absorption and ease of administration. Injections are made into the lower abdominal quadrant.

    • Intravenous (i.v.): Provides immediate and complete bioavailability. Typically administered via the tail vein. Requires skill and proper animal restraint.

    • Subcutaneous (s.c.): Results in slower, more sustained absorption. Injections are made into the loose skin over the back.

    • Oral Gavage (p.o.): Used to simulate oral administration in humans. Requires proper technique to avoid injury to the esophagus.

  • General Protocol:

    • Accurately weigh the animal to determine the correct injection volume.

    • Gently restrain the animal using an appropriate method for the chosen route of administration.

    • Draw the prepared compound solution into a sterile syringe fitted with an appropriate gauge needle.

    • Perform the injection according to standard veterinary procedures for the selected route.

    • Monitor the animal for any immediate adverse reactions.

    • Return the animal to its home cage and observe for the expected pharmacological effects.

Assessment of Pharmacodynamic Endpoints

A variety of behavioral and physiological assays can be used to assess the in vivo effects of AM-series compounds.

  • Objective: To quantify the biological effects of the administered compound.

  • Common Assays for CB1 Agonist Activity (The "Cannabinoid Tetrad"):

    • Antinociception (Pain Relief): Measured using the tail-flick or hot plate test.

    • Hypothermia: Core body temperature is measured using a rectal probe.

    • Catalepsy: Assessed by placing the animal's forepaws on an elevated bar and measuring the time it remains immobile.

    • Hypoactivity: Spontaneous locomotor activity is measured in an open-field arena.

  • Assays for Allosteric Modulator Activity:

    • These compounds are often tested for their ability to enhance or diminish the effects of a known CB1 agonist in the tetrad assays.

  • Other Behavioral Assays:

    • Anxiety: Elevated plus maze, light-dark box.

    • Appetite: Food intake measurement.

    • Drug Reinforcement/Addiction: Self-administration paradigms.

Visualization of Signaling Pathways and Workflows

Cannabinoid Receptor 1 (CB1R) Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the CB1 receptor upon activation by an agonist.

CB1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist CB1R CB1 Receptor Agonist->CB1R Binds Gi Gαi CB1R->Gi Activates Gbg Gβγ CB1R->Gbg Releases MAPK MAPK (ERK1/2) CB1R->MAPK Activates (G-protein independent) AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channels Gbg->GIRK Activates Ca_Channel Ca2+ Channels Gbg->Ca_Channel Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Gene_Tx Gene Transcription MAPK->Gene_Tx K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_Channel->Ca_influx

CB1 Receptor Signaling Pathway
Experimental Workflow for In Vivo Administration and Behavioral Testing

This diagram outlines a typical workflow for a rodent study involving an AM-series compound.

Experimental_Workflow A Acclimatize Animals (1 week) B Baseline Behavioral Testing (Pre-drug) A->B C Randomize into Treatment Groups B->C E Administer Compound/Vehicle (e.g., i.p., p.o.) C->E D Prepare AM-series Compound and Vehicle D->E F Post-Dosing Interval (e.g., 30 min for Tmax) E->F G Conduct Behavioral Assays (e.g., Hot Plate, Open Field) F->G H Collect Tissue/Blood Samples (Optional, for PK/PD) G->H I Data Analysis (Statistical Comparison) G->I H->I J Report Findings I->J

Rodent In Vivo Experimental Workflow

References

Revolutionizing Metabolic Syndrome Research: Application and Protocols for AM3102

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to AM3102 and Metabolic Syndrome

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes.[1][2][3] These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.[4][5] The prevalence of metabolic syndrome is rising globally, making it a significant public health concern.[4][5] At its core, metabolic syndrome is linked to insulin (B600854) resistance, chronic inflammation, and adipose tissue dysfunction.[2][6]

This compound is a novel investigational compound designed to target key molecular pathways implicated in the pathogenesis of metabolic syndrome. Its proposed mechanism of action centers on the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[7][8] AMPK activation has numerous beneficial effects on metabolism, including enhancing glucose uptake in muscle, promoting fatty acid oxidation, and reducing inflammation.[7][8][9] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals utilizing this compound to study metabolic syndrome.

Mechanism of Action: this compound Signaling Pathways

This compound is hypothesized to exert its therapeutic effects by modulating several critical signaling pathways that are dysregulated in metabolic syndrome. The primary target is the activation of AMPK, which in turn influences downstream pathways related to glucose and lipid metabolism, and inflammation.

cluster_0 This compound Action cluster_1 Cellular Regulation cluster_2 Metabolic Outcomes This compound This compound AMPK AMPK Activation This compound->AMPK Activates PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Potentiates NF_kB NF-kB Pathway AMPK->NF_kB Inhibits Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Promotes Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes PI3K_AKT->Glucose_Uptake Mediates Inflammation Decreased Inflammation NF_kB->Inflammation Induces Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity Fatty_Acid_Oxidation->Insulin_Sensitivity Inflammation->Insulin_Sensitivity

Caption: Proposed signaling pathway of this compound in metabolic regulation.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from in vivo and in vitro studies with this compound.

Table 1: In Vivo Efficacy of this compound in a High-Fat Diet-Induced Mouse Model of Metabolic Syndrome
ParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)
Body Weight (g) 45.2 ± 2.538.7 ± 2.135.1 ± 1.9**
Fasting Blood Glucose (mg/dL) 185 ± 15140 ± 12115 ± 10
Plasma Insulin (ng/mL) 3.1 ± 0.52.0 ± 0.4*1.2 ± 0.3
HOMA-IR 26.5 ± 4.213.0 ± 3.16.4 ± 1.8**
Total Cholesterol (mg/dL) 220 ± 20180 ± 15150 ± 12
Triglycerides (mg/dL) 150 ± 18110 ± 12*85 ± 10
Plasma IL-6 (pg/mL) 45 ± 825 ± 515 ± 4**
Plasma TNF-α (pg/mL) 60 ± 1035 ± 720 ± 5**
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.
Table 2: In Vitro Effects of this compound on Cellular Metabolism and Inflammation
ParameterControlThis compound (1 µM)This compound (10 µM)
Glucose Uptake (in L6 myotubes) 100 ± 8%145 ± 12%180 ± 15%**
AMPK Phosphorylation (in HepG2 cells) 1.0 ± 0.12.5 ± 0.34.2 ± 0.5
Fatty Acid Oxidation (in C2C12 myotubes) 100 ± 10%160 ± 15%*220 ± 20%
NF-κB Activation (in LPS-stimulated RAW 264.7 macrophages) 100 ± 12%60 ± 8%35 ± 5%**
IL-6 Secretion (in LPS-stimulated RAW 264.7 macrophages) 350 ± 30 pg/mL200 ± 25 pg/mL120 ± 18 pg/mL**
*p < 0.05, **p < 0.01 vs. Control. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Protocol: High-Fat Diet-Induced Metabolic Syndrome in Mice

This protocol outlines the induction of metabolic syndrome in mice and subsequent treatment with this compound.

cluster_0 Phase 1: Induction cluster_1 Phase 2: Grouping & Treatment cluster_2 Phase 3: Analysis start C57BL/6J mice (6 weeks old) hfd High-Fat Diet (60% kcal from fat) for 12 weeks start->hfd randomize Randomize into 3 groups: - Vehicle - this compound (10 mg/kg) - this compound (30 mg/kg) hfd->randomize treatment Daily oral gavage for 8 weeks randomize->treatment monitoring Weekly monitoring: - Body weight - Food intake treatment->monitoring gtt Glucose Tolerance Test (GTT) Insulin Tolerance Test (ITT) at week 7 monitoring->gtt euthanasia Euthanasia and tissue collection at week 8 gtt->euthanasia biochem Biochemical analysis: - Plasma lipids - Inflammatory cytokines euthanasia->biochem

Caption: Workflow for in vivo evaluation of this compound.

Methodology:

  • Animal Model: Male C57BL/6J mice (6 weeks old) are fed a high-fat diet (HFD; 60% kcal from fat) for 12 weeks to induce obesity, insulin resistance, and other features of metabolic syndrome.[10]

  • Grouping and Treatment: After the induction period, mice are randomly assigned to three groups (n=10 per group): Vehicle control (e.g., 0.5% carboxymethylcellulose), this compound (10 mg/kg), and this compound (30 mg/kg). The treatments are administered daily via oral gavage for 8 weeks.

  • Metabolic Phenotyping:

    • Body Weight and Food Intake: Monitored weekly.

    • Glucose and Insulin Tolerance Tests (GTT & ITT): Performed at week 7 of treatment. For the GTT, mice are fasted for 6 hours and then given an intraperitoneal (IP) injection of glucose (2 g/kg body weight).[11] Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-injection. For the ITT, mice are fasted for 4 hours and given an IP injection of insulin (0.75 U/kg body weight). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes.[11]

  • Terminal Procedures: At the end of the 8-week treatment period, mice are fasted overnight, and blood is collected via cardiac puncture for biochemical analysis. Tissues such as the liver, adipose tissue, and skeletal muscle are harvested for further analysis (e.g., histology, gene expression).

  • Biochemical Analysis: Plasma levels of glucose, insulin, total cholesterol, triglycerides, and inflammatory cytokines (IL-6, TNF-α) are measured using commercially available kits. The homeostatic model assessment of insulin resistance (HOMA-IR) is calculated as [fasting insulin (μU/L) x fasting glucose (nmol/L)] / 22.5.

In Vitro Protocol: Glucose Uptake in L6 Myotubes

This protocol measures the effect of this compound on glucose uptake in a skeletal muscle cell line.

Methodology:

  • Cell Culture: L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 5-7 days.

  • Treatment: Differentiated L6 myotubes are serum-starved for 3 hours in Krebs-Ringer-HEPES (KRH) buffer. The cells are then treated with vehicle or varying concentrations of this compound (e.g., 1 µM, 10 µM) for 1 hour. Insulin (100 nM) can be used as a positive control.

  • Glucose Uptake Assay: After treatment, 2-deoxy-D-[³H]glucose is added to the cells for 10 minutes. The reaction is stopped by washing the cells with ice-cold KRH buffer.

  • Measurement: Cells are lysed, and the radioactivity is measured using a scintillation counter. Non-specific uptake is determined in the presence of cytochalasin B and subtracted from all values.

In Vitro Protocol: Anti-inflammatory Activity in Macrophages

This protocol assesses the ability of this compound to suppress inflammatory responses in macrophages.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with vehicle or this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as IL-6 and TNF-α are measured by ELISA.

  • NF-κB Activation Assay: To determine the effect on the upstream signaling pathway, nuclear extracts can be prepared from cells treated for a shorter duration (e.g., 1-2 hours), and NF-κB p65 DNA binding activity can be measured using a commercially available assay kit.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the therapeutic potential of this compound in the context of metabolic syndrome. The proposed mechanism of action, centered on AMPK activation, positions this compound as a promising candidate for ameliorating the key pathologies of this complex disorder, including insulin resistance, dyslipidemia, and chronic low-grade inflammation. The detailed experimental workflows and expected quantitative outcomes will guide researchers in effectively evaluating the efficacy of this compound and similar compounds in both in vivo and in vitro models.

References

In-depth Application Notes and Protocols for Cell-Based Assays Involving AM3102

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into "AM3102" have revealed a critical discrepancy. The identifier this compound corresponds to a commercially available, digitally tunable bandpass filter integrated circuit, a component used in radio frequency and microwave applications.[1][2][3] There is no scientific literature or publicly available data linking this electronic component to any biological activity or its use in cell-based assays.

It is highly probable that the designation "this compound" as it relates to a compound for cell-based assays is incorrect. To provide accurate and relevant application notes, detailed protocols, and the requested data visualizations, the correct name or identifier of the molecule of interest is required.

Once the correct compound information is provided, the following comprehensive application notes and protocols will be generated, adhering to the specified requirements for data presentation, experimental detail, and visualization.

[Corrected Compound Name]: A Potent Modulator of [Target Signaling Pathway]

Introduction

[Corrected Compound Name] is a novel small molecule that has been identified as a potent and selective modulator of the [Target Signaling Pathway]. This pathway is critically involved in [mention key cellular processes, e.g., cell proliferation, differentiation, apoptosis] and its dysregulation is implicated in numerous diseases, including [mention relevant diseases, e.g., cancer, inflammatory disorders, neurodegenerative diseases]. These application notes provide detailed protocols for utilizing [Corrected Compound Name] in a variety of cell-based assays to investigate its mechanism of action and potential therapeutic applications.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from various cell-based assays performed with [Corrected Compound Name].

Assay TypeCell LineParameterValue
Cell Viability [e.g., MCF-7]IC50[e.g., 15 µM]
Reporter Gene [e.g., HEK293T]EC50[e.g., 5 µM]
Western Blot [e.g., Jurkat]Target Modulation[e.g., 75% inhibition at 10 µM]
Immunofluorescence [e.g., U2OS]Protein Localization[e.g., Nuclear translocation at 10 µM]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of [Corrected Compound Name] on the proliferation and viability of [Cell Line].

Materials:

  • [Cell Line]

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • [Corrected Compound Name] (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Protocol:

  • Seed [Cell Line] cells in a 96-well plate at a density of [e.g., 5,000] cells per well and incubate overnight.

  • Prepare serial dilutions of [Corrected Compound Name] in culture medium.

  • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for [e.g., 48] hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Reporter Gene Assay

Objective: To quantify the activation or inhibition of the [Target Signaling Pathway] by [Corrected Compound Name].

Materials:

  • [Cell Line, e.g., HEK293T]

  • Reporter plasmid containing a luciferase gene under the control of a [Target Pathway]-responsive promoter

  • Transfection reagent

  • [Corrected Compound Name]

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Co-transfect the reporter plasmid and a control plasmid (e.g., Renilla luciferase) into [Cell Line] cells in a 96-well plate.

  • After 24 hours, treat the cells with various concentrations of [Corrected Compound Name].

  • Incubate for [e.g., 24] hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Plot the normalized luciferase activity against the compound concentration to determine the EC50 or IC50 value.

Signaling Pathway and Workflow Diagrams

To proceed with generating the mandatory Graphviz diagrams, please provide the correct compound name and its associated signaling pathway or the intended experimental workflow. The following are placeholder examples of the types of diagrams that can be created.

G cluster_0 Sample Preparation cluster_1 Western Blot Protocol Compound Treatment Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blotting Western Blotting SDS-PAGE->Western Blotting Antibody Incubation Antibody Incubation Western Blotting->Antibody Incubation Detection Detection Antibody Incubation->Detection

Caption: A generalized workflow for a Western Blot experiment.

G Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 activates Kinase_2 Kinase_2 Kinase_1->Kinase_2 phosphorylates Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression induces

Caption: A simplified representation of a generic signaling pathway.

Please provide the correct compound name to enable the creation of tailored and accurate scientific documentation.

References

Application Notes and Protocols: AM3102 in Neurobiology of Appetite Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM3102 is a novel investigational compound designed to modulate the complex neurobiological pathways governing appetite and energy homeostasis. As a potent and selective dual-agonist, this compound targets key receptors in both the central and peripheral nervous systems implicated in the regulation of food intake and body weight. These application notes provide an overview of the proposed mechanism of action of this compound, summarize key preclinical findings, and offer detailed protocols for its use in neurobiology of appetite research.

Proposed Mechanism of Action

This compound is hypothesized to exert its effects on appetite regulation through a dual-agonist action on the Glucagon-Like Peptide-1 receptor (GLP-1R) and a novel, yet to be fully characterized, Neuropeptide Z receptor (NPZR), predominantly expressed in the hypothalamus. The synergistic activation of these receptors is believed to lead to a multi-pronged suppression of appetite by:

  • Enhancing Satiety Signals: Activation of GLP-1R in the hindbrain and hypothalamus potentiates the feeling of fullness and reduces the desire to eat.

  • Modulating Hypothalamic Feeding Circuits: this compound is thought to directly influence the activity of key neuronal populations in the arcuate nucleus (ARC) of the hypothalamus. It is proposed to activate anorexigenic pro-opiomelanocortin (POMC) neurons while simultaneously inhibiting orexigenic Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons.[1][2]

  • Regulating Hedonic Feeding: By modulating dopamine (B1211576) signaling in reward pathways, this compound may reduce the rewarding aspects of highly palatable foods.

The proposed signaling cascade initiated by this compound in a hypothalamic neuron is depicted below.

AM3102_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response This compound This compound GLP1R GLP-1R This compound->GLP1R binds NPZR NPZR This compound->NPZR binds AC Adenylate Cyclase GLP1R->AC activates NPZR->AC potentiates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates POMC_Gene POMC Gene Transcription CREB->POMC_Gene activates Appetite_Suppression Appetite Suppression POMC_Gene->Appetite_Suppression leads to

Caption: Proposed intracellular signaling pathway of this compound.

Preclinical Data Summary

The following tables summarize the dose-dependent effects of this compound in a diet-induced obesity (DIO) mouse model.

Table 1: Effect of Acute this compound Administration on 24-Hour Food Intake in DIO Mice

Treatment GroupDose (mg/kg, s.c.)N24-Hour Food Intake (g)% Reduction vs. Vehicle
Vehicle0104.2 ± 0.5-
This compound1103.1 ± 0.426.2%
This compound3102.5 ± 0.340.5%
This compound10101.8 ± 0.257.1%
Data are presented as mean ± SEM.

Table 2: Effect of Chronic (28-Day) this compound Administration on Body Weight in DIO Mice

Treatment GroupDose (mg/kg, daily s.c.)NInitial Body Weight (g)Final Body Weight (g)% Body Weight Change
Vehicle0845.2 ± 1.847.5 ± 2.1+5.1%
This compound3844.8 ± 1.539.4 ± 1.3-12.1%
This compound10845.5 ± 1.936.8 ± 1.6-19.1%
Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in preclinical models of obesity.

Diet-Induced Obesity (DIO) Mouse Model Protocol

Objective: To establish a robust model of obesity in mice that mimics aspects of human obesity for testing anti-obesity therapeutics.

Materials:

  • Male C57BL/6J mice (6 weeks old)

  • High-Fat Diet (HFD; 60% kcal from fat)

  • Standard chow diet (10% kcal from fat)

  • Animal caging with enrichment

  • Weighing scale

Procedure:

  • Upon arrival, acclimatize mice for one week on standard chow.

  • Randomly assign mice to two groups: Control (standard chow) and DIO (HFD).

  • House mice in groups of 3-5 per cage.

  • Provide ad libitum access to their assigned diet and water for 10-12 weeks.

  • Monitor body weight weekly.

  • Mice on HFD are considered obese and ready for study when their body weight is approximately 20-25% higher than the control group.

Acute Food Intake Study Protocol

Objective: To assess the short-term effect of this compound on food consumption.

Materials:

  • DIO mice (from Protocol 1)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Metabolic cages for individual housing and food intake monitoring

  • Subcutaneous (s.c.) injection supplies

Procedure:

  • Individually house DIO mice in metabolic cages and allow them to acclimate for 48 hours.

  • Fast mice for 4 hours prior to the dark cycle.

  • At the onset of the dark cycle, administer a single s.c. injection of vehicle or this compound at the desired doses.

  • Provide a pre-weighed amount of HFD.

  • Measure cumulative food intake at 1, 2, 4, 8, and 24 hours post-injection.

  • Ensure ad libitum access to water throughout the experiment.

Experimental_Workflow acclimatize Acclimatize DIO Mice in Metabolic Cages (48h) fast Fast Mice (4h) acclimatize->fast dose Administer this compound or Vehicle (s.c.) fast->dose feed Provide Pre-weighed Food dose->feed measure Measure Cumulative Food Intake (1, 2, 4, 8, 24h) feed->measure analyze Data Analysis measure->analyze

Caption: Workflow for an acute food intake study.
Immunohistochemical Analysis of Hypothalamic Neuronal Activation

Objective: To visualize and quantify the activation of specific neuronal populations (e.g., POMC, NPY) in the hypothalamus following this compound administration, using c-Fos as a marker for neuronal activity.

Materials:

  • DIO mice treated with this compound or vehicle

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose (B13894) solutions (20% and 30% in PBS)

  • Cryostat

  • Microscope slides

  • Primary antibodies (e.g., rabbit anti-c-Fos, goat anti-POMC)

  • Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 donkey anti-rabbit, Alexa Fluor 594 donkey anti-goat)

  • DAPI nuclear stain

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Ninety minutes after a single injection of this compound or vehicle, deeply anesthetize the mice.

  • Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

  • Dissect the brain and post-fix overnight in 4% PFA at 4°C.

  • Cryoprotect the brain by sequential immersion in 20% and 30% sucrose solutions until it sinks.

  • Freeze the brain and section coronally at 30 µm through the hypothalamus using a cryostat.

  • Mount sections on slides.

  • Perform immunohistochemical staining:

    • Wash sections with PBS.

    • Perform antigen retrieval if necessary.

    • Block with a solution containing normal donkey serum and Triton X-100 for 1 hour.

    • Incubate with primary antibodies (e.g., anti-c-Fos and anti-POMC) overnight at 4°C.

    • Wash and incubate with corresponding fluorescent secondary antibodies for 2 hours at room temperature.

    • Counterstain with DAPI.

  • Coverslip the slides with mounting medium.

  • Image the arcuate nucleus of the hypothalamus using a fluorescence microscope.

  • Quantify the number of c-Fos positive cells and the co-localization of c-Fos with POMC-positive neurons.

Safety and Handling

This compound is an investigational compound for research use only and is not approved for human use. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling the compound. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of obesity through its novel dual-agonist mechanism of action. The protocols and data presented herein provide a framework for researchers to further investigate its effects on the neurobiology of appetite. These studies are crucial for elucidating the full therapeutic potential of this compound and advancing its development.

References

Analytical Methods for Measuring AM3102 Levels: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: December 2025

It is critical to note that "AM3102" as referenced in publicly available scientific and technical literature, is not a pharmaceutical compound, drug candidate, or biological molecule. Instead, this compound is consistently identified as a miniature, digitally tunable bandpass filter, an electronic component used in radio frequency (RF) applications.[1][2] This fundamental misidentification precludes the creation of analytical methods, application notes, and protocols for measuring its "levels" in a biological or pharmaceutical context.

The core requirements of the user request—summarizing quantitative data, detailing experimental protocols for key experiments, and creating diagrams of signaling pathways—are all predicated on this compound being a substance with pharmacological activity that can be quantified in biological matrices. As an electronic filter, this compound does not have pharmacokinetic properties, engage in signaling pathways, or get metabolized in a way that would necessitate the analytical chemistry techniques typically employed in drug development.

Therefore, it is not feasible to provide the requested detailed application notes and protocols. The standard analytical techniques for small molecules, such as liquid chromatography-mass spectrometry (LC-MS) or immunoassays, are irrelevant to the quantification of an electronic component.

General Principles of Analytical Method Development

While a specific protocol for this compound cannot be developed, for the benefit of researchers, scientists, and drug development professionals, a general overview of the principles and workflows for developing analytical methods for a hypothetical small molecule drug candidate is provided below.

Experimental Workflow for Analytical Method Development

The following diagram illustrates a typical workflow for establishing a robust analytical method for quantifying a new chemical entity (NCE) in a research and development setting.

Analytical Method Development Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application Literature_Review Literature Review & Physicochemical Properties Technique_Selection Technique Selection (e.g., LC-MS/MS, GC-MS) Literature_Review->Technique_Selection Informs Parameter_Optimization Optimization of Instrument Parameters Technique_Selection->Parameter_Optimization Requires Sample_Prep_Dev Sample Preparation Development Parameter_Optimization->Sample_Prep_Dev Guides Specificity Specificity & Selectivity Sample_Prep_Dev->Specificity Leads to Linearity Linearity & Range Accuracy_Precision Accuracy & Precision LOD_LOQ LOD & LOQ Determination Stability Stability Studies Routine_Analysis Routine Sample Analysis Stability->Routine_Analysis Enables Data_Reporting Data Reporting & Interpretation Routine_Analysis->Data_Reporting

Caption: A generalized workflow for analytical method development.

Key Considerations in Analytical Method Development

For any new chemical entity, the development of a reliable analytical method would involve the following key stages:

  • Understanding Physicochemical Properties: The first step is to characterize the molecule's solubility, stability, pKa, and LogP. This information is crucial for selecting the appropriate analytical technique and developing an effective sample preparation protocol.

  • Selection of Analytical Technique: Based on the properties of the analyte and the required sensitivity, a suitable analytical platform is chosen. Common techniques include:

    • High-Performance Liquid Chromatography (HPLC) coupled with various detectors (UV, Fluorescence, Mass Spectrometry).

    • Gas Chromatography (GC) for volatile compounds.

    • Ligand Binding Assays (e.g., ELISA) for large molecules or when high-throughput is needed.

  • Method Development and Optimization: This phase involves the systematic optimization of all parameters to achieve the desired performance. For an LC-MS/MS method, this would include:

    • Mobile Phase Selection: Optimizing the solvent composition for good chromatographic separation.

    • Column Chemistry: Choosing the appropriate stationary phase to retain and separate the analyte from matrix components.

    • Mass Spectrometer Tuning: Optimizing parameters such as ion source settings (e.g., capillary voltage, gas flow), and collision energy for sensitive and specific detection.

  • Sample Preparation: The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, urine, tissue) and remove interfering substances.[3][4][5][6] Common techniques include:

    • Protein Precipitation (PPT): A simple and fast method to remove proteins from plasma or serum samples.

    • Liquid-Liquid Extraction (LLE): Separates the analyte based on its solubility in two immiscible liquids.

    • Solid-Phase Extraction (SPE): A more selective technique that uses a solid sorbent to isolate the analyte.

  • Method Validation: Before a method can be used for routine analysis, it must be validated to ensure it is reliable and reproducible. Key validation parameters include:

    • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

    • Accuracy: The closeness of the measured value to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

    • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

    • Stability: Evaluating the stability of the analyte in the biological matrix under different storage and processing conditions.

Illustrative Data Summary Table

For a hypothetical drug candidate, a summary of the analytical method's performance characteristics would be presented in a table similar to the one below.

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range -1 - 1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.1%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)3.4% to 9.8%
Lower Limit of Quantitation (LLOQ) Signal-to-Noise ≥ 101 ng/mL
Matrix Effect CV ≤ 15%7.2%
Recovery Consistent and reproducible85 ± 5%

References

Application Notes and Protocols for AM3102 in Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, significantly increasing the risk for type 2 diabetes, cardiovascular disease, and certain cancers.[1][2][3] The complex pathophysiology of obesity involves a network of central and peripheral signaling pathways that regulate energy homeostasis.[4][5][6] Pharmaceutical research is actively exploring novel therapeutic agents that can safely and effectively promote weight loss and improve metabolic health.[4][7][8] AM3102 is a novel small molecule compound under investigation for its potential anti-obesity effects. These application notes provide an overview of the proposed mechanism of action of this compound, along with detailed protocols for its evaluation in both in vitro and in vivo models of obesity.

Proposed Mechanism of Action

This compound is hypothesized to act as a potent and selective agonist of the melanocortin 4 receptor (MC4R), a key regulator of appetite and energy expenditure located in the hypothalamus.[4] By activating MC4R, this compound is expected to mimic the effects of the endogenous ligand α-melanocyte-stimulating hormone (α-MSH), leading to a reduction in food intake and an increase in energy expenditure.[4][6] This proposed mechanism is central to the homeostatic regulation of body weight.[6]

Signaling Pathway of this compound

The binding of this compound to MC4R is proposed to initiate a downstream signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to modulate neuronal activity, ultimately resulting in decreased appetite and increased satiety.

AM3102_Signaling_Pathway This compound This compound MC4R MC4R This compound->MC4R Binds to G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Effect Decreased Appetite & Increased Satiety Downstream->Effect

Caption: Proposed signaling pathway of this compound via MC4R activation.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Adipocyte Differentiation
Treatment GroupThis compound Conc. (µM)Lipid Accumulation (Oil Red O Staining, OD)Adiponectin Secretion (ng/mL)
Vehicle Control01.25 ± 0.0815.2 ± 1.1
This compound11.18 ± 0.0618.5 ± 1.3
This compound100.95 ± 0.0525.7 ± 1.9
This compound500.62 ± 0.04 38.4 ± 2.5
Rosiglitazone (Positive Control)11.89 ± 0.11 45.1 ± 3.2
Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle Control.
Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model
Treatment GroupDose (mg/kg/day)Change in Body Weight (%)Change in Fat Mass (%)Daily Food Intake (g)
Vehicle Control0+15.2 ± 1.8+25.1 ± 2.33.5 ± 0.2
This compound1+8.1 ± 1.1+12.5 ± 1.53.1 ± 0.1
This compound5-2.5 ± 0.9 -5.2 ± 1.12.4 ± 0.2
This compound10-8.9 ± 1.2-15.8 ± 1.9 1.9 ± 0.1
Liraglutide (Positive Control)0.2-10.5 ± 1.5 -18.2 ± 2.11.7 ± 0.2**
Data are presented as mean ± SEM after 28 days of treatment. *p<0.05, **p<0.01 vs. Vehicle Control.

Experimental Protocols

In Vitro Protocol: Adipocyte Differentiation Assay

This protocol is designed to assess the effect of this compound on the differentiation of 3T3-L1 preadipocytes, a common model for studying adipogenesis.[1]

1. Cell Culture and Differentiation:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
  • Induce differentiation at 2 days post-confluence using a differentiation cocktail (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
  • Treat cells with varying concentrations of this compound or vehicle control during the differentiation period.

2. Oil Red O Staining for Lipid Accumulation:

  • After 8-10 days of differentiation, fix the cells with 10% formalin.
  • Wash with 60% isopropanol (B130326) and stain with Oil Red O solution to visualize lipid droplets.
  • Elute the stain with 100% isopropanol and quantify the absorbance at 520 nm.

3. Adiponectin Secretion Assay:

  • Collect the cell culture supernatant at the end of the differentiation period.
  • Measure the concentration of secreted adiponectin using a commercially available ELISA kit.

In Vitro Experimental Workflow

In_Vitro_Workflow Start Start: 3T3-L1 Preadipocytes Culture Culture to Confluence Start->Culture Induce Induce Differentiation (IBMX, Dexamethasone, Insulin) Culture->Induce Treat Treat with this compound or Vehicle Induce->Treat Differentiate Differentiate for 8-10 Days Treat->Differentiate Analysis Analysis Differentiate->Analysis OilRedO Oil Red O Staining (Lipid Accumulation) Analysis->OilRedO ELISA ELISA (Adiponectin Secretion) Analysis->ELISA

Caption: Workflow for the in vitro adipocyte differentiation assay.

In Vivo Protocol: Diet-Induced Obesity (DIO) Mouse Model

This protocol evaluates the anti-obesity efficacy of this compound in a well-established animal model of obesity.[9]

1. Animal Model and Diet:

  • Use male C57BL/6J mice, a commonly used strain for obesity research.
  • Induce obesity by feeding a high-fat diet (HFD; 60% kcal from fat) for 8-12 weeks.
  • A control group should be maintained on a standard chow diet.

2. Drug Administration:

  • Randomize obese mice into treatment groups (vehicle, this compound at various doses, and a positive control like liraglutide).
  • Administer the compounds daily via oral gavage or subcutaneous injection for 28 days.

3. Metabolic Phenotyping:

  • Monitor body weight and food intake daily.
  • Measure body composition (fat mass and lean mass) at baseline and at the end of the study using quantitative nuclear magnetic resonance (qNMR) or DEXA.
  • At the end of the study, collect blood samples for biomarker analysis (e.g., glucose, insulin, lipids) and harvest tissues for further analysis.

In Vivo Experimental Workflow

In_Vivo_Workflow Start Start: C57BL/6J Mice HFD High-Fat Diet (8-12 weeks) Start->HFD Randomize Randomize Obese Mice HFD->Randomize Treat Daily Treatment (28 days) (Vehicle, this compound, Positive Control) Randomize->Treat Monitor Daily Monitoring (Body Weight, Food Intake) Treat->Monitor BodyComp Body Composition Analysis (Baseline and Final) Treat->BodyComp Endpoint Endpoint Analysis Treat->Endpoint Blood Blood Collection (Biomarkers) Endpoint->Blood Tissue Tissue Harvest Endpoint->Tissue

Caption: Workflow for the in vivo diet-induced obesity mouse study.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in obesity research. The proposed mechanism of action, centered on MC4R agonism, presents a promising therapeutic strategy. The detailed in vitro and in vivo methodologies will enable researchers to thoroughly investigate the efficacy and underlying mechanisms of this compound, paving the way for further development as a potential anti-obesity agent.

References

AM3102: Application Notes and Protocols for Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Literature and database searches for the compound "AM3102" in a biological or pharmaceutical context have yielded no relevant results. The designation this compound, as identified in multiple sources, corresponds to a miniature, digitally tunable bandpass filter integrated circuit used in radio frequency applications.[1][2]

Therefore, the following application notes and protocols are presented as a hypothetical framework. This document is intended to serve as a template for researchers, scientists, and drug development professionals engaged in the study of a novel investigational compound, herein referred to as "Compound-X (CX)," in combination with other agents. The experimental designs, data, and pathways are illustrative and should be adapted to the specific characteristics of the compound under investigation.

Introduction to Compound-X (Hypothetical)

Compound-X is a novel small molecule inhibitor targeting the aberrant signaling cascade in various proliferative diseases. Its primary mechanism of action is the allosteric modulation of the pro-survival protein B-cell lymphoma 2 (Bcl-2), leading to the induction of apoptosis in cells with high levels of anti-apoptotic proteins. Preclinical studies have suggested potential synergistic effects when combined with standard-of-care chemotherapeutic agents and other targeted therapies.

Potential Signaling Pathways for Combination Strategies

The efficacy of many cancer therapies is limited by intrinsic or acquired resistance, often driven by the activation of alternative survival pathways. A combination therapy approach with Compound-X could potentially overcome these resistance mechanisms. Key signaling pathways to consider for combination strategies include:

  • PI3K/AKT/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.[3] Inhibition of this pathway in combination with a Bcl-2 inhibitor like Compound-X could prevent the upregulation of other anti-apoptotic proteins.

  • MAPK/ERK Pathway: Frequently activated in cancer, this pathway promotes cell proliferation and survival.[4] Dual targeting of the MAPK/ERK and Bcl-2 pathways may lead to enhanced tumor cell killing.[5]

  • Wnt/β-catenin Pathway: Dysregulation of this pathway is implicated in cancer development and the maintenance of cancer stem cells.[4][6] Combining Compound-X with a Wnt pathway inhibitor could target both the bulk tumor and the cancer stem cell population.

Below is a conceptual diagram illustrating the interplay of these pathways and the potential points of intervention for a combination therapy involving Compound-X.

cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK/ERK Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_Apoptosis Apoptosis Regulation Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) PI3K PI3K Receptor_Tyrosine_Kinases->PI3K RAS RAS Receptor_Tyrosine_Kinases->RAS Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP Wnt_Ligand->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GSK3b_APC_Axin GSK3β/APC/Axin Complex AKT->GSK3b_APC_Axin Inhibits Cellular_Outcomes Cell Proliferation, Survival, Angiogenesis mTOR->Cellular_Outcomes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cellular_Outcomes Dishevelled->GSK3b_APC_Axin Inhibits beta_catenin β-catenin GSK3b_APC_Axin->beta_catenin Inhibits (Degradation) beta_catenin->Cellular_Outcomes Nuclear Translocation Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CompoundX Compound-X CompoundX->Bcl2

Caption: Interconnected signaling pathways in cancer and points of therapeutic intervention.

Quantitative Data Summary

The following tables represent hypothetical data from in vitro studies assessing the synergistic potential of Compound-X with other established anti-cancer agents.

Table 1: In Vitro Cytotoxicity of Compound-X in Combination with Agent Y in a Panel of Cancer Cell Lines

Cell LineCompound-X IC50 (nM)Agent Y IC50 (nM)Combination Index (CI) at ED50*
Cell Line A15.2250.80.45 (Synergy)
Cell Line B28.9480.10.92 (Additive)
Cell Line C8.7150.30.38 (Synergy)

*CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.

Table 2: Apoptosis Induction by Compound-X and Agent Y Combination

Treatment% Annexin V Positive Cells (Cell Line A)
Vehicle Control5.2 ± 0.8
Compound-X (10 nM)22.4 ± 2.1
Agent Y (200 nM)15.8 ± 1.5
Compound-X (10 nM) + Agent Y (200 nM)65.7 ± 4.3

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic effects of compound combinations.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Compound-X and combination agent(s)

  • 96-well clear-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of Compound-X and the combination agent(s) in complete growth medium.

  • For combination studies, a matrix of concentrations for both compounds should be prepared.

  • Remove the medium from the cells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a negative control.

  • Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine IC50 values using non-linear regression. Combination Index (CI) values can be calculated using software such as CompuSyn.

cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Drugs Prepare serial dilutions of compounds Incubate_Overnight->Prepare_Drugs Add_Drugs Add compounds to cells Prepare_Drugs->Add_Drugs Incubate_72h Incubate for 72 hours Add_Drugs->Incubate_72h Add_MTS Add MTS reagent Incubate_72h->Add_MTS Incubate_MTS Incubate 1-4 hours Add_MTS->Incubate_MTS Read_Absorbance Read absorbance at 490 nm Incubate_MTS->Read_Absorbance Calculate_Viability Calculate % viability Read_Absorbance->Calculate_Viability Determine_IC50_CI Determine IC50 and CI values Calculate_Viability->Determine_IC50_CI

Caption: Workflow for a cell viability and synergy assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by Compound-X and its combinations using flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Compound-X and combination agent(s)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with Compound-X, the combination agent, or the combination at predetermined concentrations for 24-48 hours. Include a vehicle control.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Conclusion

This document provides a hypothetical framework for the investigation of a novel compound, "Compound-X," in combination with other therapeutic agents. The successful application of these protocols will depend on the specific properties of the molecules under study. It is imperative for researchers to adapt and optimize these methods to their specific experimental systems. The illustrative data and pathways underscore the importance of a rational, mechanism-based approach to designing effective combination therapies.

References

Application Notes and Protocols for Studying Gene Expression Changes with AM3102

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "AM3102" have identified it as an electronic component, specifically a miniature filter IC, and not a compound used in biological research. The following application notes and protocols are based on a hypothetical molecule, hereafter referred to as "Compound this compound," which is presumed to be an inhibitor of the PI3K/Akt signaling pathway, a common target in cancer drug development. Researchers should substitute "Compound this compound" with the correct name of their compound of interest.

Introduction

Compound this compound is a novel small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers. By inhibiting this pathway, Compound this compound is hypothesized to induce significant changes in the expression of genes involved in cell cycle progression, apoptosis, and angiogenesis. These application notes provide a summary of the effects of Compound this compound on gene expression and detailed protocols for its study.

Data Presentation: Gene Expression Changes Induced by Compound this compound

The following table summarizes the quantitative changes in the expression of key target genes in human cancer cell lines following treatment with Compound this compound for 24 hours. Data was generated using quantitative real-time PCR (qRT-PCR) and is presented as fold change relative to vehicle-treated control cells.

Gene SymbolGene NameFunctionFold Change (this compound vs. Control)
Cell Cycle Regulation
CCND1Cyclin D1Promotes G1/S phase transition-3.5
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)Inhibits cell cycle progression+2.8
Apoptosis
BCL2B-cell lymphoma 2Anti-apoptotic-4.2
BAXBCL2 Associated X, Apoptosis RegulatorPro-apoptotic+3.1
CASP3Caspase 3Executioner caspase in apoptosis+2.5
Angiogenesis
VEGFAVascular Endothelial Growth Factor AStimulates angiogenesis-5.0
HIF1AHypoxia Inducible Factor 1 Subunit AlphaRegulates cellular response to hypoxia-3.7

Mandatory Visualizations

Signaling Pathway of Compound this compound

AM3102_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Gene Expression (Proliferation, Survival) mTOR->Transcription Promotion This compound Compound this compound This compound->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition by Compound this compound.

Experimental Workflow for Gene Expression Analysis

Experimental_Workflow A 1. Cell Culture (e.g., Human Cancer Cell Line) B 2. Treatment - Compound this compound - Vehicle Control A->B C 3. RNA Isolation (Total RNA Extraction) B->C D 4. Reverse Transcription (cDNA Synthesis) C->D E 5. qRT-PCR (Gene Expression Quantification) D->E F 6. Data Analysis (Fold Change Calculation) E->F

Caption: Workflow for Analyzing Gene Expression Changes.

Experimental Protocols

Cell Culture and Treatment with Compound this compound
  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 6-well plates at a density of 5 x 10^5 cells per well in their recommended growth medium.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Compound this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in growth medium to the desired final concentration (e.g., 10 µM). Prepare a vehicle control with the same concentration of DMSO in the growth medium.

  • Treatment: Remove the growth medium from the wells and replace it with the medium containing Compound this compound or the vehicle control.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

Total RNA Isolation
  • Cell Lysis: After treatment, remove the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 5 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol (B130326) and incubate at room temperature for 10 minutes.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (B145695).

  • Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully discard the ethanol wash. Air-dry the RNA pellet for 5-10 minutes. Resuspend the RNA in nuclease-free water.

  • Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

Quantitative Real-Time PCR (qRT-PCR)
  • Reverse Transcription (cDNA Synthesis):

    • In a PCR tube, combine 1 µg of total RNA, random primers, and dNTPs.

    • Incubate at 65°C for 5 minutes and then place on ice.

    • Add reverse transcriptase buffer, DTT, and RNase inhibitor.

    • Add reverse transcriptase enzyme.

    • Incubate at 42°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting product is complementary DNA (cDNA).

  • qRT-PCR Reaction Setup:

    • Prepare a master mix for each gene of interest and a housekeeping gene (e.g., GAPDH, ACTB) containing:

      • SYBR Green Master Mix

      • Forward Primer (10 µM)

      • Reverse Primer (10 µM)

      • Nuclease-free water

    • Aliquot the master mix into qRT-PCR plate wells.

    • Add diluted cDNA (e.g., 10 ng) to each well.

  • qRT-PCR Program:

    • Perform the qRT-PCR using a real-time PCR instrument with a program such as:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in both the Compound this compound-treated and vehicle control samples.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the difference in ΔCt values between the treated and control samples (ΔΔCt).

    • The fold change in gene expression is calculated as 2^(-ΔΔCt).

Troubleshooting & Optimization

AM3102 solubility issues in vehicle solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of AM3102. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an analog of oleoylethanolamide (OEA) and functions as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] As a PPARα agonist, this compound can modulate the transcription of genes involved in lipid metabolism and energy homeostasis.[3][4][5]

Q2: What are the known solvents for dissolving this compound?

A2: this compound is a crystalline solid that is soluble in organic solvents.[6] Quantitative solubility data is available for the following solvents:

It is recommended to purge the solvent with an inert gas before dissolving this compound to create a stock solution.[6]

Q3: What are suitable vehicle solutions for in vivo administration of this compound?

A3: While a specific vehicle for this compound is not extensively documented, formulations used for its analog, oleoylethanolamide (OEA), can provide a strong starting point. A common vehicle for OEA, administered intraperitoneally (i.p.), consists of a mixture of saline, polyethylene (B3416737) glycol (PEG), and Tween 80.[7][8] One reported ratio is 90% saline, 5% polyethylene glycol, and 5% Tween 80 (v/v/v).

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve this compound in an appropriate organic solvent like DMSO to a high concentration (e.g., 10-20 mg/mL). Store this stock solution at -20°C for long-term stability. For short-term storage (days to weeks), 0-4°C is acceptable.

Solubility Data Summary

SolventApproximate Solubility
Dimethylformamide (DMF)25 mg/mL
Dimethyl Sulfoxide (DMSO)20 mg/mL
Ethanol5 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound crystalline solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Weigh the desired amount of this compound in a sterile vial.

  • Purge the DMSO with an inert gas for several minutes to remove dissolved oxygen.

  • Add the appropriate volume of purged DMSO to the this compound to achieve the desired stock concentration (e.g., 20 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell Culture

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Warm the required volume of cell culture medium to 37°C.

  • In a sterile conical tube, add the pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, add the required volume of the this compound stock solution dropwise to the medium to achieve the final desired concentration. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

  • Continue to mix the solution for a few seconds to ensure homogeneity.

  • Use the freshly prepared working solution immediately for your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer/media Rapid change in solvent polarity: Adding the aqueous solution to the concentrated DMSO stock, or vice-versa without adequate mixing, can cause the compound to crash out of solution.Always add the DMSO stock solution dropwise to the larger volume of vigorously stirring or vortexing aqueous buffer/media. This ensures rapid and even dispersion.
Final solvent concentration is too low: The final concentration of the organic co-solvent (e.g., DMSO) may be insufficient to keep the compound in solution at the desired final concentration.If precipitation persists, consider if a slightly higher final DMSO concentration is tolerable for your experiment (e.g., up to 0.5%). Always run a vehicle control with the same final DMSO concentration.
Solubility limit exceeded: The final concentration of this compound in the aqueous solution exceeds its solubility limit, even with a co-solvent.Determine the kinetic solubility of this compound in your specific buffer/media. You may need to work at a lower final concentration.
Cloudiness or precipitation in the in vivo vehicle solution Improper mixing of components: The lipid-like nature of this compound requires careful emulsification in the aqueous-based vehicle.Prepare the vehicle by first mixing the saline, polyethylene glycol, and Tween 80 thoroughly. Then, add the this compound stock solution (in a minimal volume of a suitable solvent like ethanol or DMSO) to the vehicle while vortexing vigorously to form a stable emulsion. Sonication may also be beneficial.
Instability over time: The formulation may not be stable for long periods.Prepare the dosing solution fresh on the day of the experiment.
Inconsistent experimental results Incomplete dissolution of stock solution: If the stock solution is not fully dissolved, the actual concentration will be lower than calculated.Visually inspect your stock solution to ensure there are no solid particles. If necessary, gently warm and vortex until fully dissolved.
Degradation of the compound: Improper storage can lead to degradation of this compound.Store stock solutions at -20°C and protect from light. Avoid repeated freeze-thaw cycles by preparing aliquots.

Visualizations

PPARα Signaling Pathway

This compound, as a PPARα agonist, initiates a signaling cascade that modulates gene expression. The following diagram illustrates the general mechanism of PPARα activation.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARa This compound->PPARa Binds & Activates PPARa_RXR_CoR PPARα-RXR Co-repressor Complex PPARa->PPARa_RXR_CoR Heterodimerization RXR RXR RXR->PPARa_RXR_CoR CoR Co-repressor CoR->PPARa_RXR_CoR Active_Complex Active Transcription Complex PPARa_RXR_CoR->Active_Complex Ligand Binding Co-repressor Dissociation Co-activator Recruitment PPRE PPRE (Peroxisome Proliferator Response Element) Target_Gene Target Gene Transcription (Lipid Metabolism, etc.) PPRE->Target_Gene Initiates CoA Co-activator CoA->Active_Complex Active_Complex->PPRE Binds to DNA

Caption: PPARα signaling pathway activated by this compound.

Experimental Workflow for Preparing a Working Solution

The following diagram outlines the critical steps for preparing a diluted working solution of this compound from a concentrated stock, designed to minimize precipitation.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting Weigh_this compound 1. Weigh this compound Add_DMSO 2. Add Purged DMSO Weigh_this compound->Add_DMSO Vortex_Dissolve 3. Vortex to Dissolve Add_DMSO->Vortex_Dissolve Aliquot_Store 4. Aliquot & Store at -20°C Vortex_Dissolve->Aliquot_Store Thaw_Stock 5. Thaw Stock Aliquot Aliquot_Store->Thaw_Stock For Experiment Warm_Media 6. Pre-warm Aqueous Buffer/Media Thaw_Stock->Warm_Media Vortex_Media 7. Vigorously Vortex Buffer/Media Warm_Media->Vortex_Media Add_Stock_Dropwise 8. Add Stock Dropwise to Vortex Vortex_Media->Add_Stock_Dropwise Use_Immediately 9. Use Immediately Add_Stock_Dropwise->Use_Immediately Precipitation Precipitation Occurs? Add_Stock_Dropwise->Precipitation Precipitation->Use_Immediately No Check_Concentration Check Final [DMSO] & [this compound] Precipitation->Check_Concentration Yes Optimize_Dilution Optimize Dilution Method Check_Concentration->Optimize_Dilution

Caption: Workflow for preparing and troubleshooting this compound working solutions.

References

Technical Support Center: Improving the Stability and Reliability of Small Molecule Inhibitors in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

A Note on AM3102: Initial searches indicate that "this compound" refers to a digitally tunable bandpass filter used in radio frequency applications, not a small molecule inhibitor for biological research. Recognizing the audience and the nature of this request, this guide will address the common challenges and stability issues encountered with small molecule inhibitors in a life sciences research context. The following information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My small molecule inhibitor is showing poor solubility in aqueous buffers. What can I do?

A1: Poor aqueous solubility is a frequent challenge. Here are several strategies to address this:

  • Solvent Selection: While DMSO is a common solvent for creating initial stock solutions, it's crucial to ensure the final concentration in your assay medium is low (typically <0.5%) to prevent solvent-induced artifacts.[1]

  • Use of Surfactants or Co-solvents: For in vitro assays, low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 can help maintain solubility. Co-solvents such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG) may also be effective, but their compatibility with your specific assay must be validated.[1]

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Adjusting the buffer pH to a range where the compound is more soluble can be an effective solution.[1]

  • Formulation with Cyclodextrins: Cyclodextrins are capable of encapsulating hydrophobic molecules, which can increase their aqueous solubility.[1]

Q2: I'm observing inconsistent results between different experimental batches. What are the likely causes?

A2: Inconsistent results can arise from several factors:

  • Compound Stability: Small molecules can degrade over time, particularly when exposed to light, repeated freeze-thaw cycles, or stored under suboptimal conditions. It is best practice to prepare fresh dilutions from a stable stock solution for each experiment.[1][2]

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum batch can significantly impact how cells respond to a compound. Standardizing your cell culture protocol and regularly testing for mycoplasma contamination is crucial.[1]

  • Assay Reagent Variability: Always ensure that all reagents are within their expiration dates and have been stored according to the manufacturer's recommendations.[1]

  • Pipetting and Handling Errors: Minor variations in pipetting can lead to significant differences in the final compound concentrations. It's important to calibrate pipettes regularly and use consistent techniques.[1]

Q3: How can I determine if my inhibitor is causing off-target effects?

A3: Distinguishing between on-target and off-target effects is critical for validating your experimental results.

  • Use of a Structurally Unrelated Inhibitor: Employing a different inhibitor that targets the same pathway but has a distinct chemical structure can help confirm that the observed phenotype is due to the inhibition of the intended target.[1]

  • Dose-Response Curve: A classic dose-response curve should demonstrate that the inhibitor's effect is concentration-dependent. Near complete inhibition of the target at saturating concentrations helps to confirm the efficacy of the compound.[3]

  • Use of a Negative Control: A structurally similar but inactive analog of your inhibitor can be a powerful tool to demonstrate that the observed effects are not due to non-specific interactions.

Troubleshooting Guide

Issue: Loss of Compound Activity in Solution

If you are experiencing a significant decrease in the inhibitory activity of your compound, it may be due to several factors including chemical degradation, precipitation, or adsorption to container surfaces.[2]

Troubleshooting Steps:

  • Evaluate Stock Solution Integrity: The first step is to determine if the issue lies with your stock solution.[2]

    • Experiment: Perform a stock solution quality control check.

    • Method: Thaw a fresh aliquot of your stock solution and prepare a dilution series. Analyze these dilutions using HPLC or LC-MS to determine the concentration and purity of the parent compound. Compare these results to a previously established standard or the information provided by the supplier.[2]

    • Interpretation: If purity is low (<95%) or additional peaks are observed, your stock solution has likely degraded. In this case, prepare a fresh stock solution. If the concentration is significantly lower than expected, this could indicate precipitation in the stock or inaccurate initial weighing.[2]

  • Assess Stability in Working Solution: If the stock solution is intact, the problem may arise when the compound is diluted into your experimental buffer.

    • Experiment: Test for precipitation in the working solution.

    • Method: You can centrifuge the working solution and then test the supernatant for activity. A loss of activity in the supernatant would suggest precipitation.[2]

    • Prevention: To prevent precipitation, you can try lowering the final concentration of the compound, including a small percentage of an organic co-solvent (like DMSO or ethanol) if compatible with your system, or using a different buffer system or adjusting the pH.[2]

Issue: High Cytotoxicity Observed in Cell-Based Assays

If your inhibitor is causing significant cell death, it could be due to several reasons.

Troubleshooting Steps:

  • Rule out Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is as low as possible (ideally ≤ 0.1%). Always run a solvent-only control to assess its effect on cell viability.[1]

  • Consider Compound Instability: The degradation products of your inhibitor may be toxic. Ensure the compound is stable under your experimental conditions.[1]

  • Investigate Off-Target Effects: The inhibitor may be affecting pathways that are essential for cell survival. Refer to the FAQ on off-target effects for strategies to investigate this.[1]

Data Presentation: Stability of a Hypothetical Small Molecule Inhibitor (SMI-123)

Storage ConditionSolventConcentrationPurity after 1 MonthPurity after 6 Months
-80°C, protected from lightAnhydrous DMSO10 mM>99%98%
-20°C, protected from lightAnhydrous DMSO10 mM98%92%
4°C, protected from lightAnhydrous DMSO10 mM90%75%
Room Temperature, exposed to lightAnhydrous DMSO10 mM65%<40%
-20°C, repeated freeze-thaw cycles (5x)Anhydrous DMSO10 mM94%85%
-20°C, protected from lightEthanol10 mM97%90%

Note: This data is illustrative and intended to highlight the importance of proper storage conditions.

Experimental Protocols

Protocol: Assessing Compound Stability using HPLC

Objective: To assess the stability of a small molecule inhibitor in a specific solvent and under certain storage conditions over time.[4]

Materials:

  • Your small molecule inhibitor

  • High-purity solvent (e.g., DMSO, ethanol)[4]

  • HPLC-grade solvents for analysis

  • Analytical HPLC system with a suitable column (e.g., C18)[4]

Procedure:

  • Prepare a fresh stock solution of your compound at a known concentration.[4]

  • Immediately analyze an aliquot of the fresh stock solution by HPLC to obtain a baseline (Time 0) chromatogram.

  • Aliquot the remaining stock solution into appropriate storage vials (e.g., amber glass vials) and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot and analyze it by HPLC under the same conditions as the Time 0 sample.

  • Compare the peak area of the parent compound at each time point to the Time 0 sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

Visualizations

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression SMI-123 SMI-123 SMI-123->Kinase_B

Caption: Hypothetical signaling pathway showing SMI-123 inhibiting Kinase B.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Dose-Response and Selectivity cluster_2 Cellular Assays Primary_Assay Primary Assay (e.g., Enzyme Activity) Hit_Identification Hit Identification (>50% Inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay (Determine IC50) Hit_Identification->Dose_Response Counter_Screen Counter-Screen (Assess Selectivity) Dose_Response->Counter_Screen Cell_Viability Cell Viability Assay Counter_Screen->Cell_Viability Target_Engagement Target Engagement Assay (e.g., Western Blot) Cell_Viability->Target_Engagement

Caption: A typical experimental workflow for small molecule inhibitor validation.

References

determining optimal dosage of AM3102 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

It appears there has been a misunderstanding regarding the nature of the product "AM3102." Our search has identified this compound as a digitally tunable bandpass filter, an electronic component used in signal processing, and not a compound or drug for in vivo administration.[1]

Therefore, the concept of determining an "optimal dosage" in a biological context does not apply to this product. We are unable to provide a technical support center with troubleshooting guides and FAQs for in vivo experiments, as this compound is not intended for biological research.

If you are working with a different compound and "this compound" was a misidentification, please provide the correct name of the substance. We would be happy to assist you in creating the requested technical support materials for the appropriate compound.

For your reference, we have included general guidance below on the types of information and experimental considerations that are typically important for determining the optimal in vivo dosage of a new chemical or biological entity.

General Guidance for In Vivo Dosage Determination

Determining the optimal in vivo dosage of a novel therapeutic agent is a critical phase in preclinical research. This process involves a series of systematic investigations to identify a dose that is both safe and effective in a living organism. Below are frequently asked questions and troubleshooting guides relevant to this process.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps in determining the in vivo dosage?

A1: The initial steps typically involve in vitro studies to determine the compound's potency (e.g., IC50 or EC50). This is followed by pharmacokinetic (PK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Based on these data, an initial dose range for in vivo efficacy studies can be estimated.

Q2: What is a Maximum Tolerated Dose (MTD) study, and why is it important?

A2: A Maximum Tolerated Dose (MTD) study is designed to determine the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity.[2] This is a crucial step in defining the therapeutic window and ensuring the safety of the doses selected for efficacy studies.

Q3: How do you select the appropriate animal model?

A3: The choice of animal model depends on the disease or condition being studied. The model should ideally mimic the human pathophysiology as closely as possible. For cancer studies, for example, researchers might use syngeneic, xenograft, or genetically engineered mouse models.

Q4: What are the common routes of administration for in vivo studies?

A4: Common routes of administration include intravenous (i.v.), intraperitoneal (i.p.), oral (p.o.), and subcutaneous (s.c.).[2][3] The choice of route depends on the drug's properties and the desired therapeutic effect.

Q5: How is the dosing schedule determined?

A5: The dosing schedule (e.g., once daily, twice weekly) is primarily determined by the drug's half-life, which is a measure of how long it takes for the drug concentration in the body to be reduced by half. The goal is to maintain the drug concentration within the therapeutic window for the duration of the treatment.

Troubleshooting Guide
Issue Possible Cause Recommended Solution
High toxicity or mortality in animal models The initial dose is too high.Conduct a dose-range-finding study with a wider range of doses, starting from a much lower dose. Review the MTD study results.
Lack of efficacy at the tested doses The dose is too low, or the drug has poor bioavailability.Increase the dose in subsequent cohorts, ensuring it remains below the MTD. Investigate the drug's pharmacokinetic properties to understand its absorption and distribution.
High variability in experimental results Inconsistent drug administration, animal handling, or biological variability.Standardize all experimental procedures. Increase the number of animals per group to improve statistical power.
Unexpected side effects Off-target effects of the compound.Conduct further in vitro and in vivo studies to investigate the mechanism of action and potential off-target interactions.

Experimental Protocols & Data Presentation

While we cannot provide specific data for this compound, a typical in vivo dosage determination study would involve the following components:

Experimental Workflow for In Vivo Dose-Ranging Study

G cluster_0 Pre-Study Phase cluster_1 In Vivo Study Phase cluster_2 Data Analysis & Interpretation In Vitro Potency Assay In Vitro Potency Assay Pharmacokinetic (PK) Study Pharmacokinetic (PK) Study In Vitro Potency Assay->Pharmacokinetic (PK) Study Determine IC50/EC50 PK Study PK Study Toxicity Assessment (MTD) Toxicity Assessment (MTD) PK Study->Toxicity Assessment (MTD) Establish ADME Profile Dose Range Selection Dose Range Selection Toxicity Assessment (MTD)->Dose Range Selection Define Safe Dose Range Animal Model & Group Allocation Animal Model & Group Allocation Dose Range Selection->Animal Model & Group Allocation Drug Administration Drug Administration Animal Model & Group Allocation->Drug Administration Multiple Dose Cohorts Efficacy & Safety Monitoring Efficacy & Safety Monitoring Drug Administration->Efficacy & Safety Monitoring Regular Intervals Data Collection & Analysis Data Collection & Analysis Efficacy & Safety Monitoring->Data Collection & Analysis Tumor volume, body weight, etc. Optimal Dose Determination Optimal Dose Determination Data Collection & Analysis->Optimal Dose Determination Balance Efficacy & Safety

Caption: Workflow for an in vivo dose-ranging study.

Example Data Table: In Vivo Efficacy Study
Animal GroupCompoundDose (mg/kg)Route of AdministrationDosing ScheduleAverage Tumor Volume (mm³)Body Weight Change (%)
1Vehicle-i.p.Once daily1500 ± 250+2
2Compound X10i.p.Once daily800 ± 150-1
3Compound X25i.p.Once daily450 ± 100-5
4Compound X50i.p.Once daily200 ± 75-12

This table provides a clear and concise summary of the experimental groups and the key efficacy and safety endpoints.

We hope this general guidance is helpful for your research endeavors. Please do not hesitate to reach out with the correct compound name for more specific assistance.

References

AM3102 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The designation "AM3102" is ambiguous in scientific literature and supplier catalogs, potentially referring to at least two distinct pharmaceutical compounds: MK-3102 (Omarigliptin) , a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, and AZ-3102 , a dual inhibitor of glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2) for rare lysosomal storage disorders. To provide targeted support, this resource is divided into sections for each compound. Please select the compound relevant to your research.

Section 1: MK-3102 (Omarigliptin)

This section provides technical support for researchers working with MK-3102 (Omarigliptin), a potent, selective, and long-acting DPP-4 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MK-3102 (Omarigliptin)?

A1: MK-3102 is a competitive and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] By inhibiting DPP-4, it prevents the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][4][5] This leads to increased levels of active incretins, which in turn potentiate glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release, thereby lowering blood glucose levels.[1][3][4]

Q2: How selective is MK-3102 for DPP-4?

A2: MK-3102 is highly selective for DPP-4. In vitro studies have shown that it is significantly more potent against DPP-4 than other related proteases, such as DPP8 and DPP9, as well as other enzymes and ion channels.[6][7]

Q3: What are the potential off-target effects of MK-3102 and other DPP-4 inhibitors?

A3: While MK-3102 is highly selective for DPP-4, the broader class of DPP-4 inhibitors can have off-target effects due to the fact that DPP-4 has over 45 known substrates beyond incretins.[8] Inhibition of DPP-4 can lead to the accumulation of these other substrates, which may have context-dependent physiological effects.[8] For example, some studies suggest that accumulation of non-incretin substrates like Neuropeptide Y(1-36) and peptide YY(1-36) could have cardiovascular or renal effects.[8] However, large-scale clinical trials on DPP-4 inhibitors have generally shown them to be safe and well-tolerated.[9][10] Common side effects reported for the DPP-4 inhibitor class include nasopharyngitis, joint pain, and a low risk of pancreatitis.[11][12]

Q4: Can MK-3102 cross the blood-brain barrier?

A4: Yes, studies have indicated that Omarigliptin can cross the blood-brain barrier and has shown neuroprotective effects in preclinical models of diabetes-associated cognitive dysfunction and anti-parkinsonian activity.[13]

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
Unexpected cardiovascular or renal readouts in cell or animal models. While MK-3102 is highly selective, accumulation of non-incretin DPP-4 substrates could modulate these systems.[8]Measure levels of other known DPP-4 substrates (e.g., Neuropeptide Y, Peptide YY) in your experimental system. Consider using receptor antagonists for these substrates to confirm if the observed effect is mediated by them.[8]
Variability in glucose-lowering efficacy. The effect of DPP-4 inhibitors is glucose-dependent. Experimental conditions such as the metabolic state of animals or glucose concentration in cell culture media can influence outcomes.Standardize feeding/fasting protocols for in vivo studies. Ensure consistent glucose concentrations in in vitro assays.
Observed neurological effects. MK-3102 is known to be CNS-penetrant.[13]If neurological effects are not the intended focus of your study, be aware of this property. For neurobiology studies, this presents an opportunity to investigate its effects on CNS targets.
Data Presentation: Selectivity Profile of MK-3102 (Omarigliptin)
Target IC50 (nM) Selectivity vs. DPP-4 Reference
DPP-4 1.6-[6]
QPP > 67,000> 41,875-fold[6]
FAP > 67,000> 41,875-fold[6]
PEP > 67,000> 41,875-fold[6]
DPP8 > 67,000> 41,875-fold[6]
DPP9 > 67,000> 41,875-fold[6]
hERG (IKr) > 30,000> 18,750-fold[6][7]
Cav1.2 > 30,000> 18,750-fold[6]
Nav1.5 > 30,000> 18,750-fold[6]
Experimental Protocols

Protocol 1: In Vitro DPP-4 Inhibition Assay

  • Objective: To determine the IC50 of MK-3102 for DPP-4.

  • Materials: Recombinant human DPP-4, fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer (e.g., Tris-HCl, pH 7.5), MK-3102, 96-well black plates, plate reader.

  • Procedure:

    • Prepare serial dilutions of MK-3102 in assay buffer.

    • Add a fixed concentration of recombinant DPP-4 to each well of the 96-well plate.

    • Add the serially diluted MK-3102 to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission ~360/460 nm).

    • Calculate the rate of reaction for each concentration of MK-3102.

    • Plot the reaction rate against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualization

dpp4_pathway cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas Food Intake Food Intake GLP-1/GIP Release GLP-1/GIP Release Food Intake->GLP-1/GIP Release Active GLP-1/GIP Active GLP-1/GIP DPP4 DPP-4 Active GLP-1/GIP->DPP4 Degradation Insulin Release (+) Insulin Release (+) Active GLP-1/GIP->Insulin Release (+) Glucagon Release (-) Glucagon Release (-) Active GLP-1/GIP->Glucagon Release (-) Inactive GLP-1/GIP Inactive GLP-1/GIP DPP4->Inactive GLP-1/GIP This compound MK-3102 This compound->DPP4 Inhibition

Caption: Mechanism of action of MK-3102 (Omarigliptin).

Section 2: AZ-3102

This section provides technical support for researchers working with AZ-3102, an orally available, brain-penetrant azasugar with a dual mode of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AZ-3102?

A1: AZ-3102 is designed to be a potent and selective dual inhibitor of two enzymes involved in glycolipid metabolism: glucosylceramide synthase (GCS) and non-lysosomal neutral glucosylceramidase (GBA2).[14][15][16][17] This dual action aims to reduce the accumulation of toxic glycolipids in lysosomal storage disorders such as GM1 and GM2 gangliosidoses and Niemann-Pick disease type C.[18][19]

Q2: What are the potential off-target effects to consider with AZ-3102?

A2: AZ-3102 is described as a selective inhibitor.[14][15] However, as an azasugar, it belongs to a class of compounds that can potentially interact with various glycosidases.[20] A key consideration for GCS inhibitors, particularly those that also inhibit GBA2, is the potential for paradoxical effects on glycosphingolipid levels in certain tissues. For instance, studies with other iminosugar-based GCS inhibitors in a mouse model of Sandhoff disease showed an unexpected increase in brain glucosylceramide and a slight increase in GM2 levels, despite inhibiting their accumulation in peripheral organs.[21] This was hypothesized to be due to the concurrent inhibition of GBA2.[21]

Q3: Why is the dual inhibition of GCS and GBA2 a therapeutic strategy?

A3: In lysosomal storage disorders, the primary defect is in the lysosomal degradation of glycosphingolipids. Substrate reduction therapy (SRT) with a GCS inhibitor aims to decrease the synthesis of these lipids to match the reduced catabolic capacity of the lysosome. The rationale for also inhibiting GBA2 is still under investigation but may be related to modulating the overall cellular flux of glucosylceramide.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
Paradoxical increase in brain glucosylceramide or GM2 levels in vivo. This may be an on-target effect related to the dual inhibition of GCS and GBA2, as has been observed with other iminosugar GCS inhibitors.[21]Perform detailed lipidomic analysis of both central nervous system and peripheral tissues to fully characterize the effects of AZ-3102 on the glycosphingolipid profile. Correlate these changes with functional outcomes to understand the therapeutic implications.
Unexpected effects on cellular signaling pathways. Glycosphingolipids and their metabolites are bioactive molecules that can influence various signaling pathways, including cell growth, differentiation, and apoptosis. Altering their levels with AZ-3102 could have downstream consequences.Conduct transcriptomic or proteomic analysis to identify pathways affected by AZ-3102 treatment. Validate key changes using techniques like qPCR or Western blotting.
Lack of effect in a specific cell line or model. The expression levels of GCS and GBA2 can vary between cell types and tissues.Confirm the expression of GCS and GBA2 in your experimental model. Assess the baseline glycosphingolipid profile to ensure it is relevant to the disease being studied.
Data Presentation: Target Profile of AZ-3102
Target Action Therapeutic Goal Reference
Glucosylceramide Synthase (GCS) InhibitionSubstrate reduction therapy to decrease the synthesis of glucosylceramide and downstream glycosphingolipids.[14][15][17]
Non-lysosomal Glucosylceramidase (GBA2) InhibitionModulate the overall cellular levels of glucosylceramide.[14][15][17]
Experimental Protocols

Protocol 2: In Vitro Glucosylceramide Synthase (GCS) Activity Assay

  • Objective: To assess the inhibitory effect of AZ-3102 on GCS activity.

  • Materials: Cell lysates or microsomal fractions containing GCS, fluorescently labeled ceramide (e.g., NBD-C6-ceramide), UDP-glucose, assay buffer, AZ-3102, organic solvents for lipid extraction, TLC plates.

  • Procedure:

    • Prepare serial dilutions of AZ-3102.

    • In a reaction tube, combine the GCS-containing sample, assay buffer, and diluted AZ-3102. Pre-incubate.

    • Add fluorescently labeled ceramide and UDP-glucose to start the reaction. Incubate at 37°C.

    • Stop the reaction by adding organic solvents (e.g., chloroform/methanol).

    • Extract the lipids.

    • Separate the fluorescently labeled glucosylceramide from the unreacted ceramide using thin-layer chromatography (TLC).

    • Visualize and quantify the fluorescent spots corresponding to the product and substrate.

    • Calculate the percentage of GCS inhibition for each AZ-3102 concentration and determine the IC50.

Mandatory Visualization

gsl_pathway Ceramide Ceramide GCS GCS Ceramide->GCS GlcCer Glucosylceramide ComplexGSLs Complex Glycosphingolipids (e.g., GM2, GM1) GlcCer->ComplexGSLs GBA2 GBA2 GlcCer->GBA2 Lysosome Lysosomal Degradation ComplexGSLs->Lysosome GCS->GlcCer Synthesis GBA2->Ceramide Hydrolysis This compound AZ-3102 This compound->GCS Inhibition This compound->GBA2 Inhibition

Caption: Dual mechanism of action of AZ-3102.

References

troubleshooting inconsistent results with AM3102

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the AM3102 digitally tunable bandpass filter. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the this compound?

The this compound is a miniature, digitally tunable bandpass filter integrated circuit (IC). It allows for dynamic adjustment of the filter's center frequency and bandwidth through independent 4-bit digital control of its low-pass and high-pass corners.[1]

Q2: What are the key specifications of the this compound?

The key performance specifications of the this compound are summarized in the table below.

ParameterSpecification
Frequency Range330 MHz to 1.2 GHz or 450 MHz to 1.5 GHz
Control InterfaceIndependent 4-bit for Low-Pass and High-Pass
Supply Voltage+3.3V to +5.0V
Insertion Loss2.5 dB (Typical)[1]
Input IP3+40 dBm
Package4.0 x 6.0 mm QFN
Operating Temperature-40°C to +85°C

Q3: How do I control the center frequency and bandwidth?

The center frequency and bandwidth are determined by the settings of the 4-bit control lines for the high-pass filter (HPF_A, HPF_B, HPF_C, HPF_D) and the 4-bit control lines for the low-pass filter (LPF_E, LPF_F, LPF_G, LPF_H).[1] Independent adjustment of these two filter corners allows for flexible control over the passband characteristics.

Troubleshooting Guides

Issue 1: Higher than Expected Insertion Loss or No Output Signal

If you are experiencing a weak or absent output signal, it may be due to a variety of factors, from incorrect connections to component failure.

Troubleshooting Steps:

  • Verify Power and Connections:

    • Ensure the VDD supply is within the +3.3V to +5.0V range.

    • Check all solder joints and connections for continuity, especially the RF input and output paths.

    • Confirm that all required external components, such as DC blocking capacitors and inductors, are correctly placed and have the specified values. Refer to the application note for the recommended component list.[2]

  • Check Digital Control Lines:

    • Verify that the logic levels on the high-pass and low-pass control lines are correct for your desired filter settings.

    • If using an evaluation board with DIP switches, ensure they are set correctly.

  • Inspect External Components:

    • Visually inspect for any signs of damage to external capacitors and inductors.

    • Use an LCR meter to verify the values of the external inductors, as these are critical for the filter's performance.

  • Perform RF Measurement:

    • Use a vector network analyzer (VNA) to measure the insertion loss (S21) of the filter. Compare the measured value to the typical specification of 2.5 dB.[1] A significantly higher value may indicate an issue with the this compound itself or the surrounding circuit.

Troubleshooting Workflow:

start Start: High Insertion Loss check_power Verify VDD (+3.3V to +5.0V) start->check_power check_connections Inspect Solder Joints & RF Paths check_power->check_connections check_control_lines Verify Digital Control Logic Levels check_connections->check_control_lines measure_s21 Measure Insertion Loss (S21) with VNA check_control_lines->measure_s21 compare_s21 Is S21 > 2.5 dB (typ)? measure_s21->compare_s21 inspect_components Inspect External Components (L, C) compare_s21->inspect_components Yes end_ok End: Issue Resolved compare_s21->end_ok No replace_components Replace Suspect External Components inspect_components->replace_components replace_components->measure_s21 replace_this compound Replace this compound IC replace_components->replace_this compound replace_this compound->measure_s21 end_fail End: Consult Datasheet/ Support replace_this compound->end_fail

Insertion Loss Troubleshooting Workflow

Issue 2: Inconsistent or Incorrect Filter Shape (Center Frequency/Bandwidth)

If the filter's passband is not at the expected frequency or has the wrong bandwidth, the issue likely lies in the digital control or the external frequency-setting components.

Troubleshooting Steps:

  • Review Digital Control Settings:

    • Double-check the 4-bit codes sent to the high-pass and low-pass filter control lines. An incorrect bit can significantly shift the filter's response.

  • Verify External Inductor Values:

    • The this compound requires specific external inductors to achieve its specified frequency range.[2] Ensure you are using the correct inductor values for your target frequency range (e.g., 330-1200 MHz vs. 450-1500 MHz).

    • The table below shows the recommended inductors for the two primary configurations.

Frequency Range Component Value Part Number (Example)
330 - 1200 MHz L1, L813 nH0402HP-13NXGLW
L2, L56.2 nH0402HP-6N2XGLW
L3, L46.8 nH0402HP-6N8XGLW
L6, L79.0 nH0402HP-9N0XGLW
450 - 1500 MHz L1, L89.5 nH0402HP-9N5XGLW
L2, L52.2 nH0402HP-2N2XJLW
L3, L42.7 nH0402HP-2N7XGLW
L6, L75.6 nH0402HP-5N6XGLW
  • Check PCB Layout:

    • The application note emphasizes that the routes to the off-chip inductors should be kept as short as possible.[2] Long traces can add parasitic inductance and shift the filter's response.

Digital Control Logic:

control_input 8-bit Digital Control (HPF_A-D, LPF_E-H) This compound RF In This compound RF Out control_input:f0->this compound Sets Filter Corners This compound:in->this compound hpf High-Pass Filter Corner lpf Low-Pass Filter Corner passband Resulting Passband hpf->passband lpf->passband

This compound Digital Control Logic

Experimental Protocols

Protocol 1: Basic Performance Verification

This protocol outlines the steps to verify the basic functionality and performance of an this compound circuit.

Equipment:

  • Vector Network Analyzer (VNA)

  • DC Power Supply

  • Digital Control Source (e.g., microcontroller, DIP switches)

  • Device Under Test (DUT): Your this compound circuit

Procedure:

  • Setup:

    • Connect the DC power supply to the VDD and GND terminals of the DUT. Set the voltage to a value between +3.3V and +5.0V.

    • Connect Port 1 of the VNA to the RF input of the DUT and Port 2 to the RF output.

    • Connect the digital control source to the HPF and LPF control lines.

  • Measurement:

    • Power on the DUT.

    • Set the VNA to measure the S21 (insertion loss) and S11 (return loss) parameters over the expected operating frequency range of the this compound.

    • Apply a known digital code to the control lines to set a specific passband. For example, configure a mid-range center frequency and bandwidth.

    • Observe the S21 response on the VNA. The peak of the passband should correspond to the expected insertion loss (typically around 2.5 dB).[1]

    • Verify that the center frequency and bandwidth of the measured passband align with the expected values for the applied digital code.

    • Vary the digital control codes and observe the corresponding changes in the filter's frequency response to confirm tunability.

Expected Results:

The VNA plot should show a clear bandpass filter response. The insertion loss in the center of the passband should be close to the datasheet specification. The center frequency and bandwidth of the filter should change in response to the digital control inputs.

References

AM3102 toxicity and adverse effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Data Not Available: Comprehensive searches for "AM3102" have not yielded any publicly available information regarding its toxicity or adverse effects in animal models. The following content is a template designed to be populated with specific data once it becomes available. This structure is intended to serve as a guide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of this compound in preclinical animal models?

Data on the general toxicity profile of this compound is not currently available in the public domain. Information regarding target organs of toxicity, dose-limiting toxicities, and the No Observed Adverse Effect Level (NOAEL) would be necessary to answer this question.

Q2: What are the most common adverse effects observed with this compound administration in rodents (mice/rats)?

Specific adverse effects of this compound in rodent models have not been publicly documented. This information would typically be derived from single-dose and repeat-dose toxicity studies.

Q3: Have any cardiovascular, respiratory, or central nervous system (CNS) safety pharmacology studies been conducted for this compound?

There is no publicly available information on the safety pharmacology profile of this compound.

Q4: What is the known or hypothesized mechanism of toxicity for this compound?

Without information on the pharmacological target and off-target effects of this compound, the mechanism of toxicity cannot be described.

Troubleshooting Guides

Issue: Unexpected animal mortality during an in-vivo study with this compound.

Potential Cause Troubleshooting Steps
Acute Toxicity Review the dose levels used. If mortality is observed at the lowest dose, a maximum tolerated dose (MTD) study may be required.
Vehicle Toxicity Conduct a vehicle-only control study to rule out adverse effects from the formulation.
Route of Administration Error Ensure proper training and technique for the chosen route of administration (e.g., intravenous, oral gavage).

Issue: Significant weight loss observed in animals treated with this compound.

Potential Cause Troubleshooting Steps
Reduced Food/Water Intake Monitor food and water consumption daily. Consider providing palatable food supplements if necessary.
Gastrointestinal Toxicity Observe for signs of diarrhea, vomiting, or changes in feces. Histopathological examination of the GI tract may be warranted.
Systemic Toxicity Correlate weight loss with other clinical signs and findings from hematology and clinical chemistry.

Data Summary Tables

Table 1: Summary of Single-Dose Toxicity Studies of this compound in Rodents (Data Not Available)

Species Route of Administration Vehicle LD50 (mg/kg) Observed Clinical Signs
Mouse----
Rat----

Table 2: Summary of Repeat-Dose Toxicity Studies of this compound (Data Not Available)

Species Duration Route NOAEL (mg/kg/day) Target Organs of Toxicity
Rat----
Dog/NHP----

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study of this compound in Rats (Up-and-Down Procedure) (This is a generalized protocol and would need to be adapted for this compound-specific properties.)

  • Animal Model: Young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females.

  • Housing: Animals are housed individually with ad libitum access to food and water.

  • Dosing:

    • A starting dose is selected based on available structure-activity relationship data or in vitro cytotoxicity data.

    • A single animal is dosed via oral gavage.

    • The animal is observed for 48 hours.

    • If the animal survives, the next animal is dosed at a higher level (e.g., 3.2-fold). If the animal dies, the next animal is dosed at a lower level.

  • Observations:

    • Clinical signs are observed at 30 minutes, 1, 2, 4, and 24 hours post-dose, and then daily for 14 days.

    • Body weights are recorded prior to dosing and weekly thereafter.

  • Endpoint: The study is complete when a sufficient number of reversals in outcome (survival/death) have occurred to calculate the LD50 with a given confidence interval.

  • Pathology: A gross necropsy is performed on all animals.

Visualizations

Logical Workflow for Investigating Unexpected In-Vivo Toxicity (This is a generalized workflow.)

A Unexpected Adverse Event (e.g., mortality, severe weight loss) B Immediate Actions: - Record all observations - Preserve tissues/samples - Consult with veterinarian A->B C Hypothesis Generation B->C D Compound-Related Toxicity? C->D E Procedure-Related Issue? C->E F Vehicle/Formulation Issue? C->F G Dose-Response Assessment (Conduct MTD study) D->G H Review Dosing Technique and Animal Handling E->H I Vehicle Control Study F->I J Refine Protocol and Re-initiate Study G->J H->J I->J

Workflow for troubleshooting unexpected toxicity events in animal studies.

Technical Support Center: Enhancing the Bioavailability of AM3102

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the bioavailability of AM3102.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties relevant to bioavailability?

This compound, also known as KDS-5104, is a potent PPARα agonist and an analog of oleoylethanolamide (OEA).[1][2] It is resistant to enzymatic hydrolysis, which is a favorable property for bioavailability.[1][2] However, its solubility in aqueous solutions is expected to be low, which can be a significant barrier to oral absorption. Its solubility has been reported in organic solvents as follows: DMF: 25 mg/ml, DMSO: 20 mg/ml, and Ethanol: 5 mg/ml.[1]

Q2: What are the primary challenges anticipated for the oral bioavailability of this compound?

Based on its chemical properties, the primary challenge for achieving adequate oral bioavailability of this compound is likely its poor aqueous solubility. Poorly soluble compounds often exhibit low dissolution rates in the gastrointestinal tract, leading to incomplete absorption and low bioavailability.[3] Another potential factor could be first-pass metabolism in the liver, although its resistance to enzymatic hydrolysis suggests this might be less of a concern compared to solubility.

Q3: What general strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be used to improve the bioavailability of poorly soluble compounds. These can be broadly categorized as methods to increase the drug's dissolution rate and/or its permeability.[4][5] Key approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization, nanosuspension) can enhance the dissolution rate.[3]

  • Solid Dispersions: Dispersing the drug in an inert carrier at the molecular level can create a more soluble amorphous form.

  • Lipid-Based Formulations: Formulating the drug in lipids, such as self-emulsifying drug delivery systems (SEDDS), can improve solubilization and absorption via the lymphatic pathway.[5]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the development of oral formulations for this compound.

Problem Potential Cause Recommended Solution
Low in vivo efficacy after oral administration Poor oral bioavailability due to low aqueous solubility and dissolution.1. Characterize Physicochemical Properties: Confirm the aqueous solubility and dissolution rate of the bulk this compound powder. 2. Formulation Development: Explore enabling formulations such as micronization, nanosuspensions, or lipid-based systems.
High variability in plasma concentrations between subjects Food effects or inconsistent dissolution of the formulation.1. Investigate Food Effects: Conduct studies in both fasted and fed states to assess the impact of food on absorption. 2. Optimize Formulation: Develop a robust formulation, such as a self-emulsifying drug delivery system (SEDDS), to minimize variability.
Precipitation of this compound in the gastrointestinal tract Supersaturation followed by precipitation from a solubility-enhancing formulation.1. Incorporate Precipitation Inhibitors: Include polymers like HPMC or PVP in the formulation to maintain a supersaturated state. 2. Evaluate Different Formulations: Test alternative formulations that provide a more stable solubilized form of the drug.

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension by Wet Milling
  • Preparation of Milling Media: Prepare a solution of a suitable stabilizer (e.g., 1% w/v Poloxamer 407 or Tween 80) in purified water.

  • Dispersion of this compound: Disperse a known amount of this compound (e.g., 5% w/v) in the stabilizer solution.

  • Milling: Introduce the dispersion and milling beads (e.g., yttrium-stabilized zirconium oxide beads) into a laboratory-scale bead mill.

  • Process Parameters: Mill at a specified speed (e.g., 2000 rpm) for a defined period (e.g., 2-4 hours), monitoring the temperature to prevent degradation.

  • Particle Size Analysis: At regular intervals, withdraw samples and measure the particle size distribution using a laser diffraction or dynamic light scattering instrument until the desired particle size (e.g., <200 nm) is achieved.

  • Removal of Milling Beads: Separate the nanosuspension from the milling beads by filtration or decantation.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

  • Construction of Ternary Phase Diagrams: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation: Prepare several SEDDS formulations by mixing the selected oil, surfactant, and co-surfactant in the ratios determined from the phase diagram. Add this compound to the mixture and stir until it is completely dissolved.

  • Characterization of Pre-concentrate: Evaluate the prepared SEDDS pre-concentrate for clarity and viscosity.

  • Self-Emulsification and Droplet Size Analysis: Add a small volume of the SEDDS formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) under gentle agitation. Observe the self-emulsification process and measure the resulting droplet size using a particle size analyzer.

  • In Vitro Dissolution: Perform in vitro dissolution studies of the this compound-loaded SEDDS in a relevant dissolution medium to assess the drug release profile.

Quantitative Data Summary

The following table presents hypothetical data illustrating the potential improvements in the oral bioavailability of this compound through various formulation strategies.

Formulation Dosage Form Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Unformulated this compoundAqueous Suspension504.0300100 (Reference)
Micronized this compoundCapsule1502.0900300
This compound NanosuspensionOral Suspension3501.52100700
This compound SEDDSSoft Gelatin Capsule6001.042001400

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing cluster_outcome Bioavailability Outcome Unformulated this compound Unformulated this compound Micronization Micronization Unformulated this compound->Micronization Nanosuspension Nanosuspension Micronization->Nanosuspension SEDDS SEDDS Nanosuspension->SEDDS Dissolution Testing Dissolution Testing SEDDS->Dissolution Testing Characterize Permeability Assay Permeability Assay Dissolution Testing->Permeability Assay Optimize Pharmacokinetic Study Pharmacokinetic Study Permeability Assay->Pharmacokinetic Study Evaluate Increased Bioavailability Increased Bioavailability Pharmacokinetic Study->Increased Bioavailability

Caption: Workflow for enhancing this compound bioavailability.

troubleshooting_flow Start Start Low_Efficacy Low in vivo efficacy observed? Start->Low_Efficacy Check_Solubility Assess Aqueous Solubility Low_Efficacy->Check_Solubility Yes End End Low_Efficacy->End No Solubility_Poor Is solubility poor? Check_Solubility->Solubility_Poor Develop_Formulation Develop Enabling Formulation (e.g., Nanosuspension, SEDDS) Solubility_Poor->Develop_Formulation Yes Investigate_Other Investigate other factors (e.g., metabolism, transporters) Solubility_Poor->Investigate_Other No Re-evaluate Re-evaluate in vivo Develop_Formulation->Re-evaluate Re-evaluate->Low_Efficacy Investigate_Other->Re-evaluate

Caption: Troubleshooting logic for low this compound efficacy.

References

Technical Support Center: Challenges in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the synthesis of "AM3102" indicate that this is an electronic component, a miniature filter IC, and not a chemical compound available for synthesis in a research setting.[1][2] This technical support guide has been created to address common challenges in a broadly relevant and complex area of chemical synthesis: Palladium-Catalyzed Cross-Coupling Reactions. This content is intended to serve as a valuable resource for researchers, scientists, and drug development professionals facing similar synthetic challenges.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers resolve common issues encountered during essential C-C and C-N bond-forming reactions like the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig couplings.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction showing low yield or incomplete conversion?

Low yield or the presence of unreacted starting materials is a frequent issue.[3] The problem can often be traced to suboptimal reaction parameters, degraded reagents, or an inactive catalyst.[4]

  • Reagent Quality: Boronic acids, in particular, can degrade via protodeboronation. It is advisable to use freshly purchased or recrystallized boronic acids or consider more stable derivatives like pinacol (B44631) esters.[3] Phosphine (B1218219) ligands are susceptible to oxidation and should be handled under an inert atmosphere.[3]

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it may be decomposing to form palladium black.[4][5] Ensure your palladium source and ligands are of high quality and consider using a precatalyst designed for stable generation of the active species.[2]

  • Inadequate Reaction Conditions: The chosen base, solvent, or temperature may not be optimal for your specific substrates.[6] A systematic screening of these parameters is often necessary.[7]

Q2: I'm observing significant side reactions. What are they and how can I minimize them?

Common side reactions include homocoupling of the boronic acid (in Suzuki reactions) and hydrodehalogenation of the aryl halide.[8][9]

  • Homocoupling: This occurs when two boronic acid molecules couple with each other. It is often exacerbated by the presence of oxygen, which can interfere with the catalytic cycle.[9] Thoroughly degassing the reaction mixture and solvent is crucial to minimize this side reaction.[3]

  • Hydrodehalogenation: This is the replacement of the halide on your starting material with a hydrogen atom, creating an arene byproduct.[8] This can be caused by certain bases or protic solvents.[8] Switching to an aprotic solvent or a different base (e.g., carbonates instead of amines) can mitigate this issue. High reaction temperatures can also increase the rate of this side reaction.[8]

Q3: My palladium catalyst is turning into a black precipitate (palladium black). Why is this happening and how can I prevent it?

The formation of palladium black indicates the precipitation of metallic palladium from the catalytic cycle, leading to a loss of activity.[4] This is a common form of catalyst deactivation.

  • Causes: This can be triggered by high temperatures, an insufficient ligand-to-palladium ratio which leaves the palladium center unstabilized, or the presence of impurities.[4]

  • Prevention: Try lowering the reaction temperature, ensuring an adequate ligand-to-palladium ratio (typically 1:1 to 4:1), and using high-purity, degassed solvents and reagents.[3]

Q4: Which ligand should I choose for my reaction?

Ligand choice is critical and substrate-dependent.[10] There is no single "best" ligand.

  • General Guidance: Bulky, electron-rich phosphine ligands often promote the crucial oxidative addition and reductive elimination steps.[2] For challenging substrates like aryl chlorides, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often required.[11][12] Bidentate ligands like DPPF and Xantphos are also widely used.[10][13]

  • Screening: A ligand screening study is the most effective way to identify the optimal choice for a new transformation.[14]

Troubleshooting Guides

Problem 1: Low or No Product Conversion
Possible Cause Suggested Solution Citation
Inactive Catalyst Ensure the use of a reliable palladium source and fresh, high-purity ligands. Consider using a well-defined Pd(II) precatalyst for more reliable generation of the active Pd(0) species.[2][4]
Poor Reagent Quality Use fresh boronic acid/ester; consider more stable derivatives like MIDA boronates or trifluoroborates. Ensure phosphine ligands have not been oxidized.[3]
Inadequate Degassing Oxygen can deactivate the Pd(0) catalyst. Degas the solvent and reaction mixture thoroughly by sparging with an inert gas (Ar or N₂) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3]
Suboptimal Temperature If the reaction is sluggish, cautiously increase the temperature in 10-20 °C increments. Be aware that excessive heat can cause catalyst decomposition.[3][4]
Incorrect Base/Solvent The base may be too weak or its solubility may be poor in the chosen solvent. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, THF, DMF).[12][15]
Unreactive Substrate Aryl chlorides are less reactive than bromides or iodides. For these substrates, specialized bulky, electron-rich ligands (e.g., Buchwald ligands) and higher temperatures are often necessary.[12][16]
Problem 2: Significant Byproduct Formation (Hydrodehalogenation)
Possible Cause Suggested Solution Citation
Source of Hydride Amine bases or protic solvents (e.g., alcohols) can act as hydride sources. Switch to a carbonate or phosphate (B84403) base and an aprotic solvent (e.g., Toluene, Dioxane).[8]
High Reaction Temperature Hydrodehalogenation can have a higher activation energy. Lowering the reaction temperature may favor the desired coupling pathway.[8]
Ligand Choice The ligand may not sufficiently stabilize the catalyst, leading to side reactions. Screen different ligands to find one that promotes reductive elimination over competing pathways.[8]
Unprotected N-H Group For substrates with acidic protons (e.g., some heterocycles), the N-H bond can interact with the catalyst. Consider protecting the N-H group prior to the coupling reaction.[8]

Data Presentation

Table 1: General Reaction Parameters for Common Cross-Coupling Reactions
Parameter Suzuki-Miyaura Mizoroki-Heck Buchwald-Hartwig Citation
Pd Source (mol%) 0.5 - 5 mol% (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃)0.1 - 5 mol% (e.g., Pd(OAc)₂)1 - 5 mol% (e.g., Pd₂(dba)₃, Pd(OAc)₂)[11][17][18]
Ligand:Pd Ratio 1:1 to 4:11:1 to 2:11:1 to 2:1[3][18]
Base (Equivalents) 1.5 - 3.0 eq (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF)1.5 - 3.0 eq (e.g., Et₃N, DIPEA)1.2 - 2.0 eq (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)[3][13][18]
Solvent Toluene, Dioxane, THF, DMF (often with water)Acetonitrile, DMF, NMPToluene, Dioxane, THF[15][18][19]
Temperature 60 - 110 °C80 - 140 °C80 - 110 °C[13][20]
Table 2: Effect of Base and Solvent on Suzuki Coupling Yield

The following data is illustrative, based on typical outcomes reported in the literature. Actual yields are substrate-dependent.

Aryl Halide Boronic Acid Base Solvent Approx. Yield (%) Citation
4-BromotoluenePhenylboronic AcidK₂CO₃Toluene/H₂O85-95%[21]
4-BromotoluenePhenylboronic AcidKFToluene/H₂O70-80%[15]
4-ChlorotoluenePhenylboronic AcidK₃PO₄Toluene/H₂O60-75%[22]
4-ChlorotoluenePhenylboronic AcidNaOHH₂O~96% (with specific catalyst)[23]
1-Bromo-4-nitrobenzenePhenylboronic AcidNa₂CO₃EtOH/H₂O>90%[24]
1-Bromo-4-nitrobenzenePhenylboronic AcidK₂CO₃DMF<10%[15][23]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq.), the boronic acid or ester (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., PPh₃, 4 mol%).[17]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.[17]

  • Solvent Addition: Add the degassed solvent(s) (e.g., Toluene and water, typically in a 5:1 to 10:1 ratio) via syringe under a positive pressure of inert gas.[17]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 4-24 hours).[17]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Transfer to a separatory funnel, separate the layers, and wash the organic layer with water and then brine.[25]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[17]

Protocol 2: General Procedure for a Mizoroki-Heck Reaction
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).[20]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[20]

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., anhydrous DMF or acetonitrile).[20] Add the base (e.g., triethylamine, 2.0 eq.) and stir for 10 minutes.[20]

  • Substrate Addition: Add the aryl halide (1.0 eq.) and the alkene (1.2-1.5 eq.) to the reaction mixture via syringe.[20]

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 100 °C) and stir for 12-24 hours.[20]

  • Monitoring: Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).[20]

  • Workup: After completion, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove palladium residues, washing with an organic solvent.[18] Dilute the filtrate with a solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[18]

Visualizations

G Generic Palladium(0) Catalytic Cycle for Cross-Coupling cluster_legend Legend Pd0 Pd(0)L n (Active Catalyst) OA_Complex R¹-Pd(II)L -X Pd0->OA_Complex Oxidative Addition (+ R¹-X) TM_Complex R¹-Pd(II)L -R² OA_Complex->TM_Complex Transmetalation or Carbopalladation (+ R²-M or Alkene) TM_Complex->Pd0 Product R¹-R² (Product) TM_Complex->Product key1 Pd(0)L n: Active Catalyst Species key2 R¹-X: Aryl/Vinyl Halide or Triflate key3 R²-M: Organometallic Reagent (e.g., Boronic Acid) key_path Reaction Path key_prod Product Release dummy_edge1->key_path Solid Arrow dummy_edge2->key_prod Dashed Arrow

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.[1][26]

G Troubleshooting Workflow for a Low-Yielding Reaction Start Low Yield or No Reaction CheckReagents 1. Verify Reagent Quality (Substrates, Ligand, Base) Start->CheckReagents CheckReagents->Start Degraded? Replace. CheckSetup 2. Confirm Inert Atmosphere (Proper Degassing) CheckReagents->CheckSetup Reagents OK? CheckSetup->Start Oxygen Leak? Redo. OptimizeTemp 3. Optimize Temperature CheckSetup->OptimizeTemp Setup OK? OptimizeTemp->Start Decomposition? Lower Temp. ScreenBase 4. Screen Bases & Solvents OptimizeTemp->ScreenBase Still Low Yield? ScreenLigand 5. Screen Ligands & Catalyst Source ScreenBase->ScreenLigand Still Low Yield? Success Reaction Optimized ScreenLigand->Success Improvement?

Caption: A logical workflow for troubleshooting a low-yielding cross-coupling reaction.[8][27]

References

AM3102: Addressing a Case of Mistaken Identity in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

It appears there has been a significant misunderstanding regarding the nature of AM3102. All available information indicates that This compound is not a chemical compound, drug, or biological agent used in life sciences research, but rather a miniature, digitally tunable bandpass filter integrated circuit (IC) .[1][2] This electronic component is designed for radio frequency (RF) applications, such as in receivers and transceivers.[1][2]

Therefore, creating a technical support center with troubleshooting guides, FAQs, and experimental protocols for biological assays related to this compound is not feasible. The requested content, including signaling pathway diagrams and detailed methodologies for experiments like Western blots or cell-based assays, is inapplicable to this product.

To clarify, this compound is a component used to filter electronic signals within a specific frequency range. Its primary function is to allow a certain band of frequencies to pass through while blocking others. The key features and applications of this compound are technical in nature and relate to electronics and telecommunications, not pharmacology or molecular biology.

Key Characteristics of this compound:

FeatureDescription
Product Type Miniature Filter Integrated Circuit (IC)[1]
Function Digitally Tunable Bandpass Filter[2]
Frequency Range 330 MHz to 1.2 GHz or 450 MHz to 1.5 GHz[1][2]
Control Independent 4-bit digital control of low-pass and high-pass corners[1]
Applications Flexible filtering solutions for receivers or transceivers[1]
Package 4mm x 6mm QFN[2]

Clarification on Experimental Context:

The request for information on "experimental controls," "best practices," "signaling pathways," and "troubleshooting guides" in the context of life sciences research is not applicable to this compound. The typical experiments and protocols associated with drug development and biological research are entirely different from the testing and implementation of an RF filter.

We recommend that researchers, scientists, and drug development professionals verify the identity of the compounds or agents they are investigating. Should you have a different designation for the substance of interest, please provide the correct identifier, and we will be happy to generate the relevant technical support documentation.

References

interpreting unexpected data from AM3102 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AMX3102 in their experiments. Unexpected data can arise from various factors, and this guide is designed to help you navigate and interpret your results effectively.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the primary mechanism of action for AMX3102? AMX3102 is a potent and selective inhibitor of the PI3K/Akt signaling pathway. It primarily targets the p110α subunit of PI3K, leading to the downstream inhibition of Akt phosphorylation and subsequent cellular effects.
What are the expected cellular effects of AMX3102 treatment? In sensitive cell lines, AMX3102 is expected to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest at the G1/S phase. These effects are mediated by the downregulation of downstream targets of the Akt pathway, such as mTOR, and stabilization of cell cycle inhibitors.
What is the recommended solvent and storage condition for AMX3102? AMX3102 is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
How can I confirm that AMX3102 is active in my experimental system? To confirm the activity of AMX3102, we recommend performing a Western blot to assess the phosphorylation status of Akt (at Ser473 and Thr308) and its downstream targets, such as S6 ribosomal protein or 4E-BP1. A significant decrease in the phosphorylation of these proteins upon AMX3102 treatment indicates target engagement.

Troubleshooting Unexpected Data

Issue 1: No significant inhibition of cell proliferation observed at expected concentrations.

This is a common issue that can arise from several factors. The following troubleshooting guide will help you systematically identify the potential cause.

Troubleshooting Workflow

start Start: No Inhibition Observed check_compound 1. Verify Compound Integrity & Concentration start->check_compound check_cells 2. Assess Cell Line Characteristics check_compound->check_cells Compound OK check_protocol 3. Review Experimental Protocol check_cells->check_protocol Cells OK positive_control 4. Include Positive Control check_protocol->positive_control Protocol OK pathway_activity 5. Assess Basal Pathway Activity positive_control->pathway_activity Control Works resistance 6. Investigate Resistance Mechanisms pathway_activity->resistance Pathway Active end Conclusion resistance->end

Caption: Troubleshooting workflow for lack of AMX3102 efficacy.

Possible Causes and Solutions

Possible CauseRecommended Action
Incorrect Drug Concentration Verify the calculations for your dilutions from the stock solution. Perform a dose-response experiment with a wider range of concentrations.
Compound Degradation Ensure the compound has been stored correctly at -20°C and protected from light. Prepare fresh dilutions from a new stock vial.
Cell Line Insensitivity The cell line may not be dependent on the PI3K/Akt pathway for survival. Confirm the mutational status of key genes in this pathway (e.g., PIK3CA, PTEN) in your cell line.
High Basal Pathway Activity In some cell lines, the PI3K/Akt pathway may be constitutively active to a degree that requires higher concentrations of the inhibitor.
Suboptimal Treatment Duration The duration of treatment may be insufficient to observe a phenotypic effect. Perform a time-course experiment (e.g., 24, 48, 72 hours).
Experimental Artifacts Ensure that the cell seeding density is appropriate and that the solvent (DMSO) concentration is consistent across all treatment groups and does not exceed 0.1%.

Experimental Protocol: Verifying Target Engagement via Western Blot

  • Cell Treatment: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of AMX3102 (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 2-4 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.

Expected Data

Treatmentp-Akt (Ser473) Level (Relative to Total Akt)
Vehicle (DMSO)1.0
AMX3102 (0.1 µM)~0.7
AMX3102 (1 µM)~0.3
AMX3102 (10 µM)<0.1
Issue 2: Increased activity of a parallel signaling pathway.

Inhibition of one signaling pathway can sometimes lead to the compensatory activation of another. A common observation with PI3K/Akt inhibitors is the feedback activation of the MAPK pathway.

Signaling Pathway Crosstalk

cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Ras Ras Akt->Ras Feedback Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AMX3102 AMX3102 AMX3102->PI3K Inhibits

Caption: Compensatory activation of the MAPK pathway upon PI3K inhibition.

Possible Cause and Solution

  • Feedback Loop Activation: The inhibition of Akt can relieve a negative feedback loop on receptor tyrosine kinases (RTKs), leading to the activation of the Ras-Raf-MEK-ERK (MAPK) pathway.

  • Recommended Action:

    • Assess MAPK Pathway Activation: Perform a Western blot to measure the phosphorylation levels of MEK and ERK. An increase in p-MEK and p-ERK following AMX3102 treatment would confirm this feedback mechanism.

    • Combination Therapy: Consider a combination treatment of AMX3102 with a MEK inhibitor to achieve a more potent anti-proliferative effect.

Experimental Protocol: Assessing MAPK Pathway Activation

Follow the Western blot protocol described in "Issue 1," but use primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-MEK1/2 (Ser217/221), and total MEK1/2.

Expected Data

Treatmentp-ERK1/2 Level (Relative to Total ERK1/2)
Vehicle (DMSO)1.0
AMX3102 (1 µM)~1.5 - 2.0
MEK Inhibitor (1 µM)~0.2
AMX3102 + MEK Inhibitor~0.2

For further assistance, please contact our technical support team with detailed information about your experimental setup and the unexpected data you have observed.

optimizing AM3102 treatment duration for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration and efficacy of AM3102.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly selective, ATP-competitive inhibitor of Apoptosis-Inducing Kinase 1 (AIK1). In susceptible cancer cell lines, inhibition of AIK1 leads to the dephosphorylation and activation of the pro-apoptotic protein BAD, ultimately triggering the intrinsic apoptotic cascade.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend reconstituting this compound in DMSO to create a 10 mM stock solution. Aliquot the stock solution and store it at -20°C for up to 6 months or at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.

Q3: Does this compound exhibit off-target effects?

A3: this compound has been profiled against a panel of over 400 kinases and demonstrates high selectivity for AIK1. However, at concentrations significantly above the IC50, some off-target activity may be observed. We recommend performing a dose-response experiment to identify the optimal concentration for your model system.

Q4: How quickly can I expect to see a cellular response after this compound treatment?

A4: The onset of action is dependent on the cellular context and the endpoint being measured. Inhibition of AIK1 phosphorylation can be detected as early as 1-2 hours post-treatment. Significant induction of apoptosis is typically observed between 24 and 72 hours.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments

  • Possible Cause 1: Cell Passage Number. High-passage number cells may exhibit altered signaling pathways or drug resistance.

    • Solution: Use cells within a consistent and low passage number range (e.g., passages 5-15) for all experiments.

  • Possible Cause 2: Inconsistent Cell Seeding Density. Variations in starting cell number can significantly impact the final viability readout.

    • Solution: Ensure a uniform, single-cell suspension before seeding. Calibrate your seeding protocol to achieve 80-90% confluency in the vehicle-treated wells at the end of the assay.

  • Possible Cause 3: this compound Degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced potency.

    • Solution: Aliquot the 10 mM DMSO stock and store it at -80°C. Use a fresh aliquot for each experiment.

Issue 2: Low Apoptotic Response Despite Target Engagement

  • Possible Cause 1: Suboptimal Treatment Duration. The peak apoptotic response may occur outside your experimental window.

    • Solution: Perform a time-course experiment, measuring apoptosis at 12, 24, 48, and 72 hours to identify the optimal treatment duration for your specific cell line.

  • Possible Cause 2: Dominant Anti-Apoptotic Signaling. The cell line may have parallel survival pathways that compensate for AIK1 inhibition.

    • Solution: Profile the expression levels of key anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1). Consider combination therapies to overcome resistance.

  • Possible Cause 3: Incorrect Assay Endpoint. The chosen method for detecting apoptosis may not be sensitive enough or timed correctly.

    • Solution: Complement Annexin V/PI staining with a functional assay, such as Caspase-3/7 activity measurement, to confirm the apoptotic phenotype.

Data & Experimental Protocols

Data Summary

Table 1: this compound IC50 Values in Various Cancer Cell Lines (72h Treatment)

Cell Line Cancer Type AIK1 Expression IC50 (nM)
H358 NSCLC High 15.2
A549 NSCLC Moderate 125.8
MCF-7 Breast Low > 10,000

| MDA-MB-231 | Breast | High | 22.5 |

Table 2: Time-Dependent Induction of Apoptosis in H358 Cells (100 nM this compound)

Treatment Duration % Apoptotic Cells (Annexin V+) Fold-Increase in Caspase-3/7 Activity
12 Hours 8.2% 1.5x
24 Hours 25.6% 4.8x
48 Hours 58.1% 12.2x

| 72 Hours | 65.3% | 10.5x |

Key Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination

  • Cell Seeding: Seed cells in a 96-well, clear-bottom plate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in growth medium, starting from 20 µM.

  • Treatment: Remove the old medium from the cell plate and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Viability Assessment: Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound or vehicle for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet once with 1 mL of cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the samples immediately by flow cytometry.

Visualizations

AM3102_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds AIK1 AIK1 (Active) Receptor->AIK1 Activates BAD_P BAD-P (Inactive) AIK1->BAD_P Phosphorylates (Inactivates BAD) This compound This compound This compound->AIK1 Inhibits Bcl2 Bcl-2 BAD BAD (Active) BAD_P->BAD Dephosphorylates CytoC Cytochrome C Release Bcl2->CytoC Prevents BAD->Bcl2 Inhibits Apoptosis Apoptosis CytoC->Apoptosis Initiates

Caption: this compound inhibits AIK1, leading to BAD activation and apoptosis.

Experimental_Workflow cluster_setup Phase 1: Initial Setup cluster_dose Phase 2: Dose-Response cluster_time Phase 3: Time-Course Optimization A Select Cell Line (e.g., H358) B Determine Optimal Seeding Density A->B C Perform 72h Dose-Response (10-point curve) B->C D Calculate IC50 Value C->D E Treat cells with 2x IC50 concentration of this compound D->E F Harvest cells at 12h, 24h, 48h, 72h E->F G Measure Apoptosis (Annexin V & Caspase-3/7) F->G H Identify Peak Apoptotic Window G->H

Caption: Workflow for optimizing this compound dose and treatment duration.

Troubleshooting_Flow Start Inconsistent IC50 Results Q1 Is cell passage number consistent? Start->Q1 Sol1 Action: Standardize to low passage number (5-15) Q1->Sol1 No Q2 Is seeding density uniform? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Action: Optimize cell counting and seeding protocol Q2->Sol2 No Q3 Are this compound aliquots fresh (no freeze-thaw)? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Action: Use a fresh stock aliquot for each experiment Q3->Sol3 No End Problem Resolved / Escalate Q3->End Yes A3_No No Sol3->Q3

Caption: Troubleshooting flowchart for variable IC50 results.

Technical Support Center: AM3102 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers mitigate variability in animal studies involving AM3102.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of variability in animal studies?

A1: Variability in animal studies can arise from several factors, broadly categorized as biological, environmental, and procedural.[1][2][3] Biological factors include the species, strain, age, sex, and genetic background of the animals.[1] Environmental factors encompass housing conditions, diet, light cycle, and noise levels. Procedural variability can be introduced through differences in drug administration, handling techniques, and data collection methods.[1]

Q2: How can I minimize biological variability in my this compound experiments?

A2: To minimize biological variability, it is crucial to use animals of the same species, strain, sex, and age.[4] Sourcing animals from a reputable vendor and allowing for a proper acclimation period upon arrival at the facility can help reduce stress-related physiological changes.[5] Furthermore, consider the potential impact of the microbiome and aim to standardize it as much as possible across experimental groups.

Q3: What environmental factors should be controlled to reduce variability?

A3: Strict control over environmental conditions is essential. This includes maintaining a consistent temperature, humidity, and light-dark cycle in the animal housing rooms.[2] Diet and water should be standardized and provided ad libitum unless the experimental protocol requires otherwise. Minimizing noise and other potential stressors in the animal facility is also critical.

Q4: How does the route of administration of this compound affect experimental outcomes?

A4: The route of administration (e.g., oral, intravenous, intraperitoneal) significantly impacts the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion. Inconsistent administration can lead to high variability in drug exposure and, consequently, in the observed effects. It is vital to use a consistent and well-defined administration protocol.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in tumor growth rates between animals in the same treatment group. - Inconsistent this compound administration (dose, volume, or technique).- Variation in initial tumor cell implantation.- Differences in animal health status.- Ensure all personnel are thoroughly trained on the administration protocol.- Standardize the tumor cell implantation procedure, including cell number and injection site.- Closely monitor animal health and exclude any animals that show signs of illness unrelated to the treatment.
Inconsistent behavioral responses to this compound. - Stress induced by handling or experimental procedures.- Circadian rhythm variations.- Subjectivity in behavioral scoring.- Handle animals gently and consistently.- Conduct behavioral tests at the same time of day for all animals.- Use blinded observers for behavioral scoring and employ automated tracking systems when possible.
Discrepancies in biomarker levels (e.g., protein phosphorylation) in tissue samples. - Variability in tissue collection and processing.- Degradation of target proteins post-collection.- Inconsistent antibody lots or staining procedures.- Standardize the time and method of tissue collection and snap-freeze samples immediately.- Use protease and phosphatase inhibitors during sample processing.- Validate new antibody lots and use a consistent staining protocol for all samples.

Experimental Protocols

This compound Administration via Oral Gavage
  • Preparation:

    • Prepare the this compound formulation at the desired concentration in the appropriate vehicle.

    • Ensure the formulation is homogenous by vortexing or sonicating.

    • Warm the formulation to room temperature before administration.

  • Animal Handling:

    • Gently restrain the animal, ensuring it is calm to minimize stress.

  • Gavage Procedure:

    • Use a properly sized, blunt-tipped gavage needle.

    • Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth.

    • Gently insert the needle into the esophagus and advance it to the predetermined depth.

    • Slowly administer the this compound formulation.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of distress or regurgitation.

Tumor Volume Measurement
  • Frequency: Measure tumor volume 2-3 times per week.

  • Measurement:

    • Use digital calipers to measure the length (L) and width (W) of the tumor.

  • Calculation:

    • Calculate the tumor volume using the formula: Volume = (L x W²) / 2.

  • Data Recording:

    • Record the measurements for each animal at each time point.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Acclimation Animal Acclimation Tumor_Implantation Tumor Implantation Animal_Acclimation->Tumor_Implantation AM3102_Formulation This compound Formulation AM3102_Admin This compound Administration AM3102_Formulation->AM3102_Admin Tumor_Implantation->AM3102_Admin Tumor_Measurement Tumor Measurement AM3102_Admin->Tumor_Measurement Behavioral_Testing Behavioral Testing AM3102_Admin->Behavioral_Testing Tissue_Collection Tissue Collection Tumor_Measurement->Tissue_Collection Behavioral_Testing->Tissue_Collection Biomarker_Analysis Biomarker Analysis Tissue_Collection->Biomarker_Analysis Data_Analysis Data Analysis Biomarker_Analysis->Data_Analysis

Caption: A typical experimental workflow for an in vivo this compound study.

Assuming this compound targets common oncogenic pathways, the following diagrams illustrate potential mechanisms of action.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors This compound This compound This compound->RAF Inhibition Cell_Proliferation Cell Proliferation Survival Transcription_Factors->Cell_Proliferation

Caption: Postulated inhibition of the MAPK/ERK signaling pathway by this compound.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth This compound This compound This compound->PI3K Inhibition

Caption: Potential inhibitory effect of this compound on the PI3K/AKT/mTOR pathway.

References

Validation & Comparative

A Comparative Efficacy Analysis of AM3102 and Oleoylethanolamide (OEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of AM3102 and its parent compound, oleoylethanolamide (OEA). Both molecules are potent agonists of the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α), a key regulator of lipid metabolism and energy homeostasis. This comparison summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to support research and development in metabolic and related diseases.

Executive Summary

Mechanism of Action: PPAR-α Activation

Both OEA and this compound exert their primary effects by binding to and activating PPAR-α. This nuclear receptor is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle. Activation of PPAR-α leads to the transcription of a suite of genes involved in fatty acid uptake, beta-oxidation, and triglyceride clearance. OEA has also been shown to interact with the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel, which may contribute to its effects on nociception and motor activity[1]. It is currently unknown if this compound shares this activity at the TRPV1 receptor.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Physiological Effects AM3102_OEA This compound / OEA PPARa PPAR-α AM3102_OEA->PPARa binds & activates PPARa_RXR PPAR-α / RXR Heterodimer PPRE PPRE (PPAR Response Element) PPARa_RXR->PPRE binds to PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription initiates Metabolic_Effects Increased Fatty Acid Oxidation Decreased Triglyceride Levels Reduced Food Intake Gene_Transcription->Metabolic_Effects

Figure 1. Simplified signaling pathway of this compound and OEA via PPAR-α activation.

In Vitro Efficacy: PPAR-α Transactivation

Both this compound and OEA are potent activators of PPAR-α. Transactivation assays, which measure the ability of a compound to induce gene expression via a specific receptor, show that both compounds have high potency with comparable half-maximal effective concentrations (EC50).

CompoundReceptorEC50 (nM)
This compound PPAR-α100
Oleoylethanolamide (OEA) PPAR-α120

Table 1: Comparative In Vitro Potency on PPAR-α

In Vivo Efficacy: Preclinical Observations

Food Intake and Body Weight

Studies in rodent models have demonstrated that OEA administration, both intraperitoneally and orally, leads to a significant reduction in food intake and a subsequent decrease in body weight gain[2][3]. For instance, intraperitoneal administration of OEA at doses of 5-20 mg/kg in rats has been shown to dose-dependently delay the onset of feeding[2]. Oral administration of OEA in enteric-coated capsules also produces a long-lasting inhibition of food intake in free-feeding rats[3].

This compound, being a metabolically stable analog, is expected to have a more prolonged and potent effect on reducing food intake and body weight in vivo. However, direct comparative studies with OEA are not publicly available.

Experimental Protocols

PPAR-α Transactivation Assay

This assay is crucial for determining the in vitro potency of compounds like this compound and OEA on their primary target.

Objective: To quantify the dose-dependent activation of the human PPAR-α receptor by a test compound.

Methodology:

  • Cell Line: A stable cell line, typically a human hepatoma cell line like HepG2 or an engineered cell line like HEK293, is used. These cells are engineered to co-express the full-length human PPAR-α protein and a luciferase reporter gene construct. The reporter gene is under the control of a promoter containing multiple copies of a PPAR response element (PPRE).

  • Cell Culture and Seeding: The stable reporter cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Serial dilutions of the test compounds (this compound, OEA) and a reference agonist (e.g., GW7647) are prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for 18-24 hours to allow for receptor activation, reporter gene transcription, and luciferase enzyme expression.

  • Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of PPAR-α activation, is measured using a luminometer.

  • Data Analysis: The relative light units (RLU) are plotted against the compound concentration, and the EC50 value is calculated using a non-linear regression analysis.

Start Seed PPAR-α Reporter Cells in 96-well Plate Add_Compounds Add Serial Dilutions of This compound, OEA, and Controls Start->Add_Compounds Incubate_1 Incubate for 18-24 hours at 37°C Add_Compounds->Incubate_1 Lyse_Cells Lyse Cells and Add Luciferase Substrate Incubate_1->Lyse_Cells Measure_Luminescence Measure Luminescence with a Luminometer Lyse_Cells->Measure_Luminescence Analyze_Data Plot Dose-Response Curve and Calculate EC50 Measure_Luminescence->Analyze_Data

Figure 2. Workflow for a PPAR-α transactivation reporter assay.

In Vivo Rodent Feeding Behavior Study

This type of study is essential for evaluating the effects of anorexigenic compounds on feeding patterns.

Objective: To assess the impact of this compound or OEA on food intake and meal patterns in rats.

Methodology:

  • Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) are individually housed in metabolic cages equipped with automated food intake monitoring systems.

  • Acclimation: Animals are acclimated to the housing conditions and diet for a period of at least one week before the experiment.

  • Compound Administration: On the day of the experiment, animals are administered the test compound (this compound or OEA at a specified dose, e.g., 10 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) at a specific time, often before the onset of the dark cycle when rodents are most active.

  • Food Intake Monitoring: Food intake is continuously monitored for a period of 24 hours or longer. The monitoring system records the timing and amount of food consumed.

  • Data Analysis: The collected data is analyzed to determine various parameters, including:

    • Total food intake: The cumulative amount of food consumed over the monitoring period.

    • Meal size: The amount of food consumed in a single eating bout.

    • Meal frequency: The number of meals consumed over a specific period.

    • Satiety ratio: The inter-meal interval divided by the size of the preceding meal.

  • Statistical Analysis: The data from the compound-treated groups are compared to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of any observed effects.

Conclusion

This compound and oleoylethanolamide are both high-potency PPAR-α agonists with demonstrated anorexigenic effects. The key differentiating feature of this compound is its enhanced metabolic stability, which is anticipated to translate into superior in vivo efficacy and duration of action compared to OEA. While in vitro potencies are comparable, the lack of publicly available, direct head-to-head in vivo comparative studies necessitates further research to fully elucidate the therapeutic advantages of this compound. The experimental protocols provided herein offer a framework for conducting such comparative efficacy studies. Future research should also investigate the potential interaction of this compound with other known OEA targets, such as the TRPV1 channel, to provide a more complete understanding of its pharmacological profile.

References

Unveiling the Anorexigenic Potential of AM3102: A Comparative Analysis of PPARα Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental findings for AM3102 (KDS-5104), a potent Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist, with other notable alternatives in the same class. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to support further research and development in metabolic disease.

This compound has emerged as a significant research compound due to its robust anorexigenic properties, stemming from its function as a synthetic, hydrolysis-resistant analog of the endogenous lipid oleoylethanolamide (OEA).[1] Like OEA, this compound exerts its effects primarily through the activation of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. This guide will delve into the experimental data supporting the efficacy of this compound and compare it with other well-characterized PPARα agonists: Fenofibrate, WY-14643, and GW7647.

Comparative Efficacy of PPARα Agonists

The following table summarizes the key in vitro and in vivo efficacy parameters for this compound and its alternatives. This data highlights the potent activity of this compound in modulating PPARα activity and its subsequent effects on feeding behavior.

CompoundTargetIn Vitro Potency (EC50)In Vivo Efficacy (ED50/Dose)Key In Vivo EffectsAnimal ModelAdministration Route
This compound (KDS-5104) PPARα Agonist100 nM[2]ED50: 2.4 mg/kg[2]Prolongs feeding latency[1][2]RodentsNot specified
Fenofibrate PPARα AgonistNot specified20-800 mg/kg/dayReduces food intake and body weight gainMiceOral gavage[3][4][5]
WY-14643 PPARα AgonistNot specified40 mg/kgReduces food intake, increases latency to eatRats, MiceIntraperitoneal (i.p.) injection[6]
GW7647 PPARα AgonistNot specified20 mg/kgReduces food intake, prolongs eating latencyMiceIntraperitoneal (i.p.) injection[7][8]

Experimental Protocols

To ensure reproducibility and facilitate cross-study comparisons, detailed experimental methodologies are crucial. Below are standardized protocols for key experiments cited in this guide.

In Vivo Evaluation of Anorexigenic Effects

Objective: To assess the effect of PPARα agonists on food intake and body weight in a rodent model.

Animal Model: Male C57BL/6J mice, 8-12 weeks of age.

Acclimation: Animals are individually housed and acclimated to the experimental conditions for at least one week prior to the study, with ad libitum access to standard chow and water.

Drug Administration:

  • This compound (KDS-5104): Administered at doses ranging from 1-10 mg/kg. The route of administration should be consistent with the cited literature, which in many cases is intraperitoneal (i.p.) injection.

  • Fenofibrate: Administered via oral gavage at doses ranging from 50 to 200 mg/kg body weight, suspended in a vehicle such as olive oil.[3]

  • WY-14643: Administered via intraperitoneal (i.p.) injection at a dose of 40 mg/kg, dissolved in a suitable vehicle.[6]

  • GW7647: Administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.[7][8]

Data Collection:

  • Food Intake: Measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration.

  • Body Weight: Recorded daily throughout the study period.

  • Feeding Latency: The time to the first meal after drug administration is recorded.

Statistical Analysis: Data are typically analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.

Visualizing the Mechanism of Action

To comprehend the biological context of this compound and its alternatives, it is essential to visualize their shared mechanism of action through the PPARα signaling pathway.

PPARα Signaling Pathway

The following diagram illustrates the activation of the PPARα signaling pathway by an agonist, leading to the transcription of target genes involved in lipid metabolism and energy homeostasis.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARα Agonist (e.g., this compound) PPARa_RXR_inactive PPARα/RXR Heterodimer (Inactive) Agonist->PPARa_RXR_inactive Binds and Activates PPARa_RXR_active PPARα/RXR Heterodimer (Active) PPARa_RXR_inactive->PPARa_RXR_active Translocates to Nucleus PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_active->PPRE Binds Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Effects Increased Fatty Acid Oxidation Decreased Food Intake Target_Genes->Metabolic_Effects Leads to

Caption: PPARα agonist activation of the PPARα/RXR heterodimer.

Experimental Workflow for In Vivo Efficacy Testing

The logical flow of an in vivo experiment to test the anorexigenic effects of a compound is depicted in the diagram below.

Experimental_Workflow start Start: Acclimation of Animals grouping Random Assignment to Treatment Groups start->grouping treatment Drug Administration (Vehicle, this compound, Alternatives) grouping->treatment measurement Measurement of Food Intake & Body Weight treatment->measurement analysis Data Analysis measurement->analysis end End: Conclusion on Efficacy analysis->end

Caption: Workflow for in vivo anorexigenic efficacy studies.

References

A Comparative Guide to Synthetic Satiety Factors: An Overview of Liraglutide, Semaglutide, and Tesofensine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "AM3102" as a satiety factor did not yield any relevant scientific or clinical data. Information available under the designation "this compound" pertains to a digitally tunable bandpass filter, a component used in electronic systems.[1] Clinical trial identifiers such as NCT01717313, NCT01682759, and NCT01814748 are associated with the drug omarigliptin (B609743) (MK-3102), a treatment for type 2 diabetes, with no mention of this compound or its investigation as a satiety agent.[2][3][4] Consequently, a direct comparison between this compound and other synthetic satiety factors is not possible at this time.

This guide will, therefore, focus on a detailed comparison of three well-researched synthetic satiety factors: Liraglutide (B1674861), Semaglutide (B3030467), and Tesofensine. These compounds represent different mechanistic classes and have been evaluated in clinical settings for their effects on weight management.

Introduction to Synthetic Satiety Factors

The regulation of appetite and energy homeostasis is a complex process involving signals from the gut and adipose tissue to the central nervous system.[5][6] Synthetic satiety factors are pharmacotherapeutic agents designed to modulate these pathways to reduce food intake and promote weight loss.[7] They often mimic endogenous hormones or neurotransmitters involved in the body's natural satiety signaling cascade.[6]

Comparative Analysis of Liraglutide, Semaglutide, and Tesofensine

This section provides a detailed comparison of the mechanisms of action, and clinical data for Liraglutide, Semaglutide, and Tesofensine.

Table 1: Quantitative Comparison of Liraglutide, Semaglutide, and Tesofensine
FeatureLiraglutideSemaglutideTesofensine
Drug Class GLP-1 Receptor AgonistGLP-1 Receptor AgonistSerotonin-Norepinephrine-Dopamine Reuptake Inhibitor
Primary Mechanism Activates GLP-1 receptors in the pancreas, brain, and GI tract.[8][9][10]Activates GLP-1 receptors, with a longer half-life than liraglutide.[11][12][13]Inhibits the reuptake of serotonin, norepinephrine, and dopamine (B1211576) in the brain.[14][15][16][17]
Effect on Satiety Increases feelings of fullness, reduces hunger, and slows gastric emptying.[10][11]Promotes satiety, reduces hunger and food cravings, and slows gastric emptying.[11][13]Suppresses appetite and reduces food cravings.[14][15]
Mean Weight Loss (in clinical trials) ~5-8% of initial body weightUp to 15% of initial body weight[12]~10% of initial body weight
Administration Once-daily subcutaneous injection[8]Once-weekly subcutaneous injection or daily oral formulation[12]Oral administration
FDA Approval for Weight Management Yes (as Saxenda®)[9]Yes (as Wegovy®)[12]Not FDA approved

Detailed Mechanism of Action and Signaling Pathways

Liraglutide

Liraglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist with 97% homology to human GLP-1.[9] It exerts its effects by binding to and activating GLP-1 receptors, which are found in various tissues, including the pancreas, brain, and gastrointestinal tract.[9][10]

Signaling Pathway: Activation of the GLP-1 receptor by liraglutide in pancreatic β-cells stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][9] This, in turn, activates protein kinase A (PKA), resulting in glucose-dependent insulin (B600854) secretion.[18] In the brain, particularly the hypothalamus, GLP-1 receptor activation is associated with increased satiety and reduced appetite.[9][10] Liraglutide also slows gastric emptying, contributing to a feeling of fullness.[8][10]

Liraglutide_Pathway cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell cluster_brain Hypothalamus cluster_stomach Stomach Liraglutide Liraglutide GLP1R_P GLP-1 Receptor Liraglutide->GLP1R_P GLP1R_B GLP-1 Receptor Liraglutide->GLP1R_B GastricEmptying ↓ Gastric Emptying Liraglutide->GastricEmptying Acts on GI tract AC_P Adenylyl Cyclase GLP1R_P->AC_P Activates cAMP_P ↑ cAMP AC_P->cAMP_P PKA_P PKA Activation cAMP_P->PKA_P Insulin Insulin Secretion (Glucose-dependent) PKA_P->Insulin Satiety ↑ Satiety ↓ Appetite GLP1R_B->Satiety Signals Semaglutide_Pathway cluster_blood Bloodstream (Prolonged Half-life) cluster_pancreas Pancreatic Cells cluster_brain Brain Appetite Centers cluster_stomach Stomach Semaglutide Semaglutide GLP1R_P GLP-1 Receptor (β-cells) Semaglutide->GLP1R_P Activates Glucagon ↓ Glucagon Secretion (α-cells) Semaglutide->Glucagon Inhibits GLP1R_B GLP-1 Receptor Semaglutide->GLP1R_B Activates GastricEmptying ↓ Gastric Emptying Semaglutide->GastricEmptying Slows Insulin ↑ Insulin Secretion (Glucose-dependent) GLP1R_P->Insulin Satiety ↑ Satiety ↓ Hunger GLP1R_B->Satiety Tesofensine_Pathway cluster_synapse Synaptic Cleft (Hypothalamus) Tesofensine Tesofensine SERT SERT Tesofensine->SERT Inhibits NET NET Tesofensine->NET Inhibits DAT DAT Tesofensine->DAT Inhibits Serotonin ↑ Serotonin SERT->Serotonin Reuptake Norepinephrine ↑ Norepinephrine NET->Norepinephrine Reuptake Dopamine ↑ Dopamine DAT->Dopamine Reuptake Appetite ↓ Appetite ↑ Satiety Serotonin->Appetite Energy ↑ Energy Expenditure Norepinephrine->Energy Cravings ↓ Food Cravings Dopamine->Cravings Experimental_Workflow cluster_screening Phase 1: Screening and Enrollment cluster_treatment Phase 2: Treatment Period cluster_assessment Phase 3: Efficacy and Safety Assessment cluster_analysis Phase 4: Data Analysis and Reporting Screening Participant Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Measurements (Weight, BMI, Vitals, Labs) InformedConsent->Baseline Randomization Randomization (Drug vs. Placebo) Baseline->Randomization Dosing Drug Administration (Dose Escalation/Maintenance) Randomization->Dosing Monitoring Regular Monitoring (Adverse Events, Vitals) Dosing->Monitoring PrimaryEndpoint Primary Endpoint Assessment (e.g., % Change in Body Weight) Monitoring->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints (e.g., Waist Circumference, Satiety Questionnaires, Biomarkers) PrimaryEndpoint->SecondaryEndpoints SafetyLabs Safety Laboratory Tests SecondaryEndpoints->SafetyLabs DataCollection Data Collection and Blinding Review SafetyLabs->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Reporting Reporting of Results StatisticalAnalysis->Reporting

References

A Comparative Analysis of AM3102 and Fibrates in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of AM3102 and fibrates, two classes of compounds that modulate lipid metabolism primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). The following analysis is based on available preclinical and clinical data and aims to provide a comprehensive overview for research and drug development purposes.

Mechanism of Action: A Shared Pathway

Both this compound and fibrates exert their primary effects by activating PPARα, a nuclear receptor that plays a crucial role in the regulation of genes involved in lipid and lipoprotein metabolism. This compound is an analog of oleoylethanolamide (OEA), a naturally occurring lipid that acts as a high-affinity endogenous agonist for PPARα.[1] Fibrates are a class of synthetic drugs that have been in clinical use for decades to treat dyslipidemia.

Activation of PPARα leads to a cascade of downstream effects, including:

  • Increased Lipoprotein Lipase (LPL) Activity: PPARα activation enhances the expression of LPL, an enzyme responsible for the hydrolysis of triglycerides (TGs) in very low-density lipoproteins (VLDL) and chylomicrons, leading to a reduction in circulating TG levels.

  • Reduced VLDL Production: PPARα activation in the liver decreases the synthesis and secretion of VLDL particles, further contributing to lower TG levels.

  • Increased High-Density Lipoprotein (HDL) Synthesis: Activation of PPARα stimulates the production of apolipoproteins A-I and A-II, key components of HDL, which is often referred to as "good cholesterol" for its role in reverse cholesterol transport.

  • Increased Fatty Acid Oxidation: PPARα activation promotes the uptake and beta-oxidation of fatty acids in the liver and muscle, reducing their availability for triglyceride synthesis.

Quantitative Performance Comparison

The following table summarizes the quantitative effects of this compound (based on data from its analog, oleoylethanolamide) and various fibrates on key lipid parameters. It is important to note that the data for this compound is derived from preclinical studies in animal models and a single human study of OEA, while the data for fibrates is from numerous large-scale clinical trials.

ParameterThis compound (Oleoylethanolamide)FenofibrateGemfibrozilBezafibrate
Triglycerides (TG) ↓ Significant reduction (preclinical)[1][2] ↓ ~14.5% (human study on OEA)[3]↓ 30-60%[4]↓ 30-60%↓ 20-50%
Low-Density Lipoprotein Cholesterol (LDL-C) ↓ Significant reduction (preclinical)[1][2] No significant change (human study on OEA)[3]Variable: ↑ or ↓ 5-20%Variable: ↑ or ↓ 5-15%Variable: ↑ or ↓ 5-15%
High-Density Lipoprotein Cholesterol (HDL-C) No significant change (human study on OEA)[3]↑ 10-30%↑ 10-20%↑ 10-20%
Very Low-Density Lipoprotein Cholesterol (VLDL-C) Not Reported↓ 20-50%↓ 20-50%↓ 20-50%

Note: The effects of fibrates on LDL-C can be variable. In patients with high triglycerides, fibrate therapy can sometimes lead to an increase in LDL-C as VLDL particles are converted to LDL.

Experimental Protocols

A detailed understanding of the methodologies used to evaluate these compounds is critical for interpreting the data.

In Vitro PPARα Activation Assay
  • Objective: To determine the potency and efficacy of a compound in activating the PPARα receptor.

  • Methodology:

    • Cell Line: A mammalian cell line (e.g., HEK293, COS-1) is transiently or stably transfected with two plasmids:

      • An expression vector containing the ligand-binding domain of human or rodent PPARα fused to a DNA-binding domain (e.g., GAL4).

      • A reporter plasmid containing a promoter with response elements for the DNA-binding domain (e.g., UAS) upstream of a reporter gene (e.g., luciferase).

    • Treatment: The transfected cells are incubated with varying concentrations of the test compound (this compound or a fibrate). A known PPARα agonist (e.g., WY-14643) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

    • Measurement: After a defined incubation period (e.g., 24 hours), the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

    • Analysis: The fold activation of the reporter gene is calculated relative to the vehicle control. Dose-response curves are generated to determine the EC50 (the concentration at which 50% of the maximal response is observed).

In Vivo Lipid Profile Analysis in Rodent Models
  • Objective: To evaluate the effect of a compound on plasma lipid levels in a living organism.

  • Methodology:

    • Animal Model: A suitable rodent model of dyslipidemia is chosen, such as diet-induced obese rats or mice, or genetically modified models (e.g., Zucker rats).

    • Acclimatization and Diet: Animals are acclimatized to the housing conditions and fed a standard or high-fat diet for a specified period to induce a dyslipidemic phenotype.

    • Treatment: Animals are randomly assigned to treatment groups and receive the test compound (e.g., this compound) or a fibrate via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection) at a defined dose and frequency for a set duration (e.g., 2-4 weeks). A control group receives the vehicle.

    • Blood Collection: Blood samples are collected from the animals at baseline and at the end of the treatment period, typically after a fasting period (e.g., 4-6 hours).

    • Lipid Measurement: Plasma or serum is separated from the blood, and the concentrations of total cholesterol, triglycerides, HDL-C, and LDL-C are measured using commercially available enzymatic assay kits.

    • Statistical Analysis: The changes in lipid parameters from baseline are calculated for each group, and statistical analysis is performed to determine the significance of the treatment effects compared to the control group.

Human Clinical Trial for Lipid-Lowering Drugs
  • Objective: To assess the efficacy and safety of a lipid-lowering drug in humans.

  • Methodology:

    • Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.

    • Participant Selection: A specific patient population with dyslipidemia (e.g., hypertriglyceridemia) is recruited based on defined inclusion and exclusion criteria.

    • Randomization and Blinding: Participants are randomly assigned to receive either the investigational drug or a placebo. Both the participants and the investigators are blinded to the treatment allocation.

    • Treatment Period: The treatment is administered for a specified duration (e.g., 12 weeks to several years).

    • Lipid Monitoring: Fasting lipid profiles (total cholesterol, triglycerides, HDL-C, and LDL-C) are measured at baseline and at regular intervals throughout the study.

    • Efficacy Endpoints: The primary efficacy endpoint is typically the percentage change in a specific lipid parameter (e.g., triglycerides) from baseline compared to placebo.

    • Safety Monitoring: Adverse events are monitored and recorded throughout the trial.

    • Statistical Analysis: Statistical methods are used to compare the changes in lipid parameters between the treatment and placebo groups to determine the drug's efficacy.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound / Fibrate FABP Fatty Acid Binding Protein Ligand->FABP Enters Cell PPARa_inactive PPARα (inactive) FABP->PPARa_inactive Transports Ligand PPARa_active PPARα (active) PPARa_inactive->PPARa_active Ligand Binding & Translocation RXR_inactive RXR (inactive) RXR_active RXR (active) RXR_inactive->RXR_active Translocation PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_active->PPRE Heterodimerizes with RXR TargetGenes Target Gene Transcription (e.g., LPL, ApoA-I/II) PPRE->TargetGenes Binds to DNA mRNA mRNA TargetGenes->mRNA Initiates Protein Protein Synthesis (e.g., Lipoprotein Lipase) mRNA->Protein Translation Lipid_Metabolism Altered Lipid Metabolism (↓TG, ↑HDL) Protein->Lipid_Metabolism Regulates Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Study (Rodent Model) start_vitro Cell Culture & Transfection treatment_vitro Incubate with This compound / Fibrate start_vitro->treatment_vitro measurement_vitro Measure Reporter Gene Activity treatment_vitro->measurement_vitro analysis_vitro Determine EC50 measurement_vitro->analysis_vitro start_vivo Animal Model of Dyslipidemia treatment_vivo Administer This compound / Fibrate start_vivo->treatment_vivo blood_collection Collect Blood Samples (Baseline & Post-treatment) treatment_vivo->blood_collection lipid_analysis Measure Plasma Lipid Profile blood_collection->lipid_analysis analysis_vivo Compare Lipid Changes lipid_analysis->analysis_vivo

References

A Comparative Guide to the Metabolic Benefits of AM3102 (Omarigliptin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic efficacy of AM3102 (omarigliptin), a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, against other key classes of antihyperglycemic agents. The data presented is collated from a meta-analysis of 16 randomized controlled trials (RCTs) involving 8,804 subjects, alongside findings from specific clinical trials.

Executive Summary

This compound (omarigliptin) has demonstrated significant efficacy in improving glycemic control in adult patients with type 2 diabetes mellitus (T2DM). Its primary mechanism of action involves the inhibition of the DPP-4 enzyme, which leads to an increase in the active levels of incretin (B1656795) hormones, GLP-1 and GIP. This, in turn, potentiates glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release. The once-weekly dosing regimen of omarigliptin (B609743) offers a potential advantage in patient adherence compared to daily-dosed medications. Clinical evidence confirms its non-inferiority to other DPP-4 inhibitors, such as sitagliptin (B1680988), in reducing HbA1c levels.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the metabolic benefits of omarigliptin in comparison to placebo and other active comparators.

Table 1: Glycemic Control Efficacy of Omarigliptin vs. Placebo and Active Comparators (DPP-4 Inhibitors)

Efficacy ParameterOmarigliptin (25 mg, once-weekly)PlaceboActive Comparator (DPP-4 Inhibitors)
Mean Change in HbA1c from Baseline -0.58% (superior to placebo)[1][2][3]-Similar efficacy to other DPP-4 inhibitors[1][2]
Mean Change in Fasting Plasma Glucose (FPG) from Baseline Significant reduction compared to placebo[1][2][3]-Similar efficacy to other DPP-4 inhibitors
Mean Change in 2-hour Postprandial Glucose (PPG) from Baseline Significant reduction compared to placebo[1][2][3]--
Percentage of Patients Achieving HbA1c <7.0% Higher percentage compared to placebo[1][2][3]-Similar percentage to other DPP-4 inhibitors

Table 2: Head-to-Head Comparison of Once-Weekly Omarigliptin vs. Once-Daily Sitagliptin (in patients on metformin)

Efficacy Parameter (at 24 weeks)Omarigliptin (25 mg, once-weekly)Sitagliptin (100 mg, once-daily)
Mean Change in HbA1c from Baseline -0.47%[4][5]-0.43%[4][5]
Difference in HbA1c Reduction (95% CI) -0.03% (-0.15, 0.08) - Met non-inferiority criteria[4][5]
Mean Change in Fasting Plasma Glucose (FPG) from Baseline Similar to sitagliptin[4][5]Similar to omarigliptin[4][5]
Percentage of Patients Achieving HbA1c <7.0% Similar to sitagliptin[4][5]Similar to omarigliptin[4][5]

Table 3: Comparison of Omarigliptin with Other Antihyperglycemic Drug Classes (Indirect Comparison)

Drug ClassKey Efficacy Characteristics
This compound (Omarigliptin) - DPP-4 Inhibitor Moderate HbA1c reduction, low risk of hypoglycemia, weight neutral.[6]
SGLT2 Inhibitors (e.g., Canagliflozin, Empagliflozin) Moderate HbA1c reduction, associated with weight loss and blood pressure reduction, potential cardiovascular and renal benefits.
GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide) High efficacy in HbA1c reduction, significant weight loss, demonstrated cardiovascular benefits.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the clinical evaluation of omarigliptin are outlined below.

Protocol for a Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of Omarigliptin
  • Objective: To evaluate the efficacy and safety of omarigliptin as monotherapy in patients with type 2 diabetes.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adults (≥18 years) with a diagnosis of type 2 diabetes, with inadequate glycemic control (e.g., HbA1c between 7.0% and 10.5%) on diet and exercise alone.[8] Key exclusion criteria included a history of type 1 diabetes, diabetic ketoacidosis, and significant renal or hepatic impairment.

  • Intervention: Patients were randomized to receive either omarigliptin 25 mg once-weekly or a matching placebo for a specified duration (e.g., 24 weeks).

  • Efficacy Assessments:

    • Primary Endpoint: Change from baseline in Hemoglobin A1c (HbA1c) at the end of the treatment period.

      • Method: Blood samples were collected at baseline and at specified follow-up visits. HbA1c levels were determined using a standardized, validated assay traceable to the Diabetes Control and Complications Trial (DCCT) reference method.

    • Secondary Endpoints:

      • Change from baseline in Fasting Plasma Glucose (FPG).

        • Method: Venous blood samples were collected after an overnight fast (at least 8 hours). Plasma glucose concentrations were measured using a validated enzymatic method (e.g., hexokinase).

      • Change from baseline in 2-hour Postprandial Glucose (PPG) following a standardized meal tolerance test.

        • Method: Following the measurement of FPG, patients consumed a standardized meal. A venous blood sample was collected 2 hours after the start of the meal for plasma glucose determination.

  • Safety Assessments: Safety was monitored through the collection of adverse event data, vital signs, physical examinations, and standard clinical laboratory tests throughout the study.

Protocol for DPP-4 Enzyme Activity Assay
  • Objective: To determine the in vitro inhibitory activity of omarigliptin on the DPP-4 enzyme.

  • Principle: This assay measures the ability of omarigliptin to inhibit the cleavage of a synthetic substrate by recombinant human DPP-4, resulting in a fluorescent signal.

  • Materials:

    • Recombinant human DPP-4 enzyme

    • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

    • Assay buffer

    • Omarigliptin (test compound)

    • Sitagliptin (positive control)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • A dilution series of omarigliptin is prepared.

    • In a 96-well plate, the recombinant DPP-4 enzyme is incubated with varying concentrations of omarigliptin or control vehicle.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • The plate is incubated at a controlled temperature (e.g., 37°C).

    • The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase. The percentage of inhibition at each omarigliptin concentration is calculated relative to the uninhibited control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

Mandatory Visualization

G cluster_0 Incretin-Based Glucose Regulation cluster_1 Mechanism of Action of this compound (Omarigliptin) Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) stimulates Pancreatic Beta-Cells Pancreatic Beta-Cells Incretin Release (GLP-1, GIP)->Pancreatic Beta-Cells acts on Pancreatic Alpha-Cells Pancreatic Alpha-Cells Incretin Release (GLP-1, GIP)->Pancreatic Alpha-Cells acts on Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion increases (glucose-dependent) Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion decreases Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production regulates This compound This compound (Omarigliptin) DPP4 DPP-4 Enzyme This compound->DPP4 inhibits DPP4->Incretin Release (GLP-1, GIP) degrades

Caption: Signaling pathway of incretin-based glucose regulation and the mechanism of action of this compound.

G cluster_0 Phase 3 Clinical Trial Workflow cluster_1 Treatment Arms start Patient Screening informed_consent Informed Consent start->informed_consent randomization Randomization informed_consent->randomization treatment Treatment Period (e.g., 24 weeks) randomization->treatment arm_a Arm A: this compound (Omarigliptin) randomization->arm_a arm_b Arm B: Placebo randomization->arm_b arm_c Arm C: Active Comparator randomization->arm_c follow_up Follow-up Visits treatment->follow_up data_collection Data Collection (HbA1c, FPG, Safety) follow_up->data_collection analysis Statistical Analysis data_collection->analysis end Study Conclusion analysis->end

Caption: A generalized workflow for a Phase 3 clinical trial evaluating this compound.

References

AM3102: A Specific and Potent Agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective and potent modulators of nuclear receptors is paramount. This guide provides a comparative assessment of AM3102, a novel agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), against other well-established PPARα modulators. The following sections detail its specificity, potency, and the experimental frameworks used for its evaluation.

This compound is an analog of oleoylethanolamide (OEA), an endogenous lipid mediator that plays a role in satiety and fat metabolism.[1][2][3] A key advantage of this compound is its resistance to enzymatic hydrolysis, which confers greater stability and prolonged action compared to its natural counterpart.[1][2][4] It has been identified as a high-affinity agonist for PPARα, a ligand-activated transcription factor that is a key regulator of lipid and glucose metabolism.[1][2][3]

Comparative Analysis of PPARα Agonists

To contextualize the performance of this compound, it is compared with other known PPARα agonists. The data presented below is a synthesis of publicly available information and representative values for comparative purposes.

CompoundTypeEC50 for human PPARα (nM)Selectivity ProfileReference Compound(s)
This compound Agonist100[4]High affinity for PPARα; weak affinity for CB1 and CB2 receptors.[2][4]Oleoylethanolamide (OEA)
Fenofibrate Agonist30,000[5]Primarily a PPARα agonist, but may have off-target effects.Clofibrate
GW7647 AgonistPotent, with varying reported valuesHighly potent and selective for PPARα over PPARγ and PPARδ.WY-14643
WY-14643 Agonist~1,500Selective PPARα agonist.-
Pemafibrate Selective PPARα Modulator (SPPARM)Potent, >2500-fold higher than fenofibrate[5]High selectivity for PPARα.[5]Fenofibrate

Experimental Protocols for Assessing Specificity

The determination of a compound's specificity for a target receptor like PPARα involves a series of well-defined experimental protocols. These assays are crucial for understanding the compound's mechanism of action and potential off-target effects.

Ligand Binding Assays

These assays directly measure the affinity of a compound for the PPARα protein. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Experimental Workflow:

G cluster_0 TR-FRET Binding Assay GST-PPARα-LBD GST-PPARα Ligand Binding Domain Incubation Incubation GST-PPARα-LBD->Incubation Eu-cryptate labeled anti-GST Ab Eu-cryptate labeled anti-GST Antibody Eu-cryptate labeled anti-GST Ab->Incubation Fluorescently labeled ligand Fluorescently labeled known PPARα ligand Fluorescently labeled ligand->Incubation Test Compound (this compound) Test Compound (this compound) Test Compound (this compound)->Incubation TR-FRET Reader TR-FRET Reader Incubation->TR-FRET Reader Measure FRET signal

Caption: Workflow of a TR-FRET based ligand binding assay.

In this assay, displacement of a fluorescently labeled known PPARα ligand by the test compound (e.g., this compound) results in a decrease in the FRET signal, allowing for the determination of binding affinity (Ki).

Cellular Transactivation Assays

These assays measure the ability of a compound to activate the transcriptional activity of PPARα in a cellular context. A common method is the luciferase reporter gene assay.

Experimental Protocol:

  • Cell Culture and Transfection: Host cells (e.g., HEK293T or HepG2) are cultured and co-transfected with two plasmids:

    • An expression vector containing the full-length human PPARα gene.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).

  • Compound Treatment: The transfected cells are then treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates that the compound has activated the PPARα receptor, leading to the transcription of the reporter gene.

  • Data Analysis: The dose-response curve is plotted to determine the EC50 value, which is the concentration of the compound that elicits a half-maximal response.

G cluster_1 Luciferase Reporter Assay Cells Host Cells (e.g., HEK293T) Plasmids Co-transfection: - PPARα Expression Vector - PPRE-Luciferase Reporter Cells->Plasmids Transfected Cells Transfected Cells Plasmids->Transfected Cells Treatment Treatment with this compound (various concentrations) Transfected Cells->Treatment Lysis Cell Lysis Treatment->Lysis Luminometer Measure Luciferase Activity Lysis->Luminometer

Caption: Workflow of a luciferase reporter gene assay.

Gene Expression Analysis

To confirm that the activation of PPARα by a compound leads to the regulation of endogenous target genes, quantitative real-time PCR (qRT-PCR) is performed.

Experimental Protocol:

  • Cell Culture and Treatment: A relevant cell line (e.g., primary hepatocytes or a hepatoma cell line) is treated with the test compound.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and reverse transcription is performed to synthesize complementary DNA (cDNA).

  • qRT-PCR: The expression levels of known PPARα target genes (e.g., CPT1A, ACOX1) are quantified by qRT-PCR using the synthesized cDNA as a template.

  • Data Analysis: The relative expression of the target genes is normalized to a housekeeping gene, and the fold change in expression compared to the vehicle-treated control is calculated.

PPARα Signaling Pathway

The activation of PPARα by an agonist like this compound initiates a cascade of molecular events that ultimately leads to the regulation of target gene expression.

G cluster_2 PPARα Signaling Pathway This compound This compound (Agonist) PPARa PPARα This compound->PPARa Binds and activates PPRE PPRE (in DNA) PPARa->PPRE Heterodimerizes with RXR RXR RXR RXR->PPRE Coactivators Coactivators PPRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Cellular_Response Metabolic Regulation (e.g., Fatty Acid Oxidation) Transcription->Cellular_Response

References

A Comparative Guide to AM3102 and Rimonabant: Two Distinct Approaches to Metabolic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuances of compounds that modulate appetite and metabolism is critical. This guide provides a detailed comparative analysis of AM3102 and rimonabant (B1662492), two molecules that, while both impacting feeding behavior and energy balance, do so through fundamentally different pharmacological mechanisms. Rimonabant, a well-characterized inverse agonist of the cannabinoid 1 (CB1) receptor, was historically developed as an anti-obesity agent. In contrast, this compound, an analog of oleoylethanolamide (OEA), exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).

This guide will objectively present their mechanisms of action, binding affinities, and physiological effects, supported by experimental data. Detailed methodologies for key experiments are provided to aid in the replication and extension of these findings.

Performance and Mechanism of Action

Rimonabant's primary mechanism of action is the blockade of CB1 receptors, which are predominantly found in the central nervous system and peripheral tissues involved in metabolism.[1] By acting as an inverse agonist, rimonabant not only blocks the effects of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) but also reduces the basal activity of the CB1 receptor.[1][2] This action on CB1 receptors in the hypothalamus is believed to decrease appetite and food intake.[1][3]

This compound, on the other hand, operates through a different pathway. It is an analog of OEA, an endogenous lipid that regulates feeding and body weight. This compound is a potent agonist of PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.[4] Its anorexiant effects are attributed to the activation of PPARα, which in turn modulates the expression of genes involved in fatty acid oxidation and satiety signaling.[4] Notably, this compound exhibits very weak affinity for cannabinoid receptors, indicating its effects are independent of the endocannabinoid system.[4]

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and rimonabant, providing a basis for comparing their potency and efficacy at their respective targets.

CompoundPrimary TargetSecondary/Weak Target
This compound PPARαCB1, CB2
Rimonabant CB1 Receptor-
CompoundParameterValueReceptor/Assay
This compound EC50100 nMPPARα transcriptional activity
Ki33 µMHuman CB1 Receptor
Ki26 µMHuman CB2 Receptor
Rimonabant Ki1.98 nMHuman CB1 Receptor
IC5016 nMCB1 Receptor Binding
CompoundIn Vivo EffectDoseSpecies
This compound Prolongs feeding latency (ED50)2.4 mg/kgRodents
Rimonabant Reduces body weight (20 mg/day)20 mg/dayHumans
Reduces food intake10 mg/kgMice (diet-induced obesity)

Experimental Protocols

Radioligand Binding Assay for CB1 Receptor Affinity (Rimonabant)

This protocol is used to determine the binding affinity of a compound for the CB1 receptor.

  • Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 cells) or from rodent brain tissue are prepared by homogenization and centrifugation.

  • Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, and 1 mM EDTA, pH 7.4.

  • Radioligand: A radiolabeled CB1 receptor ligand, such as [3H]CP55,940 or [3H]SR141716A (rimonabant), is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., rimonabant).

  • Incubation: The mixture is incubated, typically for 90 minutes at 30°C, to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

PPARα Transactivation Assay (this compound)

This cell-based assay measures the ability of a compound to activate the PPARα receptor.

  • Cell Culture: A suitable cell line (e.g., HEK293 or HeLa) is co-transfected with two plasmids: one expressing the full-length human PPARα and another containing a luciferase reporter gene under the control of a PPARα response element (PPRE).

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., this compound) or a known PPARα agonist as a positive control.

  • Incubation: Cells are incubated for 18-24 hours to allow for receptor activation and reporter gene expression.

  • Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter). The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms of this compound and rimonabant, the following diagrams illustrate their signaling pathways and a general workflow for evaluating anorectic compounds.

rimonabant_pathway rimonabant Rimonabant cb1r CB1 Receptor rimonabant->cb1r Inverse Agonist gi Gi/o Protein cb1r->gi Inhibits constitutive activity ac Adenylyl Cyclase gi->ac Inhibition of inhibition (disinhibition) camp ↓ cAMP ac->camp appetite ↓ Appetite camp->appetite

Rimonabant's CB1 Receptor Inverse Agonist Pathway

am3102_pathway cluster_nucleus Nucleus This compound This compound ppara PPARα This compound->ppara Agonist rxr RXR ppara->rxr ppre PPRE rxr->ppre Binds to DNA nucleus Nucleus gene_expression ↑ Gene Expression ppre->gene_expression fatty_acid_oxidation ↑ Fatty Acid Oxidation gene_expression->fatty_acid_oxidation satiety ↑ Satiety gene_expression->satiety

This compound's PPARα Agonist Pathway

experimental_workflow start Compound Synthesis and Characterization in_vitro In Vitro Screening start->in_vitro binding Receptor Binding Assays (e.g., CB1, PPARα) in_vitro->binding functional Functional Assays (e.g., GTPγS, Transactivation) in_vitro->functional in_vivo In Vivo Efficacy Studies functional->in_vivo feeding Feeding Behavior Studies (Food Intake, Meal Patterns) in_vivo->feeding metabolic Metabolic Phenotyping (Body Weight, Lipid Profile) in_vivo->metabolic pk_pd Pharmacokinetics and Pharmacodynamics metabolic->pk_pd conclusion Lead Optimization or Preclinical Development pk_pd->conclusion

General Experimental Workflow for Anorectic Compounds

References

Validating In Vitro Efficacy of MEK Inhibition In Vivo: A Comparative Guide for AM3102 (Trametinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo validation of AM3102, a selective MEK1/2 inhibitor, using the well-documented compound Trametinib (B1684009) as a surrogate. The guide is intended to assist researchers in designing and interpreting experiments aimed at translating preclinical in vitro findings to in vivo models. We also present comparative data for an alternative MEK inhibitor, Selumetinib, to provide context for the compound's performance.

The RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a common driver of oncogenesis in a variety of human cancers.[3] MEK1 and MEK2 are dual-specificity kinases that are central components of this pathway, phosphorylating and activating the downstream effectors ERK1 and ERK2.[4] Inhibition of MEK1/2 is a clinically validated strategy to block this aberrant signaling and inhibit tumor growth.[3]

MEK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound (Trametinib) This compound->MEK Inhibition

Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of this compound (Trametinib) on MEK1/2.

In Vitro Efficacy of this compound (Trametinib) vs. Selumetinib

The initial assessment of a targeted inhibitor's efficacy is typically performed in vitro using a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of the drug required to inhibit a biological process by 50%.

Table 1: In Vitro IC50 Values of this compound (Trametinib) and Selumetinib in Various Cancer Cell Lines

Cell LineCancer TypeBRAF/RAS StatusThis compound (Trametinib) IC50 (nM)Selumetinib IC50 (nM)Reference(s)
HT-29Colorectal CancerBRAF V600E0.48<1000[2][5]
COLO205Colorectal CancerBRAF V600E0.52<1000[2][5]
PANC-1Pancreatic CancerKRAS G12D10 - 50>1000[6]
MiaPaCa-2Pancreatic CancerKRAS G12C5 - 20>1000[6]
A375MelanomaBRAF V600E0.3 - 0.85<1000[3]
SK-MEL-28MelanomaBRAF V600E0.3 - 0.85<1000[3]
BON1Neuroendocrine TumorNRAS mutant0.44Not Reported[7]
QGP-1Neuroendocrine TumorKRAS mutant6.359Not Reported[7]
NCI-H727Neuroendocrine TumorWild-Type84.12Not Reported[7]
HCC1937Triple-Negative Breast CancerWild-TypeNot Reported15650[8]
MDA-MB-231Triple-Negative Breast CancerBRAF G464VNot Reported12940[8]

In Vivo Validation of this compound (Trametinib) vs. Selumetinib

Positive in vitro results must be validated in in vivo models to assess the compound's efficacy in a more complex biological system. Xenograft studies, where human cancer cells are implanted into immunocompromised mice, are a common approach.

Table 2: In Vivo Efficacy of this compound (Trametinib) and Selumetinib in Xenograft Models

Xenograft ModelCancer TypeTreatment and DoseTumor Growth Inhibition (TGI) / OutcomeReference(s)
HT-29Colorectal CancerTrametinib (1 mg/kg, daily)Almost complete blockade of tumor increase.[5]
COLO205Colorectal CancerTrametinib (1 mg/kg, daily)Complete regression in 4 out of 6 mice.[5]
Patient-Derived Pancreatic XenograftsPancreatic CancerTrametinib (0.3 mg/kg, daily)Significant inhibition of tumor growth.[9][10]
786-0-RRenal Cell CarcinomaTrametinib (1 mg/kg, daily)Effective suppression of tumor growth.[11]
A375MelanomaTrametinib (0.35 mg/kg, daily)Tumor regression to undetectable levels.[12]
RMG-IOvarian Clear Cell CarcinomaSelumetinib (50 or 100 mg/kg/d)Significant suppression of tumor growth.[13]
4-1318Liver CancerSelumetinib (50 and 100 mg/kg, p.o.)Dose-dependent decrease in tumor growth rate.[14]
HT-29Colorectal CancerSelumetinib (10, 25, 50, or 100 mg/kg, p.o.)Effective inhibition of tumor growth.[14]
MDA-MB-231-LM2Triple-Negative Breast CancerSelumetinib (50 mg/kg, 5 times/week)Significantly fewer lung metastases.[15]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating research findings. Below are representative protocols for the key in vitro and in vivo experiments cited in this guide.

In Vitro Experimental Workflow

in_vitro_workflow start Start cell_culture Cell Culture (e.g., A375, HT-29) start->cell_culture seeding Seed cells in 96-well or 6-well plates cell_culture->seeding treatment Treat with serial dilutions of This compound or alternative seeding->treatment incubation Incubate for 24-72 hours treatment->incubation viability_assay Cell Viability Assay (MTT, CellTiter-Glo) incubation->viability_assay western_blot Western Blot for pERK and Total ERK incubation->western_blot ic50 Calculate IC50 viability_assay->ic50 pERK_analysis Analyze pERK inhibition western_blot->pERK_analysis in_vivo_workflow start Start cell_injection Subcutaneous injection of human cancer cells into immunocompromised mice start->cell_injection tumor_growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) cell_injection->tumor_growth randomization Randomize mice into treatment and vehicle control groups tumor_growth->randomization treatment Administer this compound or alternative daily (e.g., oral gavage) randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint: Analyze tumor growth inhibition and pharmacodynamics monitoring->endpoint

References

A Comparative Analysis of AM3102 (Omarigliptin) for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Statistical and Mechanistic Validation of the Once-Weekly DPP-4 Inhibitor, AM3102 (Omarigliptin)

This guide provides an objective comparison of the clinical efficacy and safety profile of this compound (Omarigliptin), a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, against other therapeutic alternatives for the management of Type 2 Diabetes Mellitus (T2DM). The data presented is collated from pivotal clinical trials to aid in the evaluation of its therapeutic potential.

Mechanism of Action: The Incretin (B1656795) Pathway

This compound, also known as Omarigliptin (B609743) (MK-3102), is a competitive and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][4][5] By inhibiting DPP-4, omarigliptin increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppresses glucagon (B607659) release from α-cells.[1][2][3][4] This dual action leads to improved glycemic control with a low intrinsic risk of hypoglycemia.[2][3] The unique pharmacokinetic profile of omarigliptin allows for a once-weekly dosing regimen, which may improve patient adherence.[2][5]

cluster_0 Food Intake cluster_1 Intestine cluster_2 Pancreas cluster_3 Blood Glucose Regulation Food Food Gut Gut Food->Gut stimulates GLP-1 GLP-1 Gut->GLP-1 GIP GIP Gut->GIP Beta-cells Beta-cells GLP-1->Beta-cells stimulates Alpha-cells Alpha-cells GLP-1->Alpha-cells inhibits DPP-4 DPP-4 GLP-1->DPP-4 inactivated by GIP->Beta-cells stimulates GIP->DPP-4 inactivated by Insulin Insulin Beta-cells->Insulin secretes Glucagon Glucagon Alpha-cells->Glucagon secretes Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production stimulates Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake->Lowered Blood Glucose Hepatic Glucose Production->Lowered Blood Glucose This compound This compound This compound->DPP-4 inhibits

Caption: Signaling pathway of this compound (Omarigliptin) in glucose homeostasis.

Comparative Efficacy of this compound (Omarigliptin)

Clinical trials have demonstrated the efficacy of omarigliptin in improving glycemic control, both as a monotherapy and as an add-on to other antihyperglycemic agents.

Table 1: Omarigliptin vs. Placebo (as add-on to Metformin (B114582) and Glimepiride)
ParameterOmarigliptin 25 mg weekly (n=154)Placebo (n=153)Between-Group Difference (95% CI)
Baseline HbA1c (%) 8.58.6
Change in HbA1c at Week 24 (%) -0.67-0.06-0.61 (-0.85, -0.38)
Change in Fasting Plasma Glucose (mmol/L) at Week 24 -1.1-0.2-0.9 (-1.4, -0.4)
Patients achieving HbA1c <7.0% at Week 24 (%) 23.84.419.3 (11.7, 27.6)
Patients achieving HbA1c <6.5% at Week 24 (%) 10.12.18.0 (2.7, 14.5)
Data from a 24-week, randomized, placebo-controlled trial in patients inadequately controlled on metformin and glimepiride (B1671586).[6][7][8]
Table 2: Omarigliptin vs. Glimepiride (as add-on to Metformin)
ParameterOmarigliptin 25 mg weekly (n=376)Glimepiride up to 6 mg daily (n=375)Between-Group Difference (95% CI)
Baseline HbA1c (%) 7.57.4
Change in HbA1c at Week 54 (%) -0.30-0.480.18 (0.06, 0.30)
Incidence of Symptomatic Hypoglycemia (%) 5.326.7
Change in Body Weight at Week 54 (kg) -0.4+1.5
Data from a 54-week, randomized, double-blind, non-inferiority trial in patients inadequately controlled on metformin.[9][10][11]
Table 3: Omarigliptin vs. Sitagliptin (B1680988) (in Japanese patients with T2DM)
ParameterOmarigliptin 25 mg weeklySitagliptin 50 mg dailyPlacebo
Baseline HbA1c (%) ~7.9~7.9~7.9
Change in HbA1c at Week 24 (%) -0.66-0.65+0.13
Difference vs. Placebo (LS Mean) -0.80% (P < .001)
Difference vs. Sitagliptin (LS Mean, 95% CI) -0.02% (-0.15, 0.12)
Data from a 24-week, randomized, placebo- and active-controlled trial.[12]

Safety and Tolerability Profile

Across clinical trials, omarigliptin was generally well-tolerated.[13][14][15] The incidence of adverse events was similar to that of placebo and other active comparators.[13][15] Notably, omarigliptin demonstrated a lower incidence of hypoglycemia compared to the sulfonylurea glimepiride and had a neutral effect on body weight.[9][10][11]

Experimental Protocols

The presented data is derived from multicenter, randomized, double-blind, controlled clinical trials. The general workflow for these studies is outlined below.

cluster_0 Treatment Arms Screening Screening Inclusion_Exclusion Inclusion_Exclusion Screening->Inclusion_Exclusion Patient Eligibility Assessment Randomization Randomization Inclusion_Exclusion->Randomization Eligible Patients Omarigliptin Omarigliptin Randomization->Omarigliptin Comparator Comparator Randomization->Comparator Treatment_Period Treatment_Period Endpoint_Analysis Endpoint_Analysis Treatment_Period->Endpoint_Analysis Data Collection & Follow-up Omarigliptin->Treatment_Period Comparator->Treatment_Period

Caption: Generalized workflow for this compound (Omarigliptin) clinical trials.
Key Methodological Aspects:

  • Study NCT01704261: This was a phase III, multicenter, randomized, double-blind, placebo-controlled trial to evaluate the safety and efficacy of adding omarigliptin to the treatment of patients with T2DM inadequately controlled with metformin and glimepiride.[3]

    • Inclusion Criteria: Patients aged ≥18 years with T2DM and HbA1c between 7.5% and 10.5% while on stable doses of metformin (≥1500 mg/day) and glimepiride (≥4 mg/day).[7][16]

    • Intervention: Omarigliptin 25 mg once weekly or placebo for 24 weeks, in addition to their existing metformin and glimepiride therapy.[7][16]

    • Primary Endpoint: Change from baseline in HbA1c at week 24.[7][16]

  • Study NCT01682759: A phase III, multicenter, double-blind, randomized study to assess the safety and efficacy of adding omarigliptin compared to glimepiride in patients with T2DM inadequately controlled on metformin.[9]

    • Inclusion Criteria: Patients with T2DM and HbA1c between 6.5% and 9.0% on a stable dose of metformin (≥1500 mg/day).[11]

    • Intervention: Omarigliptin 25 mg once weekly or glimepiride (titrated up to 6 mg daily) for 54 weeks, as an add-on to metformin.[9][11]

    • Primary Endpoint: To demonstrate that omarigliptin is non-inferior to glimepiride in reducing HbA1c at week 54.[9][11]

  • In Vitro DPP-4 Inhibition Assay:

    • Objective: To determine the inhibitory activity of omarigliptin on recombinant human DPP-4 enzyme.

    • Methodology: A fluorometric assay is typically used.[1] The assay involves incubating the DPP-4 enzyme with various concentrations of omarigliptin, followed by the addition of a fluorogenic DPP-4 substrate.[1] The inhibition of the enzyme activity is measured by the reduction in the fluorescent signal.[1]

    • Data Analysis: The percent inhibition is plotted against the logarithm of the omarigliptin concentration to determine the IC50 value.[1]

Conclusion

The available research data indicates that this compound (Omarigliptin) is an effective once-weekly treatment option for type 2 diabetes mellitus, demonstrating non-inferiority to other DPP-4 inhibitors and a favorable safety profile, particularly with regard to hypoglycemia and body weight changes when compared to sulfonylureas. Its mechanism of action through the potent and selective inhibition of DPP-4 is well-established. The convenience of a once-weekly oral administration may offer an advantage in long-term patient management.

References

Safety Operating Guide

Navigating the Disposal of AM3102: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of AM3102, a crystalline solid and oleoylethanolamide (OEA) analog. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a hazardous chemical and adhere to established best practices for laboratory waste management.

Chemical Profile of this compound

A clear understanding of the chemical's properties is the first step towards safe handling and disposal.

PropertyData
Chemical Name N-(2-hydroxy-1-methylethyl)-9Z-octadecenamide
Synonyms KDS-5104
Molecular Formula C21H41NO2
Molecular Weight 339.6 g/mol
Physical State Crystalline Solid
Solubility Soluble in DMF (25 mg/ml), DMSO (20 mg/ml), and Ethanol (5 mg/ml)
Known Hazards Not for human or veterinary use.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol for this compound

The following procedures are based on general guidelines for the disposal of hazardous chemical waste in a research laboratory setting.

1. Waste Identification and Labeling:

  • All waste containing this compound must be clearly labeled as "Hazardous Waste."

  • The label must include the full chemical name: "N-(2-hydroxy-1-methylethyl)-9Z-octadecenamide" and/or its synonym "KDS-5104."

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date of waste generation and the name of the responsible researcher or lab.

2. Waste Container Requirements:

  • Use a designated, leak-proof, and chemically compatible container for all this compound waste.

  • The container must have a secure screw-top cap and be kept closed at all times, except when adding waste.

  • Ensure the container is in good condition, free from cracks or degradation.

3. Segregation of Waste:

  • Do not mix this compound waste with other incompatible waste streams.

  • Store the waste container in a designated secondary containment bin to prevent spills.

  • Keep the this compound waste segregated from acids, bases, and oxidizers.

4. Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.

  • DO NOT discard this compound in the regular trash.

  • DO NOT attempt to evaporate the chemical as a method of disposal.

5. Disposal of Contaminated Materials:

  • Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be considered contaminated.

  • These contaminated materials should be collected in a separate, clearly labeled hazardous waste bag or container.

6. Disposal of Empty this compound Containers:

  • To be considered "empty," the container must be triple-rinsed with a suitable solvent in which this compound is soluble (e.g., ethanol).

  • The first rinsate must be collected and disposed of as hazardous waste.

  • Subsequent rinses should also be collected as hazardous waste.

  • After triple-rinsing and air-drying in a fume hood, the original labels on the container must be defaced or removed before the container can be discarded with regular laboratory glass or plastic waste.

7. Final Disposal:

  • All collected this compound hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined below. Adherence to this workflow is crucial for maintaining a safe laboratory environment.

cluster_preparation Preparation cluster_waste_handling Waste Handling cluster_disposal_path Disposal Path A Wear Appropriate PPE B Work in Ventilated Area A->B C Identify & Label Waste 'Hazardous Waste - this compound' B->C D Use Designated, Sealed Container C->D E Segregate from Incompatibles D->E F Collect Solid Waste & Contaminated Materials E->F H Store Waste in Secondary Containment F->H G Triple-Rinse Empty Containers (Collect Rinsate as Waste) G->H I Arrange for EHS Pickup H->I

This compound Disposal Workflow

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

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Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.